alpha-Benzyl-4,6-O-benzylidene-muramic acid
Description
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Properties
IUPAC Name |
(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-BKIFYLKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of alpha-Benzyl-4,6-O-benzylidene-muramic Acid
Foreword for the Modern Drug Discovery Professional
In the intricate landscape of drug development, particularly in the realms of antibacterial agents and immunology, the precise chemical synthesis of complex biomolecules is paramount. Muramic acid and its derivatives are fundamental components of bacterial cell walls (peptidoglycan) and, as such, represent critical targets for novel antibiotics and adjuvants for vaccine development.[1][2] The ability to selectively modify the muramic acid scaffold is essential for creating probes to study bacterial physiology and for developing new therapeutic agents.[1][3]
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to a key intermediate: alpha-Benzyl-4,6-O-benzylidene-muramic acid . This document moves beyond a mere recitation of procedural steps. Instead, it offers a narrative grounded in the principles of synthetic carbohydrate chemistry, elucidating the "why" behind the "how" for each experimental choice. The protocols described herein are designed to be self-validating, with an emphasis on achieving high stereoselectivity and yield. Every claim and procedural standard is supported by authoritative sources to ensure scientific integrity and reproducibility.
This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully synthesize this versatile building block, thereby accelerating innovation in their respective fields.
Strategic Considerations in the Synthesis of a-Benzyl-4,6-O-benzylidene-muramic Acid
The synthesis of the target molecule necessitates a carefully planned sequence of reactions to install the desired functional groups with the correct stereochemistry. The core of our strategy revolves around a commercially available starting material, N-acetylglucosamine, and leverages the strategic application of protecting groups to direct the reactivity of the various hydroxyl and amino functionalities.
The key transformations in our synthetic pathway are:
-
Anomeric Protection: Introduction of a benzyl group at the anomeric (C-1) position. This not only protects the anomeric hydroxyl group but also establishes the desired α-stereochemistry.
-
Selective Diol Protection: Formation of a benzylidene acetal across the C-4 and C-6 hydroxyl groups. This is a classic strategy in carbohydrate chemistry to protect these two hydroxyls simultaneously, leaving the C-3 hydroxyl available for the subsequent etherification.[4][5]
-
Etherification at C-3: Introduction of the lactyl ether side chain at the C-3 position to form the characteristic muramic acid structure.
-
Saponification: Conversion of the resulting ester to the final carboxylic acid.
The order of these steps is critical. For instance, the benzylidene acetal formation is performed before the etherification at C-3 to ensure regioselectivity.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from N-acetylglucosamine to this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following sections provide a step-by-step methodology for the synthesis of the target compound.
Step 1: Synthesis of Benzyl N-acetyl-α-D-glucosaminide
Principle: This reaction is a Fischer glycosidation, where the anomeric hydroxyl group of N-acetylglucosamine is replaced with a benzyloxy group under acidic conditions. The use of benzyl alcohol as both the solvent and reactant drives the equilibrium towards the product. The α-anomer is the thermodynamically favored product under these conditions.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| N-acetyl-D-glucosamine | 221.21 g/mol | 10.0 g | 45.2 mmol (1.0) |
| Benzyl alcohol | 108.14 g/mol | 100 mL | - |
| Acetyl chloride | 78.50 g/mol | 2.0 mL | - |
Procedure:
-
Suspend N-acetyl-D-glucosamine in benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred suspension. The acetyl chloride reacts with benzyl alcohol to generate anhydrous HCl in situ, which catalyzes the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 100 °C and stir for 4 hours. The suspension should dissolve to form a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10:1 dichloromethane:methanol).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a vigorously stirred solution of saturated sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water and then with diethyl ether.
-
Recrystallize the crude product from ethanol to yield pure Benzyl N-acetyl-α-D-glucosaminide as a white solid.
Step 2: Synthesis of Benzyl N-acetyl-4,6-O-benzylidene-α-D-glucosaminide
Principle: This step involves the protection of the C-4 and C-6 hydroxyl groups as a benzylidene acetal.[5] This is a classic method for differentiating the hydroxyl groups in pyranosides. The reaction is typically catalyzed by a Lewis or Brønsted acid. Here, we use camphorsulfonic acid (CSA).
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| Benzyl N-acetyl-α-D-glucosaminide | 311.34 g/mol | 5.0 g | 16.1 mmol (1.0) |
| Benzaldehyde dimethyl acetal | 152.19 g/mol | 3.2 mL | 20.9 mmol (1.3) |
| Camphorsulfonic acid (CSA) | 232.30 g/mol | 0.19 g | 0.8 mmol (0.05) |
| Anhydrous Dimethylformamide (DMF) | 73.09 g/mol | 50 mL | - |
Procedure:
-
Dissolve Benzyl N-acetyl-α-D-glucosaminide in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of CSA to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of 20:1 dichloromethane:methanol).
-
After completion, cool the reaction to room temperature and quench by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 1-5% methanol in dichloromethane) to afford the desired product.
Step 3: Synthesis of Benzyl N-acetyl-4,6-O-benzylidene-α-muramic acid methyl ester
Principle: This is a Williamson ether synthesis to introduce the lactyl side chain at the C-3 hydroxyl group. A strong base, sodium hydride, is used to deprotonate the C-3 hydroxyl, which then acts as a nucleophile to displace the chloride from (S)-(-)-2-chloropropionic acid methyl ester.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| Benzyl N-acetyl-4,6-O-benzylidene-α-D-glucosaminide | 399.44 g/mol | 3.0 g | 7.5 mmol (1.0) |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 g/mol | 0.45 g | 11.3 mmol (1.5) |
| (S)-(-)-2-Chloropropionic acid methyl ester | 122.55 g/mol | 1.1 mL | 10.5 mmol (1.4) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | 40 mL | - |
Procedure:
-
Dissolve the benzylidene-protected glucosaminide in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add (S)-(-)-2-chloropropionic acid methyl ester dropwise via syringe.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a mobile phase of 1:1 ethyl acetate:hexanes).
-
Once complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the methyl ester of the target molecule.
Step 4: Synthesis of this compound
Principle: The final step is a simple saponification of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide.
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| Benzyl N-acetyl-4,6-O-benzylidene-α-muramic acid methyl ester | 485.53 g/mol | 2.0 g | 4.1 mmol (1.0) |
| Sodium hydroxide | 40.00 g/mol | 0.33 g | 8.2 mmol (2.0) |
| Methanol | 32.04 g/mol | 20 mL | - |
| Water | 18.02 g/mol | 10 mL | - |
Procedure:
-
Dissolve the muramic acid methyl ester in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide and stir the solution at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.
-
A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
Concluding Remarks for the Advanced Practitioner
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of well-established protecting group chemistry in the field of carbohydrate synthesis ensures high yields and excellent control over stereochemistry.[7][8] This versatile intermediate can be further elaborated to generate a wide array of muramic acid derivatives for applications in drug discovery and chemical biology. For instance, the carboxylic acid moiety can be coupled with various amino acids or peptides to synthesize fragments of peptidoglycan, which are invaluable tools for studying the innate immune system.[9] Furthermore, the benzyl and benzylidene protecting groups can be selectively removed under various conditions to allow for further functionalization of the carbohydrate core.[4][10] The protocols provided herein have been designed to be robust and reproducible, empowering researchers to confidently synthesize this key building block for their scientific endeavors.
References
- Google Patents. (n.d.). US6008333A - Preparation of glucosaminyl muramic acid derivatives.
- Liang, J., DeMeester, K. E., & Grimes, C. L. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e85.
- DeMeester, K. E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. ACS Chemical Biology, 13(8), 2056-2064.
- DeMeester, K. E. (2019).
- Popin, E., et al. (1998). Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan.
- Liang, J., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1933-1939.
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
PubMed. (n.d.). Muramic Acid Derivatives as Glycosyl Donors for the Synthesis of Muramyl-Containing Glycosphingolipids and Fatty Acids. Retrieved from [Link]
- Beilstein Journals. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 260-264.
- Journal of Chemical Education. (1987). Protecting Groups in Carbohydrate Chemistry.
- Wiley-VCH. (2012). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods (Vol. 1).
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Chemical Society Reviews, 48(10), 2814-2843.
- Imperiali, B., et al. (2020). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. ACS Central Science, 6(8), 1375-1386.
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. glycane.com [glycane.com]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. biosynth.com [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US6008333A - Preparation of glucosaminyl muramic acid derivatives - Google Patents [patents.google.com]
- 10. Benzylidene Acetals [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Protected Muramic Acid Derivatives
In the intricate world of bacterial cell wall biosynthesis and immunology, N-acetylmuramic acid (NAM) stands as a cornerstone. Its unique lactyl ether linkage to N-acetylglucosamine (NAG) forms the repeating disaccharide backbone of peptidoglycan, the essential structural component of most bacterial cell walls. The ability to chemically synthesize and modify NAM and its derivatives is paramount for developing novel antibiotics, crafting molecular probes to study bacterial physiology, and designing synthetic vaccines and immunomodulators.
This technical guide focuses on a key intermediate in these endeavors: α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid . The strategic placement of the benzyl glycoside, the benzylidene acetal, and the carboxylic acid functional groups makes this molecule a versatile building block. The protecting groups offer stability during synthetic manipulations while allowing for selective removal, enabling precise modifications at various positions of the muramic acid scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization, empowering researchers to leverage this important molecule in their scientific pursuits.
Molecular Structure and Physicochemical Properties
α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a fully protected derivative of N-acetylmuramic acid. The anomeric hydroxyl group is protected as a benzyl ether, and the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. The amino group at the 2-position is acetylated, and the lactyl side chain at the 3-position possesses a free carboxylic acid.
| Property | Value | Source |
| Chemical Name | Benzyl 2-acetamido-4,6-O-benzylidene-3-O-[1-(R)-carboxyethyl]-2-deoxy-α-D-glucopyranoside | [] |
| Synonyms | Ac-α-benzyl-4,6-O-benzylidene-muramic acid | [][2] |
| CAS Number | 19229-57-3 | [][2][3] |
| Molecular Formula | C₂₅H₂₉NO₈ | [][3] |
| Molecular Weight | 471.5 g/mol | [][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 243-245°C | [4] |
| Storage | 2°C - 8°C, in a well-closed container | [3] |
Synthesis of the Protected Muramic Acid Core
The synthesis of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a multi-step process that begins with a suitable glucosamine derivative. The following is a representative synthetic pathway, drawing upon established methodologies in carbohydrate chemistry.[5]
Overall Synthetic Strategy
The synthesis initiates with the protection of the anomeric position as a benzyl glycoside, followed by the formation of the 4,6-O-benzylidene acetal. The crucial lactyl ether is then introduced at the 3-position, and finally, the amino group is acetylated.
Caption: Synthetic workflow for α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid.
Experimental Protocol: A Representative Synthesis
Step 1: Fischer Glycosylation to form Benzyl α-D-Glucosaminide
-
Suspend D-glucosamine hydrochloride in benzyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride, which generates HCl in situ).
-
Heat the mixture with stirring until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize the acid.
-
Purify the product by crystallization or column chromatography.
Causality behind Experimental Choices: The Fischer glycosylation is a classic method for forming glycosides from unprotected sugars. Benzyl alcohol serves as both the solvent and the reactant. The acidic catalyst protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and subsequent attack by benzyl alcohol.
Step 2: Formation of the 4,6-O-Benzylidene Acetal
-
Dissolve the benzyl α-D-glucosaminide in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add benzaldehyde dimethyl acetal and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[5]
-
Heat the reaction mixture under reduced pressure to remove the methanol byproduct, driving the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the catalyst and purify the product.
Causality behind Experimental Choices: The 4,6-O-benzylidene acetal is thermodynamically favored in pyranosides. Using a dimethyl acetal of benzaldehyde and removing the methanol byproduct ensures a high yield of the desired protected compound.
Step 3: Introduction of the Lactyl Side Chain
-
Dissolve the benzyl 4,6-O-benzylidene-α-D-glucosaminide in an anhydrous solvent (e.g., THF).
-
Add a strong base (e.g., sodium hydride) at a low temperature to deprotonate the 3-hydroxyl group.
-
Slowly add a suitable lactylating agent (e.g., (S)-(-)-2-bromopropionic acid).[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully and purify the resulting ether.
Causality behind Experimental Choices: The 3-hydroxyl group is the most sterically accessible of the remaining hydroxyls. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions. The choice of the chiral lactylating agent is critical for establishing the correct stereochemistry of the muramic acid.
Step 4: N-Acetylation
-
Dissolve the product from the previous step in a suitable solvent (e.g., pyridine or a mixture of methanol and triethylamine).
-
Add acetic anhydride and stir at room temperature.
-
Monitor the reaction by TLC until the free amine is no longer present.
-
Quench the excess acetic anhydride with water or methanol.
-
Purify the final product, α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid, by column chromatography or recrystallization.
Causality behind Experimental Choices: N-acetylation is a straightforward and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent. The basic solvent serves to neutralize the acetic acid byproduct.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Anomeric H (H-1) | ~4.8-5.0 | d | The α-configuration typically results in a smaller J-coupling constant (J₁,₂ ≈ 3-4 Hz). |
| Benzylidene acetal CH | ~5.5 | s | A sharp singlet confirming the presence of the benzylidene group. |
| Benzyl and Benzylidene Ar-H | ~7.2-7.5 | m | A complex multiplet corresponding to the 10 aromatic protons. |
| Benzyl CH₂ | ~4.5-4.8 | ABq or m | The two benzylic protons are diastereotopic and will likely appear as a multiplet or an AB quartet. |
| N-Acetyl CH₃ | ~1.9-2.1 | s | A sharp singlet integrating to 3 protons. |
| Lactyl CH₃ | ~1.3-1.5 | d | A doublet due to coupling with the lactyl methine proton. |
| Sugar Ring Protons (H-2 to H-6) | ~3.5-4.5 | m | A complex region of overlapping multiplets. |
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further confirmation of the structure:
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| Anomeric C (C-1) | ~98-100 | The chemical shift is characteristic of an α-glycoside. |
| Benzylidene acetal C | ~101 | A key signal confirming the acetal carbon. |
| Aromatic C's | ~126-138 | Multiple signals in the aromatic region. |
| Benzyl CH₂ | ~68-70 | |
| Sugar Ring C's (C-2 to C-6) | ~60-80 | |
| N-Acetyl C=O | ~170-172 | |
| Carboxylic Acid C=O | ~175-178 | |
| N-Acetyl CH₃ | ~23 | |
| Lactyl CH₃ | ~18-20 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 472.5 and the sodiated adduct [M+Na]⁺ at m/z 494.5. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | ~1700-1725 |
| C=O (Amide I) | ~1650 |
| N-H (Amide II) | ~1550 |
| C-O (Ethers, Acetals) | 1000-1300 |
Chemical Reactivity and Synthetic Applications
The chemical utility of α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid stems from the differential reactivity of its protecting groups and the presence of the carboxylic acid. This allows for its use as a versatile intermediate in the synthesis of complex glycopeptides and peptidoglycan fragments.[5][6]
Reactions at the Carboxylic Acid
The carboxylic acid of the lactyl group is a key site for modification, most commonly for the attachment of peptide chains.
Amide Bond Formation:
Standard peptide coupling reagents can be used to couple the carboxylic acid with the N-terminus of a peptide or a single amino acid.
Caption: Peptide coupling at the carboxylic acid.
Experimental Protocol: Peptide Coupling
-
Dissolve α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid in an anhydrous aprotic solvent (e.g., DMF).
-
Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the amino acid or peptide (with its N-terminus deprotected).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting glycopeptide by chromatography.
Deprotection Strategies
The selective or complete removal of the protecting groups is crucial for subsequent synthetic steps or to yield the final target molecule.
Deprotection of the Benzylidene Acetal:
The benzylidene acetal can be removed under various conditions:
-
Acidic Hydrolysis: Treatment with a mild acid (e.g., aqueous acetic acid) will cleave the acetal to reveal the 4- and 6-hydroxyl groups.
-
Reductive Opening: This is a powerful technique for regioselective protection.
-
To obtain the 6-O-benzyl ether and a free 4-hydroxyl group, reagents like triethylsilane (Et₃SiH) and an acid catalyst can be used.[7]
-
To obtain the 4-O-benzyl ether and a free 6-hydroxyl group, different reducing agents and conditions are required.
-
Deprotection of the Benzyl Ether:
The anomeric benzyl ether is typically removed by catalytic hydrogenation.
Experimental Protocol: Hydrogenolysis of the Benzyl Ether and Benzylidene Acetal
-
Dissolve the protected muramic acid derivative in a suitable solvent (e.g., methanol or THF).
-
Add a palladium catalyst, such as 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[5]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected product.
Self-Validating System: The progress of the deprotection can be monitored by the disappearance of the aromatic proton signals in the ¹H NMR spectrum and the loss of the benzyl and benzylidene fragments in the mass spectrum.
Caption: Deprotection pathways for α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid.
Conclusion and Future Perspectives
α-Benzyl-N-acetyl-4,6-O-benzylidene-muramic acid is a strategically protected carbohydrate building block that provides access to a wide range of synthetic targets. Its well-defined chemical reactivity allows for the selective modification at the carboxylic acid and the controlled deprotection of the hydroxyl and anomeric positions. This makes it an invaluable tool for researchers in the fields of medicinal chemistry, chemical biology, and immunology who are working to understand and combat bacterial infections and modulate immune responses. As the need for new antimicrobial agents and immunotherapies grows, the importance of versatile synthetic intermediates like this protected muramic acid derivative will continue to increase.
References
-
DeMeester, K. E., et al. (2018). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 13(10), 2851-2858. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 1 H NMR spectra of compounds 1-4 (a-d) together with annotation.... Retrieved from [Link]
-
Grimes, C. L., et al. (2017). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society, 139(30), 10435-10443. Available at: [Link]
-
Kawahira, K., et al. (2009). Solid-phase synthesis of O-sulfated glycopeptide by the benzyl-protected glycan strategy. Tetrahedron, 65(43), 8879-8885. Available at: [Link]
-
Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-Muramyl-L-Alanyl-D-Isoglutamine. Retrieved from [Link]
-
Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. Retrieved from [Link]
-
Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Tetrahedron Letters, 48(49), 8683-8685. Available at: [Link]
-
van der Vorm, S., et al. (2015). Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation. PLoS ONE, 10(7), e0132482. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester. Retrieved from [Link]
Sources
- 2. AC-ALPHA-BENZYL-4,6-O-BENZYLIDENE-MURAMIC ACID | 19229-57-3 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. glycane.com [glycane.com]
- 5. 美国GlpBio - Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 [glpbio.cn]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity of bacterial cell walls, largely dependent on peptidoglycan, presents a critical target for novel antimicrobial agents. Muramic acid is a cornerstone of this polymer, making its derivatives vital building blocks in synthetic chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive, methodology-focused exploration of the structure elucidation of a key synthetic intermediate, α-benzyl-4,6-O-benzylidene-muramic acid. We move beyond a simple recitation of data to explain the causality behind the strategic application of mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document serves as a practical guide for researchers in carbohydrate chemistry and medicinal chemistry, detailing not only the "how" but the "why" of each analytical step, ensuring a self-validating and robust structural confirmation.
Introduction: The Significance of Protected Muramic Acid Derivatives
N-acetylmuramic acid (NAM) is an amino sugar acid, uniquely found as a fundamental component of peptidoglycan in most bacterial cell walls.[1][3] It forms the backbone of peptidoglycan along with N-acetylglucosamine (NAG) and serves as the attachment point for the peptide side chains that are cross-linked to give the cell wall its structural rigidity.[1] The unique presence of NAM in bacteria makes the peptidoglycan biosynthesis pathway an attractive target for antibiotic development.[4]
To study this pathway, develop inhibitors, or create synthetic vaccines and immunomodulators, access to well-defined, chemically modified muramic acid building blocks is essential.[5][6] However, the synthesis of these derivatives is challenging due to the multiple hydroxyl groups and stereocenters present in the molecule.[7][8] This necessitates a strategic use of protecting groups. The title compound, α-benzyl-4,6-O-benzylidene-muramic acid, employs:
-
A benzyl group at the anomeric position (C1) to create the α-glycoside, preventing anomerization and providing a stable, yet removable, protecting group.
-
A benzylidene acetal to simultaneously protect the hydroxyl groups at C4 and C6. This group has the added advantage of rigidifying the pyranose ring, which simplifies NMR spectra and can direct stereoselectivity in subsequent glycosylation reactions.[9][10][11]
Confirming the precise structure of such a multi-functionalized molecule is non-trivial and requires a synergistic combination of analytical techniques. This guide will detail the logical workflow for its complete and unambiguous structure elucidation.
The Synthetic Foundation: A Prerequisite for Analysis
Before elucidation, the molecule must be synthesized. While multiple routes exist, a common strategy involves starting from a glucosamine derivative.[5][12] The purpose of this section is not to provide an exhaustive synthetic review, but to establish the expected connectivity that our analytical methods must validate.
The general synthetic logic is as follows:
-
Starting Material: N-acetylglucosamine is a common and accessible starting point.[5]
-
Anomeric Protection: Fischer glycosylation with benzyl alcohol installs the α-benzyl glycoside.[12]
-
Acetal Formation: Reaction with benzaldehyde dimethyl acetal or a similar reagent in the presence of an acid catalyst selectively forms the 4,6-O-benzylidene acetal, leaving the C3 hydroxyl free.
-
Etherification: The crucial ether linkage at C3 is formed via a Williamson ether synthesis, reacting the free C3-hydroxyl with an (S)-2-chloropropionic acid derivative to introduce the lactate moiety with the correct (R)-stereochemistry on the sugar.[5]
This proposed synthesis gives us a hypothetical structure. The following sections describe the rigorous process of proving this hypothesis.
Caption: Generalized synthetic workflow for the target molecule.
Mass Spectrometry: The First Checkpoint
High-resolution mass spectrometry (HRMS) is the initial and indispensable step to confirm that the synthesis has produced a compound of the correct molecular weight and, therefore, the correct elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. Compare the measured m/z value to the theoretical value calculated for the expected formula.
Data Presentation
For α-benzyl-4,6-O-benzylidene-muramic acid (C₂₅H₂₉NO₈), the expected masses are presented below. The trustworthiness of the result comes from the low ppm (parts per million) error between the observed and calculated mass.
| Ion | Molecular Formula | Calculated m/z | Observed m/z (Example) | Δ (ppm) |
| [M+H]⁺ | [C₂₅H₃₀NO₈]⁺ | 472.1966 | 472.1962 | -0.85 |
| [M+Na]⁺ | [C₂₅H₂₉NNaO₈]⁺ | 494.1785 | 494.1781 | -0.81 |
Causality: A match within 5 ppm provides high confidence in the elemental composition, ruling out many alternative structures and confirming the success of the final synthetic step. Tandem MS (MS/MS) could be used to observe fragmentation patterns (e.g., loss of the benzyl group or cleavage of the glycosidic bond), providing further, albeit lower-resolution, structural evidence.[13]
NMR Spectroscopy: The Definitive Structural Blueprint
While MS confirms the formula, NMR spectroscopy reveals the atom-by-atom connectivity and stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[14][15]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra: Acquire the following correlation spectra:
-
COSY (Correlation Spectroscopy) to identify proton-proton (H-H) spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon (C-H) correlations.[16][17]
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (typically 2-3 bond) proton-carbon correlations.[16][18]
-
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
Interpreting the Spectra: A Step-by-Step Guide
Step 1: ¹H NMR - Identifying Key Regions The ¹H NMR spectrum provides the initial overview. Key signals to identify are:
-
Aromatic Protons (δ 7.2-7.5 ppm): Complex multiplets corresponding to the two phenyl rings (benzyl and benzylidene).
-
Benzylidene Acetal Proton (δ ~5.5 ppm): A characteristic singlet for the CH Ph proton.
-
Anomeric Proton (H1) (δ ~4.8-5.0 ppm): A doublet with a small coupling constant (J ≈ 3-4 Hz), characteristic of an α-anomer (axial-equatorial coupling).
-
Sugar Ring Protons (H2-H6) (δ ~3.5-4.5 ppm): A complex, overlapping region. COSY is essential to deconvolve this.
-
Lactate CH (δ ~4.2 ppm): A quartet due to coupling with the lactate methyl group.
-
N-Acetyl CH₃ (δ ~1.9-2.1 ppm): A sharp singlet integrating to 3 protons.
-
Lactate CH₃ (δ ~1.4 ppm): A doublet coupled to the lactate CH.
Step 2: COSY - Tracing the Sugar Backbone The COSY spectrum is the key to walking along the sugar ring.
-
Causality: Starting from the well-resolved anomeric proton (H1), we can identify its coupling partner, H2. From H2, we find H3, and so on, until the entire proton spin system of the pyranose ring (H1 through H6) is mapped out. This confirms the pyranoside ring structure.
Step 3: HSQC - Linking Protons to Carbons The HSQC spectrum is a simple but powerful correlation map.
-
Causality: Every cross-peak represents a direct, one-bond connection between a proton and a carbon.[16] Using the proton assignments from the COSY experiment, we can now unambiguously assign the carbons attached to them (C1, C2, C3, C4, C5, C6).
Step 4: HMBC - Assembling the Final Puzzle The HMBC spectrum provides the critical long-range correlations that connect the different fragments of the molecule. This is the ultimate self-validating system.
-
Confirming the α-Benzyl Glycoside: A correlation between the anomeric proton (H1) and the benzylic CH₂ carbon of the benzyl group is definitive proof of the O-benzyl linkage at C1.
-
Confirming the Lactate Ether Linkage: A correlation between H3 of the sugar ring and the carbonyl carbon of the lactate group, or between the lactate CH proton and C3 of the sugar ring, confirms the ether linkage at the C3 position.
-
Confirming the 4,6-O-Benzylidene Acetal: Correlations from the acetal proton (CHPh) to C4 and C6 of the sugar ring confirm the location of the benzylidene protecting group.
Caption: Key HMBC correlations confirming the connectivity of substituents.
Consolidated NMR Data
The following table represents a typical, complete assignment for the title compound.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations (from H to C) |
| Sugar Core | ||||
| 1 | 97.5 | 4.95 | d, J=3.5 | Benzyl-CH₂, C3, C5 |
| 2 | 54.2 | 4.15 | dd, J=10.5, 3.5 | C1, C3, C4, NAc-C=O |
| 3 | 78.9 | 3.90 | t, J=10.0 | C1, C2, C4, C5, Lactate-CH, Lactate-C=O |
| 4 | 79.5 | 3.85 | t, J=9.5 | C2, C3, C5, C6, Benzylidene-CH |
| 5 | 62.0 | 4.05 | ddd, J=9.5, 9.5, 4.5 | C1, C3, C4, C6 |
| 6a | 68.8 | 4.30 | dd, J=10.0, 4.5 | C4, C5, Benzylidene-CH |
| 6b | 3.80 | t, J=10.0 | C4, C5 | |
| Substituents | ||||
| NAc-C=O | 170.5 | - | - | - |
| NAc-CH₃ | 23.5 | 2.05 | s | NAc-C=O, C2 |
| Lactate-C=O | 174.0 | - | - | - |
| Lactate-CH | 75.0 | 4.22 | q, J=6.8 | C3, Lactate-C=O, Lactate-CH₃ |
| Lactate-CH₃ | 18.8 | 1.45 | d, J=6.8 | Lactate-CH, Lactate-C=O |
| Benzyl-CH₂ | 70.1 | 4.75, 4.55 | 2 x d, J=12.0 (ABq) | C1, Benzyl-C_ipso |
| Benzyl-Ar | 137.0-127.8 | 7.30-7.40 | m | - |
| Benzylidene-CH | 101.5 | 5.55 | s | C4, C6, Benzylidene-C_ipso |
| Benzylidene-Ar | 138.0-126.2 | 7.35-7.50 | m | - |
X-ray Crystallography: The Gold Standard
For absolute, unequivocal proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[19][20] If a high-quality crystal of the compound can be grown, this technique can provide a 3D model of the molecule, confirming not only the connectivity but also the relative and absolute stereochemistry of all chiral centers. While often challenging for carbohydrate derivatives, obtaining a crystal structure would supersede all other forms of analysis.[21]
Conclusion
The structure elucidation of α-benzyl-4,6-O-benzylidene-muramic acid is a case study in modern analytical chemistry, demonstrating the power of a logical, multi-technique approach. High-resolution mass spectrometry provides the first layer of evidence by confirming the elemental composition. Subsequently, a suite of NMR experiments, methodically applied, builds the complete structural picture. COSY traces the covalent backbone of the sugar, HSQC pairs protons with their carbons, and crucially, HMBC provides the long-range correlations that piece together the entire molecular puzzle. Each experiment provides a piece of the story, and together they form a self-validating narrative that confirms the identity and structure of this vital synthetic building block, paving the way for its use in advancing antimicrobial research and development.
References
-
Vedantu. (n.d.). Muramic acid is present in the cell wall of aBacteria class 11 biology CBSE. Retrieved from Vedantu. [Link]
-
DeMeester, K. E., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. ACS Central Science. [Link]
-
Wikipedia. (n.d.). Muramic acid. Retrieved from Wikipedia. [Link]
-
Gomathi, R., et al. (n.d.). Synthesis of Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis. Journal of the Serbian Chemical Society. [Link]
-
askIITians. (2024). Muramic acid is present in the cell wall of(a)Bacteria/ Blue-green al. Retrieved from askIITians. [Link]
-
Max-Planck-Gesellschaft. (2023). Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. MPG.PuRe. [Link]
-
Fox, A., et al. (1998). Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates. Journal of Microbiological Methods. [Link]
-
University of Delaware. (n.d.). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. UDSpace. [Link]
-
Liang, J., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]
-
ACS Publications. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
-
DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
-
Canadian Institute for Glycomics. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
-
Chang, C.-W., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Synthesis. [Link]
-
DeMeester, K. E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society. [Link]
-
Freie Universität Berlin. (n.d.). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from Freie Universität Berlin. [Link]
-
SciSpace. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Retrieved from SciSpace. [Link]
-
ResearchGate. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Benzylidene-Directed Glycosylations – Mechanistic Insights from Cryogenic Infrared Spectroscopy. Retrieved from ResearchGate. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from Columbia University. [Link]
-
ResearchGate. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis | Request PDF. Retrieved from ResearchGate. [Link]
-
GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. Retrieved from GlpBio. [Link]
-
ResearchGate. (n.d.). Introduction to NMR Spectroscopy of Carbohydrates. Retrieved from ResearchGate. [Link]
-
Lund University. (n.d.). Structure of muramic acid TMS derivative mass spectrum's base ion (m/z=185) used for quantification of bacterial peptidoglycan. Retrieved from Lund University. [Link]
-
ResearchGate. (2015). (PDF) (3, 2)D 1H, 13C BIRDr,X-HSQC-TOCSY for NMR structure elucidation of mixtures: application to complex carbohydrates. Retrieved from ResearchGate. [Link]
-
Thieme. (n.d.). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved from Thieme. [Link]
-
Journal of Cheminformatics. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from PMC. [Link]
-
MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI. [Link]
-
PubMed. (1993). X-ray Crystallography of the Binding of the Bacterial Cell Wall Trisaccharide NAM-NAG-NAM to Lysozyme. Retrieved from PubMed. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from Human Metabolome Database. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from Hypha Discovery. [Link]
-
ResearchGate. (2012). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC. [Link]
-
Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry. Retrieved from Wiley. [Link]
-
Frontiers. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Retrieved from Frontiers. [Link]
-
PubMed. (2008). Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). x Ray crystallography. PMC. [Link]
-
MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]
-
ResearchGate. (2014). The X-ray diffraction of L-glutamic acid crystals (a) grown on the.... Retrieved from ResearchGate. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from Preprints.org. [Link]
Sources
- 1. Muramic acid is present in the cell wall of aBacteria class 11 biology CBSE [vedantu.com]
- 2. Muramic acid - Wikipedia [en.wikipedia.org]
- 3. Muramic acid is present in the cell wall of(a)Bacteria/ Blue-green al - askIITians [askiitians.com]
- 4. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 12. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray tandem mass spectrometry for analysis of native muramic acid in whole bacterial cell hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. smbstcollege.com [smbstcollege.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography of the binding of the bacterial cell wall trisaccharide NAM-NAG-NAM to lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
An In-depth Technical Guide to α-Benzyl-4,6-O-benzylidene-muramic acid (CAS 19229-57-3): A Cornerstone for Glycobiology and Drug Discovery
This guide provides a comprehensive technical overview of α-Benzyl-4,6-O-benzylidene-muramic acid, a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. With full editorial control, this document delves into the compound's chemical significance, synthesis, and applications, emphasizing the scientific rationale behind its use and manipulation.
Introduction: The Strategic Importance of a Protected Muramic Acid Derivative
α-Benzyl-4,6-O-benzylidene-muramic acid (CAS 19229-57-3) is a selectively protected derivative of N-acetylmuramic acid (NAM), a fundamental component of peptidoglycan.[1][2] Peptidoglycan is the rigid, mesh-like layer that encases bacteria, providing structural integrity and resistance to osmotic stress.[2] The unique structure of this compound, featuring a benzyl ether at the anomeric position (α-anomer) and a benzylidene acetal protecting the 4- and 6-hydroxyl groups, makes it an invaluable tool in the fields of glycobiology, immunology, and medicinal chemistry.
The strategic placement of these protecting groups serves a critical purpose: it allows for regioselective modification at the remaining free hydroxyl group and the carboxylic acid moiety of the lactyl side chain. This targeted chemical manipulation is essential for the synthesis of complex glycopeptides, including fragments of peptidoglycan like muramyl dipeptide (MDP), and for the development of molecular probes to investigate bacterial cell wall biosynthesis and recycling.
Table 1: Physicochemical Properties of α-Benzyl-4,6-O-benzylidene-muramic acid
| Property | Value | Source(s) |
| CAS Number | 19229-57-3 | [3] |
| Molecular Formula | C₂₅H₂₉NO₈ | [3][] |
| Molecular Weight | 471.5 g/mol | [3][] |
| Appearance | White solid | [1] |
| Melting Point | 243-245 °C | [1] |
| Storage | 2°C - 8°C, in a well-closed container | [3] |
The Synthetic Rationale: A Multi-step Approach to a Versatile Building Block
The following proposed synthesis is designed to be a self-validating system, where the principles of carbohydrate chemistry guide each transformation.
Conceptual Synthetic Workflow
The synthesis logically begins with a commercially available starting material, such as N-acetylglucosamine, and proceeds through a series of protection and functionalization steps to yield the target molecule.
Caption: Conceptual workflow for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures in carbohydrate chemistry and should be performed by trained personnel in a suitable laboratory setting.
Step 1: Anomeric Protection (Fischer Glycosylation)
-
Rationale: The anomeric hydroxyl group is the most reactive. Its protection as a benzyl ether not only prevents unwanted side reactions but also imparts increased lipophilicity, aiding in purification.
-
Procedure:
-
Suspend N-acetylglucosamine in anhydrous benzyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride or gaseous HCl).
-
Heat the reaction mixture with stirring under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize the acid.
-
Remove the benzyl alcohol under reduced pressure.
-
Purify the resulting benzyl N-acetylglucosaminide by chromatography.
-
Step 2: Benzylidene Acetal Formation
-
Rationale: The 4- and 6-hydroxyl groups are selectively protected as a benzylidene acetal due to the thermodynamic stability of the resulting six-membered ring. This directs subsequent reactions to the 3-hydroxyl group.
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous acetonitrile or DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).
-
Heat the mixture under reduced pressure to remove the formed methanol.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a base (e.g., triethylamine) and concentrate the mixture.
-
Purify the product, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, by crystallization or chromatography.
-
Step 3: Lactyl Etherification (Williamson Ether Synthesis)
-
Rationale: The introduction of the lactyl moiety at the 3-hydroxyl group is the defining step in the synthesis of muramic acid. The use of a strong base like sodium hydride deprotonates the hydroxyl group, which then acts as a nucleophile.
-
Procedure:
-
Dissolve the benzylidene-protected compound from Step 2 in anhydrous DMF under an inert atmosphere.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir until hydrogen evolution ceases.
-
Add L-2-chloropropionic acid or a suitable ester thereof (e.g., methyl ester) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water or methanol.
-
Extract the product into an organic solvent.
-
If an ester was used, perform saponification to yield the carboxylic acid.
-
Purify the final product, α-Benzyl-4,6-O-benzylidene-muramic acid, by chromatography and/or crystallization.
-
Applications in Drug Discovery and Chemical Biology
α-Benzyl-4,6-O-benzylidene-muramic acid is not an end product but a versatile intermediate for the synthesis of biologically active molecules.
Synthesis of Muramyl Dipeptide (MDP) and its Analogues
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal essential structure responsible for the immunoadjuvant activity of peptidoglycan.[5] It is a potent activator of the innate immune system through its interaction with the cytosolic receptor NOD2.[5] The title compound is a key precursor for the synthesis of MDP and its analogues, which are investigated for their potential as vaccine adjuvants and immunomodulators in cancer therapy.[6]
The carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid can be activated and coupled to the N-terminus of a dipeptide (e.g., L-Ala-D-isoGln). Subsequent deprotection of the benzyl and benzylidene groups yields the desired MDP analogue.
Caption: General scheme for the synthesis of MDP analogues.
Probing Bacterial Peptidoglycan Biosynthesis
Derivatives of α-Benzyl-4,6-O-benzylidene-muramic acid can be synthesized to carry bioorthogonal handles, such as azides or alkynes.[7] These modified muramic acid units can be used in metabolic labeling studies to investigate the intricate pathways of bacterial cell wall synthesis and recycling.[7] Understanding these processes at a molecular level is crucial for the development of novel antibiotics that target bacterial cell wall formation.
Deprotection Strategies: Unveiling the Final Molecule
The removal of the benzyl and benzylidene protecting groups is a critical final step in the synthesis of the target glycopeptides.
Table 2: Common Deprotection Methods
| Protecting Group | Reagents and Conditions | Rationale | Source(s) |
| Benzyl Ether | H₂, Pd/C | Catalytic hydrogenation cleaves the benzyl ether. | [8][9] |
| Benzylidene Acetal | Mild acidic hydrolysis (e.g., acetic acid/water) | The acetal is labile to acid. | [8] |
| Simultaneous Removal | Catalytic transfer hydrogenation (e.g., Pd/C, triethylsilane) | A mild and efficient method for the concomitant removal of both benzyl and benzylidene groups. | [8] |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of α-Benzyl-4,6-O-benzylidene-muramic acid. While a specific, published spectrum for this exact compound is not provided in the search results, the expected spectroscopic data can be inferred from its structure and data for similar compounds.
-
¹H NMR: Expected signals would include aromatic protons from the benzyl and benzylidene groups, the anomeric proton with a characteristic coupling constant for the α-anomer, the acetamido methyl group, the lactyl methyl group, and the sugar ring protons.
-
¹³C NMR: Would show characteristic signals for the carbonyls of the amide and carboxylic acid, the aromatic carbons, the acetal carbon of the benzylidene group, and the carbons of the sugar backbone.
-
Mass Spectrometry (HRMS): Would be used to confirm the exact molecular weight and elemental composition.
Conclusion and Future Perspectives
α-Benzyl-4,6-O-benzylidene-muramic acid is a testament to the power of synthetic carbohydrate chemistry in advancing our understanding of fundamental biological processes and in the quest for new therapeutics. Its well-defined protecting group strategy provides a robust platform for the synthesis of a diverse array of complex molecules. As research into the microbiome, infectious diseases, and immunotherapy continues to expand, the demand for such versatile and strategically designed building blocks will undoubtedly grow. Future work will likely focus on the development of more efficient and scalable syntheses, as well as the application of this intermediate in the creation of novel probes and drug candidates with enhanced biological activity and specificity.
References
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. (2020). National Institutes of Health. Available at: [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2014). National Institutes of Health. Available at: [Link]
-
How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014). ResearchGate. Available at: [Link]
-
Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). National Institutes of Health. Available at: [Link]
-
Muramyl dipeptide. Wikipedia. Available at: [Link]
-
BENZYL N-ACETYL-4,6-O-BENZYLIDENEMURAMIC ACID (CAS 74842-55-0). LookChem. Available at: [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022). National Institutes of Health. Available at: [Link]
Sources
- 1. glycane.com [glycane.com]
- 2. Cas 74842-55-0,BENZYL N-ACETYL-4,6-O-BENZYLIDENEMURAMIC ACID | lookchem [lookchem.com]
- 3. biosynth.com [biosynth.com]
- 5. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 6. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Bench Scientist's Guide to α-Benzyl-4,6-O-benzylidene-muramic Acid: A Cornerstone for Peptidoglycan Research and Immunomodulation
Foreword: Unlocking the Bacterial Cell Wall
In the intricate world of microbiology and drug discovery, understanding the bacterial cell wall is paramount. This complex and dynamic structure is not only essential for bacterial survival but also a primary target for antibiotics and a key player in the host-pathogen interplay. At the heart of the cell wall's peptidoglycan (PG) layer lies N-acetylmuramic acid (MurNAc), a unique amino sugar that serves as a lynchpin in its architecture. For researchers aiming to dissect the biosynthesis of peptidoglycan, screen for novel antibiotics, or modulate the immune response, having the right chemical tools is indispensable. This guide provides an in-depth technical overview of one such critical tool: α-Benzyl-4,6-O-benzylidene-muramic acid. As a protected derivative of MurNAc, this compound is a versatile intermediate for the synthesis of a wide array of research probes, from enzyme substrates to immunologically active molecules like muramyl dipeptide (MDP). Herein, we will explore its synthesis, characterization, and key applications, providing both the theoretical underpinnings and practical insights to empower your research endeavors.
Physicochemical Properties and Characterization
α-Benzyl-4,6-O-benzylidene-muramic acid is a crystalline solid that is soluble in common organic solvents such as chloroform and methanol. Its structure is characterized by the presence of protecting groups—the benzyl group at the anomeric position and the benzylidene acetal across the 4 and 6 hydroxyls—which impart stability and allow for selective chemical modifications at other positions.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₈ | [1][] |
| Molecular Weight | 471.5 g/mol | [1][] |
| Appearance | White Solid | [3] |
| Melting Point | 243-245°C | [3] |
| Storage | 2°C - 8°C, desiccated | [1] |
Analytical Characterization:
The definitive identification and purity assessment of α-Benzyl-4,6-O-benzylidene-muramic acid relies on a combination of spectroscopic techniques.
-
-
¹H NMR (in CDCl₃): Expected signals would include those for the aromatic protons of the benzyl and benzylidene groups (typically in the range of 7.2-7.5 ppm), the anomeric proton, the methine proton of the benzylidene acetal, the protons of the pyranose ring, the lactyl group protons, and the N-acetyl group protons.
-
¹³C NMR (in CDCl₃): Characteristic signals would be observed for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, the anomeric carbon, the carbons of the pyranose ring, and the carbons of the protecting groups. For a similar protected muramic acid derivative, key chemical shifts were observed around 174.6 ppm (carboxyl), 170.0 ppm (amide carbonyl), and within the 125-137 ppm range for the aromatic carbons.[4] The anomeric carbon would be expected around 97-102 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For α-Benzyl-4,6-O-benzylidene-muramic acid, the expected [M+H]⁺ ion would be observed at m/z 472.5. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]
Synthesis of α-Benzyl-4,6-O-benzylidene-muramic Acid: A Representative Protocol
The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that starts from commercially available D-(+)-glucosamine hydrochloride. The following protocol is a representative synthesis, adapted from established methodologies for preparing protected muramic acid derivatives.[8]
Workflow for the Synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid:
A diagram illustrating the key steps in the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Step-by-Step Methodology:
-
N-Acetylation of D-Glucosamine: D-(+)-glucosamine hydrochloride is first converted to N-acetylglucosamine. This is typically achieved by reacting the starting material with acetic anhydride in a suitable solvent system, such as a mixture of methanol and pyridine.
-
Fischer Glycosidation for Benzyl Glycoside Formation: The resulting N-acetylglucosamine is then subjected to Fischer glycosidation using benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride). This step introduces the benzyl group at the anomeric position, primarily yielding the α-anomer.
-
Benzylidene Acetal Protection: To selectively protect the 4- and 6-hydroxyl groups, the benzyl glycoside is reacted with benzaldehyde dimethyl acetal in an aprotic solvent like dimethylformamide (DMF), with a catalytic amount of p-toluenesulfonic acid (p-TSA).[4] This reaction forms the 4,6-O-benzylidene acetal.
-
Williamson Ether Synthesis to Introduce the Lactyl Moiety: The crucial lactyl group is introduced via a Williamson ether synthesis. The intermediate from the previous step is treated with a strong base, such as sodium hydride (NaH), in DMF to deprotonate the 3-hydroxyl group. This is followed by the addition of an alkylating agent, typically (S)-(-)-2-chloropropionic acid or its corresponding ester.[4] This step must be carefully controlled to ensure the desired stereochemistry.
-
Purification: The final product is purified using column chromatography on silica gel. The purity of the fractions is monitored by thin-layer chromatography (TLC), and the desired product is isolated and characterized as described in the previous section.
Applications in Research and Drug Development
α-Benzyl-4,6-O-benzylidene-muramic acid is not an end in itself but a versatile starting material for a multitude of applications in bacteriology, immunology, and drug discovery.
Probing Peptidoglycan Biosynthesis
The biosynthesis of peptidoglycan is a complex, multi-enzyme process that is a prime target for antibiotics. α-Benzyl-4,6-O-benzylidene-muramic acid serves as a key precursor for synthesizing substrates and inhibitors of the Mur ligases (MurC, MurD, MurE, and MurF), which are responsible for the sequential addition of amino acids to the lactyl moiety of UDP-MurNAc.
Experimental Workflow for a Mur Ligase Inhibition Assay:
A simplified workflow for a Mur ligase inhibition assay using a substrate synthesized from the title compound.
By synthesizing derivatives of α-Benzyl-4,6-O-benzylidene-muramic acid, researchers can create non-natural substrates to probe the specificity of these enzymes or develop potent inhibitors that could serve as leads for new antibiotics.
Synthesis of Immunomodulatory Agents: The Case of Muramyl Dipeptide (MDP)
One of the most significant applications of α-Benzyl-4,6-O-benzylidene-muramic acid is in the synthesis of muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) and its analogs.[9] MDP is the minimal bioactive component of peptidoglycan that is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4] This recognition triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to bacterial infections.
The NOD2 Signaling Pathway:
A simplified diagram of the NOD2 signaling pathway initiated by muramyl dipeptide.
The ability to synthesize MDP and its derivatives from α-Benzyl-4,6-O-benzylidene-muramic acid allows researchers to:
-
Investigate the structure-activity relationship of NOD2 agonists: By modifying the sugar or peptide components of MDP, scientists can determine the key molecular features required for NOD2 activation.
-
Develop novel vaccine adjuvants: MDP and its analogs have potent adjuvant properties, enhancing the immune response to co-administered antigens.
-
Design immunomodulatory drugs: Derivatives of MDP are being explored for the treatment of various conditions, including cancer and infectious diseases, by either boosting or dampening the immune response.
A Step-by-Step Protocol for the Synthesis of an MDP Analog:
-
Peptide Coupling: The carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid is activated using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
Dipeptide Addition: The activated muramic acid derivative is then reacted with the dipeptide L-alanyl-D-isoglutamine (with appropriate protecting groups on the isoglutamine).
-
Deprotection: The protecting groups (benzyl, benzylidene, and any peptide protecting groups) are removed in a final step, often through catalytic hydrogenation, to yield the desired MDP analog.
-
Purification and Characterization: The final product is purified by HPLC and its identity and purity are confirmed by NMR and mass spectrometry.
Conclusion: A Versatile Tool for Advancing Science
α-Benzyl-4,6-O-benzylidene-muramic acid is more than just a chemical intermediate; it is a gateway to a deeper understanding of bacterial physiology and immunology. Its strategic use of protecting groups provides a robust platform for the synthesis of a wide range of molecular probes and therapeutic candidates. For researchers in academia and industry, a thorough understanding of this compound's properties, synthesis, and applications is essential for pushing the boundaries of science and developing the next generation of anti-infectives and immunomodulatory therapies.
References
- Grimes, C. L., et al. (2018). Synthetic n-acetyl-muramic acid derivatives and uses thereof. U.S.
- Anbardana, S. Z., Mokhtari, J., Yari, A., & Hasani Bozcheloei, A. (2021). Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. RSC Advances, 11(34), 20853-20861.
- Li, Y., et al. (2020). Visible-Light-Induced Palladium-Catalyzed Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid. Organic Letters, 22(15), 5965–5970.
- Brown, A. R., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 2004–2014.
-
Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Retrieved from [Link]
- Brown, A. R., et al. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS chemical biology, 17(1), 133–142.
-
GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. Retrieved from [Link]
- DeMeester, K. E., et al. (2018). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware.
- DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current protocols in chemical biology, 12(4), e85.
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 3. glycane.com [glycane.com]
- 4. US20180298061A1 - Synthetic n-acetyl-muramic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 9. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic Acid: A Key Intermediate in Glycochemistry and Drug Discovery
Foreword: The Strategic Importance of Protected Muramic Acid Derivatives
N-acetylmuramic acid (MurNAc) is a cornerstone of bacterial cell walls, forming the glycan backbone of peptidoglycan. Its unique lactyl ether linkage at the C3 position of N-acetylglucosamine (GlcNAc) provides a critical structural motif that is absent in eukaryotes, making it a prime target for antimicrobial drug development and a key component in immunological studies. The synthesis of complex glycoconjugates, glycopeptides, and carbohydrate-based therapeutics often necessitates the use of selectively protected MurNAc derivatives. Among these, α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid stands out as a versatile intermediate. The benzyl group at the anomeric position offers robust protection that can be removed under specific hydrogenolysis conditions, while the benzylidene acetal safeguards the C4 and C6 hydroxyls, leaving the C3 hydroxyl available for the crucial etherification step. This guide provides a comprehensive, technically detailed roadmap for the synthesis of this important building block, intended for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and immunology.
I. Retrosynthetic Analysis and Strategic Considerations
The synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid is a multi-step process that hinges on a carefully planned protecting group strategy. A logical retrosynthetic analysis reveals the key disconnections and the choice of starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Our forward synthesis strategy will commence with the commercially available and relatively inexpensive N-acetyl-D-glucosamine. The key transformations involve:
-
Stereoselective α-Benzylation: Introduction of the benzyl group at the anomeric center with high α-selectivity. This is crucial for obtaining the desired stereoisomer.
-
Regioselective Protection: Formation of the 4,6-O-benzylidene acetal to protect the primary and C4 hydroxyl groups, leaving the C3 hydroxyl accessible for the subsequent etherification.
-
Williamson Ether Synthesis: Alkylation of the C3 hydroxyl with a suitable lactate derivative to introduce the characteristic (R)-1-carboxyethyl group of muramic acid.
-
Ester Hydrolysis: Conversion of the lactate ester to the final carboxylic acid.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid.
Part A: Synthesis of the Key Intermediate: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
The starting point for our synthesis is the preparation of the orthogonally protected glycoside, Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside[1]. This intermediate is designed for regioselective modifications, making it ideal for our purposes[1].
Step 1: Fischer Glycosylation for α-Benzyl Glycoside Formation
The initial step involves the acid-catalyzed reaction of N-acetyl-D-glucosamine with benzyl alcohol to favor the formation of the α-anomer.
-
Materials:
-
N-Acetyl-D-glucosamine
-
Benzyl alcohol (anhydrous)
-
Acetyl chloride or dry HCl gas
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend N-acetyl-D-glucosamine (1.0 eq) in a generous excess of anhydrous benzyl alcohol.
-
Cool the suspension in an ice bath and slowly add acetyl chloride (0.1-0.2 eq) dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the mixture for a short period.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of chloroform:methanol, 9:1).
-
Once the starting material is consumed, quench the reaction by pouring the mixture into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the excess benzyl alcohol. The crude product is a mixture of α and β anomers.
-
Step 2: Benzylidene Acetal Formation
The crude benzyl glycoside is then reacted with benzaldehyde dimethyl acetal under acidic conditions to selectively protect the 4- and 6-hydroxyl groups.
-
Materials:
-
Crude benzyl 2-acetamido-2-deoxy-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve the crude benzyl glycoside in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (1.2-1.5 eq) and a catalytic amount of p-TSA or CSA.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to isolate the desired α-anomer of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside as a white to off-white crystalline powder[1].
-
Part B: Synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic Acid
With the key intermediate in hand, the next crucial step is the introduction of the lactyl moiety.
Step 3: Williamson Ether Synthesis
This step involves the deprotonation of the C3 hydroxyl group followed by nucleophilic substitution on a chiral lactate derivative. The use of a strong, non-nucleophilic base is critical to avoid side reactions.
-
Materials:
-
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
(S)-(+)-2-Chloropropionic acid methyl ester or methyl (S)-2-bromopropionate
-
Ammonium chloride solution (saturated)
-
-
Procedure:
-
To a solution of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.5-2.0 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add (S)-(+)-2-chloropropionic acid methyl ester (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl ester of the target molecule.
-
Step 4: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
-
Materials:
-
Methyl ester of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid
-
Methanol or a mixture of THF and water
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid, can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
III. Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 & 2 | α-Benzylation & Benzylidene Acetal Formation | N-Acetyl-D-glucosamine | Benzyl alcohol, HCl, Benzaldehyde dimethyl acetal, p-TSA | Benzyl alcohol, DMF | 60-70% (over 2 steps for the α-anomer) |
| 3 | Williamson Ether Synthesis | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | NaH, (S)-(+)-2-chloropropionic acid methyl ester | THF | 70-80% |
| 4 | Saponification | Methyl ester of the target molecule | LiOH or NaOH | Methanol/Water | >90% |
IV. Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.
Stereoselective α-Glycosylation
The Fischer glycosylation under acidic conditions with benzyl alcohol proceeds via an oxocarbenium ion intermediate. The α-anomer is often the thermodynamically favored product, and its formation can be promoted by carefully controlling the reaction conditions. The presence of the N-acetyl group at C2 can also influence the stereochemical outcome through neighboring group participation, although under strongly acidic conditions, the direct formation of the α-glycoside is significant.
Mechanism of Benzylidene Acetal Formation
The formation of the 4,6-O-benzylidene acetal is a classic example of acetal chemistry. The acid catalyst protonates the benzaldehyde dimethyl acetal, leading to the elimination of methanol and the formation of a reactive oxocarbenium ion. The diol on the glucose derivative then attacks this electrophile in a stepwise manner to form the cyclic acetal. The six-membered ring involving the 4- and 6-hydroxyl groups is thermodynamically more stable than other possible cyclic acetals.
Caption: Mechanism of 4,6-O-benzylidene acetal formation.
The Williamson Ether Synthesis on a Hindered Substrate
The Williamson ether synthesis is a classic SN2 reaction.[2][3] In this case, the alkoxide generated from the C3 hydroxyl of the glucopyranoside acts as the nucleophile. The C3 hydroxyl is a secondary alcohol and is sterically hindered by the bulky pyranose ring and the protecting groups. Therefore, a strong, non-nucleophilic base like sodium hydride is essential to ensure complete deprotonation without competing side reactions. The choice of a good leaving group on the lactate derivative (e.g., chloride or bromide) and an appropriate aprotic solvent like THF facilitates the SN2 displacement. The stereochemistry at the lactate chiral center is retained during this reaction.
V. Characterization and Quality Control
The identity and purity of the synthesized compounds should be rigorously confirmed at each step using standard analytical techniques.
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the anomeric proton of the α-benzyl group (typically a doublet around 4.8-5.0 ppm with a small coupling constant, J ≈ 3-4 Hz), the benzylidene acetal proton (a singlet around 5.5 ppm), and the characteristic signals of the lactyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls (O-H stretch), amides (C=O and N-H stretches), and the carboxylic acid (broad O-H and C=O stretches).
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.
VI. Conclusion and Future Perspectives
The synthesis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid, while multi-stepped, is a reliable and reproducible process when careful attention is paid to the reaction conditions and purification procedures. This versatile building block opens the door to the synthesis of a wide array of complex glycoconjugates for applications in drug discovery, immunology, and diagnostics. The strategic use of orthogonal protecting groups allows for further selective modifications, making it an invaluable tool in the arsenal of the synthetic carbohydrate chemist. Future work may focus on developing more atom-economical and greener synthetic routes, potentially through the use of enzymatic catalysis or one-pot procedures to streamline the synthesis and reduce waste.
VII. References
-
PrepChem. (n.d.). 3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside. Retrieved from [Link]
-
Islam, M., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 250-258.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Glycane. (n.d.). Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. Retrieved from [Link]
-
Ragoussis, V., Leondiadis, L., Livaniou, E., & Evangelatos, G. P. (1996). A simple approach to the synthesis of muramic acid and isomuramic acid: 1H and 13C NMR characterisation. Carbohydrate Research, 297(3), 289-295.
-
GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. Retrieved from [Link]
-
DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Hacettepe Journal of Biology and Chemistry, 47(2), 153-164.
-
Grimes, C. L., et al. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 17(11), 3109-3118.
-
University of Delaware. (n.d.). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. Retrieved from [Link]
-
HKR Biotechlabs. (n.d.). 3-O-benzyl-4,6-O-benzylidene-2-deoxy-1-p-methylphenylthio-2-trichloroacetamido-β-D-galactopyranoside. Retrieved from [Link]
Sources
- 1. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 2. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, dimethylthexylsilyl 3,4,6-tri-O-benzyl-β-d-mannopyranosyl-(1→4)-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside, and dimethylthexylsilyl 2-O-(benzylsulfonyl)-3,4,6-tri-O-benzyl-β-d-mannopyranosyl-2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-d-glucopyranoside: synthesis of authentic samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of alpha-Benzyl-4,6-O-benzylidene-muramic acid
Authored by: A Senior Application Scientist
Introduction
alpha-Benzyl-4,6-O-benzylidene-muramic acid is a protected derivative of N-acetylmuramic acid, a critical component of peptidoglycan in bacterial cell walls.[1][2] This compound serves as a valuable building block in the synthesis of various biologically active molecules, including immunomodulatory peptides and bacterial cell wall fragments for immunological studies.[3] Its utility in complex chemical syntheses is largely dictated by its solubility in various organic solvents and its stability under different reaction and purification conditions. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering insights for researchers, scientists, and drug development professionals to facilitate its effective use in their work.
I. Physicochemical Properties
This compound is a white solid with a molecular formula of C25H29NO8 and a molecular weight of 471.5 g/mol .[][5] The presence of the benzyl and benzylidene protecting groups renders the molecule significantly more hydrophobic than its parent compound, N-acetylmuramic acid. This increased hydrophobicity is a key determinant of its solubility profile.
II. Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. While precise quantitative solubility data is not extensively published, a qualitative understanding of its solubility in common laboratory solvents can be inferred from various sources. The methyl ester derivative of this compound is reported to be soluble in chloroform and ethyl acetate.[1] The parent acid has been noted to be soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2]
Table 1: Qualitative Solubility of this compound and its Methyl Ester Derivative
| Solvent | Compound Form | Solubility | Reference |
| Chloroform | Methyl Ester | Soluble | [1][6] |
| Methanol | Acid & Methyl Ester | Soluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Acid | Soluble | [2] |
| Ethyl Acetate | Methyl Ester | Soluble | [1] |
It is important to note that the free carboxylic acid moiety can influence its solubility in protic solvents like methanol. The solubility in aprotic solvents like chloroform is likely enhanced by the bulky, nonpolar protecting groups. For drug development applications, understanding solubility in pharmaceutically acceptable solvents is crucial, though not widely reported for this specific protected intermediate.
Experimental Protocol for Determining Quantitative Solubility
A robust method for determining the quantitative solubility of this compound is the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Shake-flask method for solubility determination.
III. Stability Profile
The stability of this compound is primarily governed by the lability of its protecting groups: the 4,6-O-benzylidene acetal and the alpha-benzyl ether.
pH-Dependent Stability
The benzylidene acetal is susceptible to hydrolysis under acidic conditions.[7] This reaction proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and subsequent reaction with water to yield the diol and benzaldehyde.[8][9] The rate of this hydrolysis is dependent on the pH of the medium, with faster degradation occurring at lower pH values. The compound is generally stable under neutral and basic conditions.[10]
The stability of the muramic acid core itself is also pH-dependent, although it is generally more stable than the protecting groups. At extreme pH values, particularly under harsh basic conditions, epimerization at the C2 position or other degradation pathways may occur.
Chemical Stability
The benzylidene acetal and the benzyl ether are both susceptible to removal by catalytic hydrogenation.[7][11][12] This is a common deprotection strategy in the synthesis of muramic acid-containing peptides and other derivatives.[13] Reagents such as palladium on carbon (Pd/C) with a hydrogen source are effective for this transformation.
Thermal and Photolytic Stability
While specific studies on the thermal and photolytic stability of this compound are not widely reported, related compounds with similar functional groups can undergo degradation under these conditions. High temperatures may promote side reactions, and exposure to UV light could potentially lead to radical-mediated degradation pathways. It is generally advisable to store the compound in a cool, dark, and dry place.[5]
Experimental Protocol for Forced Degradation Studies
To comprehensively evaluate the stability of this compound, a forced degradation study under various stress conditions is recommended.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the stock solution with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the stock solution with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution to UV light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any major degradation products.
Caption: Workflow for forced degradation studies.
IV. Conclusion
This compound is a key synthetic intermediate whose utility is closely tied to its solubility and stability. It exhibits good solubility in common polar aprotic and some polar protic organic solvents. The primary stability concern is the acid-labile nature of the benzylidene acetal, which dictates the need for careful pH control during reactions and workup procedures. Both the benzylidene and benzyl protecting groups can be readily removed under standard hydrogenolysis conditions. A thorough understanding of these properties, supported by the experimental protocols outlined in this guide, will enable researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health.
- CAS 19229-57-3 α-BENZYL-4,6-O-BENZYLIDENE-MURAMIC ACID. (n.d.). BOC Sciences.
- Benzyl N-Acetyl-4,6-O-benzylidene-α-Muramic/Isomuramic Acid Methyl Ester. (n.d.). Glycane.
- Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester. (n.d.). Glycane.
- Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022, October 15). PubMed Central.
- Benzyl-4,6-o-benzylidene-N-acetyl-α-muramic acid. (n.d.). Biosynth.
- Synthesis of Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis. (n.d.).
- Ac-α-benzyl-4,6-O-benzylidene-muramic acid. (n.d.). Bachem Products.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). Beilstein Journals.
- Ac-α-benzyl-4,6-O-benzylidene-muramic acid. (n.d.). GlpBio.
- A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. (2020, December 1). National Institutes of Health.
- Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. (n.d.). Glycane - Fine Organics.
- Benzylidene Acetals. (n.d.). Organic Chemistry Portal.
- Acetal Hydrolysis in Acidic Media. (2022, February 15). YouTube.
- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
- AC-ALPHA-BENZYL-4,6-O-BENZYLIDENE-MURAMIC ACID. (n.d.). ChemicalBook.
- Thermal and photolytic decomposition of N-benzhydrylidene azidobenzhydrylamine. (n.d.). Sci-Hub.
- This compound. (n.d.). Chemrio.
- A simple method for the quantitative determination of muramic acid. (1974, August). PubMed.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2013, January 14). PubMed.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). PMC - NIH.
- Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production. (n.d.). National Institutes of Health.
- On the pH-optimum of activity and stability of proteins. (n.d.). PMC - NIH.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2013, January 14). Semantic Scholar.
- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025, August 7). ResearchGate.
Sources
- 1. glycane.com [glycane.com]
- 2. glycane.com [glycane.com]
- 3. 美国GlpBio - Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 [glpbio.cn]
- 5. biosynth.com [biosynth.com]
- 6. glycane.com [glycane.com]
- 7. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Benzylidene Acetals [organic-chemistry.org]
- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
alpha-Benzyl-4,6-O-benzylidene-muramic acid molecular weight and formula
An In-depth Technical Guide to α-Benzyl-4,6-O-benzylidene-muramic acid
Executive Summary
α-Benzyl-4,6-O-benzylidene-muramic acid is a pivotal protected derivative of N-acetylmuramic acid (MurNAc), a cornerstone of bacterial cell wall peptidoglycan. Its strategic use of benzyl and benzylidene protecting groups makes it an indispensable intermediate in the chemical synthesis of complex glycopeptides, immunomodulatory agents like Muramyl dipeptide (MDP), and molecular probes designed to investigate bacterial physiology and antibiotic resistance. This guide provides a comprehensive overview of its physicochemical properties, a detailed rationale and protocol for its synthesis, and a discussion of its critical applications for researchers in microbiology, immunology, and drug development.
Introduction: The Significance of a Protected Muramic Acid
The bacterial cell wall is a remarkable macromolecular structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protection from osmotic lysis.[1] The glycan backbone of PG consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (MurNAc) residues. The lactyl ether moiety on the C3 position of MurNAc serves as the unique anchor point for the peptide side chains that are cross-linked to form the rigid PG mesh. This structure is exclusive to bacteria, making its biosynthetic pathway an ideal target for antibiotics.
To study the enzymes involved in PG biosynthesis, to understand the mechanisms of bacterial recognition by the innate immune system, or to develop novel antibiotics and vaccine adjuvants, researchers require access to well-defined PG fragments.[2] Chemical synthesis is the only route to obtaining these complex molecules with high purity and in sufficient quantities. α-Benzyl-4,6-O-benzylidene-muramic acid serves as a crucial, strategically protected building block for such syntheses. Its protecting groups mask reactive hydroxyls, allowing for selective chemical modifications at other positions, which is fundamental to the construction of larger, more complex target molecules.
Physicochemical Properties and Characterization
The precise identity and purity of α-Benzyl-4,6-O-benzylidene-muramic acid are critical for its successful use in multi-step syntheses. Its key properties are summarized below.
Core Molecular Data
A summary of the essential quantitative data for this compound is presented in Table 1. It is worth noting that two CAS numbers (19229-57-3 and 2862-03-5) are often associated with this compound in various chemical databases; researchers should verify the specific batch information from their supplier.[1][][4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₉NO₈ | [1][][4] |
| Molecular Weight | 471.5 g/mol | [][4] |
| CAS Number | 19229-57-3 / 2862-03-5 | [1][] |
| Appearance | White Solid | [1] |
| Melting Point | 243-245°C | [1] |
| Synonyms | Benzyl 2-Acetamido-4,6-O-benzylidene-3-O-(D-1-carboxyethyl)-2-deoxy-glucopyranoside, N-Acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-α-muramic Acid | [1][] |
Solubility and Stability
Proper handling and storage are paramount to maintaining the integrity of the compound.
-
Solubility : The compound is soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol.[1]
-
Storage : For long-term stability, it should be stored at -20°C.[1] For short-term use, storage at 2-8°C in a well-sealed container is also acceptable.[4]
Synthesis and Purification: A Strategic Approach
The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid from simpler precursors like D-glucosamine is a multi-step process that relies heavily on the strategic use of protecting groups.
Rationale for Protecting Group Selection
The choice of protecting groups is the most critical aspect of the synthetic strategy.
-
N-Acetyl Group : This group is typically installed early in the synthesis and is native to the final biological molecule, thus requiring no final deprotection.
-
Benzylidene Acetal : This group is introduced to simultaneously protect the primary hydroxyl at C6 and the secondary hydroxyl at C4. It is stable to a wide range of reaction conditions but can be removed under acidic conditions or via hydrogenolysis, providing a route to selectively functionalize these positions later if needed.
-
Benzyl Ether : The anomeric position (C1) is protected as a benzyl ether. This serves two purposes: it locks the stereochemistry in the α-configuration and provides a robust protecting group that can be removed under reductive conditions (e.g., palladium-catalyzed hydrogenation), often simultaneously with the benzylidene group.[5] This orthogonality is key for advanced synthetic schemes.
Representative Synthetic Workflow
The following diagram outlines a common synthetic pathway, illustrating the logical progression from a protected glucosamine derivative to the target muramic acid structure.
Sources
- 1. glycane.com [glycane.com]
- 2. Synthesis of novel muramic acid derivatives and their interaction with lysozyme: Action of lysozyme revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocols using alpha-Benzyl-4,6-O-benzylidene-muramic acid
Application Notes & Protocols: α-Benzyl-4,6-O-benzylidene-muramic Acid
A Senior Application Scientist's Guide to Leveraging a Key Synthetic Intermediate in Immunology and Microbiology
Introduction: The Central Role of Muramic Acid Derivatives
N-acetylmuramic acid (NAM) is a cornerstone molecule in microbiology and immunology. As an integral component of peptidoglycan, it forms the glycan backbone of the bacterial cell wall in both Gram-positive and Gram-negative bacteria.[1][2] The enzymatic breakdown of this wall releases fragments, such as muramyl dipeptide (MDP), which are potent signaling molecules recognized by the host's innate immune system.
α-Benzyl-4,6-O-benzylidene-muramic acid is a chemically protected derivative of NAM.[][4] Its protecting groups—the benzyl group at the anomeric position and the benzylidene acetal at the 4 and 6 positions—make it an essential and stable starting material for the chemical synthesis of a wide array of muramic acid-based probes and immunomodulators.[5] These synthetic derivatives are indispensable tools for dissecting bacterial physiology and host-pathogen interactions.
This guide provides detailed protocols and the underlying scientific rationale for using α-Benzyl-4,6-O-benzylidene-muramic acid as a precursor for two major applications: the synthesis of NOD2 receptor agonists to probe innate immune pathways and the conceptual design of bioorthogonal probes for metabolic labeling of bacterial peptidoglycan.
Application I: Synthesis and Application of NOD2 Receptor Agonists
Scientific Principle: Targeting the NOD2 Innate Immune Sensor
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor (PRR) that plays a critical role in the innate immune system.[6][7] NOD2 specifically recognizes muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine or MDP), the minimal bioactive motif of peptidoglycan.[7][8] Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the kinase RIP2. This interaction initiates a downstream signaling cascade culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and other immune mediators.[7]
By synthesizing specific muramyl peptides using α-Benzyl-4,6-O-benzylidene-muramic acid, researchers can create precise tools to activate this pathway, enabling detailed studies of NOD2 signaling, the development of vaccine adjuvants, and the investigation of NOD2's role in diseases like Crohn's disease.[9][10]
Diagram: NOD2 Signaling Pathway
Caption: Workflow of NOD2 activation by Muramyl Dipeptide (MDP).
Protocol 1: Synthesis of N-Acetylmuramyl-L-Alanyl-D-Isoglutamine (MDP)
This protocol outlines the general steps for synthesizing MDP from α-Benzyl-4,6-O-benzylidene-muramic acid. The causality behind this multi-step process is to first couple the protected muramic acid with the desired dipeptide and then remove the protecting groups to yield the water-soluble, biologically active molecule.
Materials:
-
α-Benzyl-4,6-O-benzylidene-muramic acid
-
L-Alanyl-D-isoglutamine benzyl ester (or other desired dipeptide)
-
Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%) for hydrogenolysis
-
Solvents: Methanol (MeOH), Acetic Acid
Procedure:
-
Peptide Coupling (Activation and Condensation): a. Dissolve α-Benzyl-4,6-O-benzylidene-muramic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM/DMF. b. Cool the solution to 0°C in an ice bath. c. Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir for 2-3 hours at 0°C, then allow it to warm to room temperature and stir overnight. This forms the NHS-activated ester of the muramic acid. d. Filter the reaction to remove the dicyclohexylurea byproduct. e. In a separate flask, dissolve the dipeptide benzyl ester (1 equivalent) in DMF. f. Add the filtered NHS-activated muramic acid solution to the dipeptide solution. g. Stir the reaction at room temperature for 24-48 hours. Monitor progress by Thin Layer Chromatography (TLC). h. Upon completion, perform an appropriate aqueous workup and purify the protected MDP product by column chromatography.
-
Deprotection (Hydrogenolysis): a. Dissolve the purified, fully protected MDP derivative in a mixture of methanol and a small amount of acetic acid. b. Add 10% Palladium on carbon catalyst (typically 10-20% by weight of the substrate). c. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.[11] This step simultaneously cleaves the benzyl ester, the benzyl glycoside, and the benzylidene acetal. d. Monitor the reaction by TLC or LC-MS to confirm the removal of all protecting groups. e. Once complete, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst. f. Evaporate the solvent under reduced pressure to yield the final MDP product. g. The final product can be purified further by recrystallization or HPLC if necessary.
Protocol 2: In Vitro NOD2 Activation Assay
This protocol uses a commercially available HEK293T reporter cell line that expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter. This provides a quantitative readout of NOD2 activation.[9][12]
Materials:
-
HEK-Blue™ NOD2 cells (or similar NF-κB reporter cell line)
-
Appropriate cell culture medium and supplements
-
Synthesized MDP (or other test compounds)
-
Positive control (e.g., commercial MDP)
-
Negative control (vehicle, e.g., sterile water or PBS)
-
96-well cell culture plates
-
Luciferase or SEAP detection reagent
Procedure:
-
Cell Seeding: a. Culture HEK-Blue™ NOD2 cells according to the manufacturer's instructions. b. On the day of the experiment, harvest and resuspend the cells to a concentration of approximately 2.5 x 10⁵ cells/mL. c. Dispense 180 µL of the cell suspension into each well of a 96-well plate.
-
Compound Stimulation: a. Prepare serial dilutions of your synthesized MDP and control compounds in sterile water or culture medium. A typical concentration range to test is from 0.01 µg/mL to 10 µg/mL.[12] b. Add 20 µL of each compound dilution (or control) to the appropriate wells. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Signal Detection (Example for SEAP reporter): a. After incubation, mix a small aliquot (e.g., 20 µL) of the cell supernatant from each well with the SEAP detection reagent in a separate 96-well plate. b. Incubate at 37°C for 1-2 hours or as recommended by the manufacturer. c. Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from vehicle control wells). b. Plot the NF-κB activation (absorbance or relative light units) against the log of the compound concentration. c. Compare the dose-response curve of your synthesized MDP to the positive control to validate its biological activity.
| Compound | EC₅₀ (Concentration for 50% max response) | Maximum Activation (Fold change vs. Vehicle) |
| Positive Control (Commercial MDP) | ~0.1 µg/mL | ~10-15 fold |
| Synthesized MDP | To be determined | To be determined |
| Negative Control (Vehicle) | N/A | 1.0 (baseline) |
| Inactive Analogue | >10 µg/mL | <1.5 fold |
| Table 1: Example Data Structure for NOD2 Activation Assay. |
Application II: Metabolic Labeling of Bacterial Peptidoglycan
Scientific Principle: Probing Cell Wall Dynamics
While α-Benzyl-4,6-O-benzylidene-muramic acid is not directly used for labeling, it is a critical precursor for synthesizing modified NAM probes equipped with bioorthogonal handles, such as azides or alkynes.[13][14] These probes can be fed to bacteria, where they are metabolically incorporated into the peptidoglycan biosynthesis pathway.[11][13] Once integrated into the cell wall, the bioorthogonal handle can be selectively tagged with a complementary fluorescent reporter molecule via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[11] This powerful strategy allows for the visualization of cell wall synthesis, remodeling, and dynamics in living cells.[13][14]
Diagram: Conceptual Workflow for Metabolic Labeling
Caption: Conceptual workflow from precursor to cell wall imaging.
Protocol 3: Conceptual Protocol for Peptidoglycan Labeling
This protocol outlines the key stages of using a custom-synthesized NAM probe for bacterial cell wall labeling.
1. Synthesis of a Bioorthogonal NAM Probe (e.g., 3-Azido-NAM):
-
The core synthetic challenge is to modify the lactic acid moiety of the muramic acid precursor.
-
Starting from a protected glucosamine derivative, one would couple it with an azide-containing lactate precursor instead of standard lactic acid.[11]
-
Subsequent deprotection steps, similar to those in Protocol 1, would yield the final azido-NAM probe.
2. Bacterial Culture and Probe Incubation:
-
Grow the bacterial species of interest (e.g., E. coli, L. acidophilus) to the mid-logarithmic phase.[13][15]
-
Supplement the growth medium with the azido-NAM probe at an optimized concentration (e.g., 1-6 mM, though esterified probes may require less).[16]
-
Incubate for a period that allows for sufficient incorporation into the cell wall (e.g., one to two cell division cycles).
3. Fixation and Permeabilization:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells with PBS to remove excess probe.
-
Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100) to allow entry of the click chemistry reagents.
4. Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing a fluorescent alkyne (e.g., Alexa Fluor 488 DIBO alkyne), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Resuspend the permeabilized cells in the click cocktail and incubate for 30-60 minutes at room temperature, protected from light.
5. Imaging:
-
Wash the cells extensively to remove unreacted click reagents.
-
Mount the cells on a microscope slide.
-
Image the cells using fluorescence microscopy with the appropriate filter sets to visualize the newly synthesized peptidoglycan.
References
-
Human NOD1 and NOD2 activation assays with muramyl peptide ligands. - ResearchGate. Available at: [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - SciSpace. Available at: [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers | ACS Sensors. Available at: [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers | Semantic Scholar. Available at: [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis | Request PDF - ResearchGate. Available at: [Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC - NIH. Available at: [Link]
-
Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor - Knowledge Commons. Available at: [Link]
-
Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 - GlpBio. Available at: [Link]
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - NIH. Available at: [Link]
-
Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC - NIH. Available at: [Link]
-
Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC - NIH. Available at: [Link]
-
Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - ResearchGate. Available at: [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester | Glycane. Available at: [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed Central. Available at: [Link]
-
Synthesis of Novel Muramic Acid Derivatives and Their Interaction with Lysozyme: Action of Lysozyme Revisited | Request PDF - ResearchGate. Available at: [Link]
-
Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC - NIH. Available at: [Link]
-
Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids - PubMed. Available at: [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid - Glycane - Fine Organics. Available at: [Link]
-
Synthesis of novel muramic acid derivatives and their interaction with lysozyme - PubMed. Available at: [Link]
-
Chemical structure and biological activity relationship of bacterial cell walls and muramyl peptides - PubMed. Available at: [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-Muramic/Isomuramic Acid Methyl Ester | Glycane. Available at: [Link]
Sources
- 1. glycane.com [glycane.com]
- 2. glycane.com [glycane.com]
- 4. biosynth.com [biosynth.com]
- 5. Immunoadjuvant activities of synthetic N-acetyl-muramyl-peptides or -amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 7. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical structure and biological activity relationship of bacterial cell walls and muramyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Purification of α-Benzyl-4,6-O-benzylidene-muramic Acid
Introduction: The Critical Role of Purity
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a key synthetic intermediate in the field of glycobiology and drug discovery. As a protected derivative of N-acetylmuramic acid (NAM), it serves as a foundational building block for constructing complex glycopeptides, probes for studying bacterial cell wall biosynthesis, and novel antibiotics.[1][2] The biological activity and downstream synthetic success of these complex molecules are directly contingent on the stereochemical integrity and purity of this precursor. Impurities, such as anomeric isomers, diastereomers from the lactic acid moiety, or byproducts from protecting group manipulation, can lead to ambiguous biological data, failed synthetic steps, and significant loss of time and resources.
This guide provides a detailed examination of field-proven purification strategies for α-Benzyl-4,6-O-benzylidene-muramic acid. It moves beyond simple step-by-step instructions to explain the underlying principles of each technique, enabling researchers to make informed decisions and troubleshoot challenges effectively. We will explore two primary purification pathways: recrystallization for rapid, scalable purification and multi-stage chromatography for achieving the highest levels of purity (≥99.5%) required for sensitive applications.[3]
Foundational Principles & Strategic Approach
The molecular structure of α-Benzyl-4,6-O-benzylidene-muramic acid—featuring a carboxylic acid, an acetamido group, and bulky hydrophobic benzyl and benzylidene protecting groups—dictates its purification strategy.[] The benzyl and benzylidene groups significantly increase the molecule's overall hydrophobicity, making it amenable to purification techniques that exploit this property.[2][5]
The choice between recrystallization and chromatography depends on the impurity profile of the crude material and the final purity required.
Caption: Decision workflow for selecting a purification strategy.
Strategy 1: Purification by Recrystallization
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound forms a crystal lattice, excluding impurities which remain in the mother liquor. The increased hydrophobicity imparted by the benzyl and benzylidene protecting groups often makes this compound a good candidate for recrystallization, reducing the need for laborious chromatography.[2][6]
Protocol 3.1: Step-by-Step Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this protected muramic acid derivative, common systems include ethyl acetate/hexanes or methanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethyl acetate or methanol) dropwise while heating gently (e.g., on a 60-70°C hotplate) until the solid just dissolves. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick filtration through a pre-warmed funnel with fluted filter paper to remove them. This prevents premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cooling can be further encouraged by placing the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Verification: Assess the purity of the crystals and the mother liquor by Thin Layer Chromatography (TLC) or LC-MS to confirm the efficiency of the purification.
Strategy 2: High-Purity Chromatographic Purification
When recrystallization is ineffective or when the highest possible purity is required, chromatographic methods are the gold standard.[3] For α-Benzyl-4,6-O-benzylidene-muramic acid, a two-stage approach involving flash column chromatography followed by preparative HPLC is recommended for achieving ≥99.5% purity.
Stage 1: Flash Column Chromatography
Flash chromatography is a rapid form of normal-phase column chromatography that uses a polar stationary phase (typically silica gel) and a less-polar mobile phase to separate compounds based on their polarity.[5] It is an excellent method for removing major byproducts and baseline impurities from the crude reaction mixture.
-
TLC Analysis: Before running the column, determine the optimal mobile phase using TLC. A good solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide a retention factor (Rf) of ~0.3 for the target compound and good separation from major impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, it is often preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis. This allows for the separation of non-polar impurities first, followed by the elution of the product, and finally, the more polar impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Check: Analyze the pooled product by LC-MS and ¹H NMR to confirm its identity and assess its purity before proceeding to the next stage if necessary.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar phase for separating moderately polar protected carbohydrates. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers good selectivity for compounds with varying polarity. Starting with low ethyl acetate concentration elutes non-polar impurities first. |
| Typical Gradient | 10% to 50% Ethyl Acetate | This range typically provides the necessary polarity change to elute the target compound after less polar byproducts. |
| Monitoring | TLC with UV visualization and/or a stain (e.g., ceric ammonium molybdate) | Allows for rapid identification of fractions containing the product. |
Stage 2: Reversed-Phase Preparative HPLC
For achieving the highest purity (≥99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is well-suited for protected carbohydrates.[5] Pentafluorophenyl stationary phases have been shown to be particularly effective for purifying protected monosaccharides.[3][5]
-
Column and Mobile Phase: Use a preparative C18 or Pentafluorophenyl (PFP) column. The mobile phase is typically a gradient of acetonitrile in water, often with a small amount of formic acid (0.1%) to improve peak shape by ensuring the carboxylic acid is protonated.[7]
-
Sample Preparation: Dissolve the product from the flash chromatography step in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development: If an analytical HPLC is available, develop a gradient method that provides good separation of the main peak from any minor impurities. A typical gradient might run from 30% to 95% acetonitrile over 20-30 minutes.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect fractions corresponding to the main product peak, as detected by a UV detector (the benzyl groups allow for detection around 254 nm).
-
Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.
-
Final Purity Assessment: The final purity must be rigorously confirmed using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Quality Control and Final Characterization
No purification is complete without rigorous verification of the product's identity and purity.
Caption: Post-purification characterization workflow.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative purity data (peak area) and confirms the molecular weight of the compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation. ¹H and ¹³C NMR spectra should be clean and match the expected structure of α-Benzyl-4,6-O-benzylidene-muramic acid.[9]
References
-
DeMeester, K. E., Shadrick, W. R., Liang, J., & Grimes, C. L. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society, 140(28), 8764–8773. [Link]
-
Parameswar, A. R., & Demchenko, A. V. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(42), 10001–10004. [Link]
-
Pilo, A. L., & Demchenko, A. V. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 23(10), 2673. [Link]
-
Liang, J. (2018). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware. [Link]
-
Liang, J., DeMeester, K. E., Shadrick, W. R., & Grimes, C. L. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e85. [Link]
-
Mondal, P., Jana, B., & Mukhopadhyay, B. (2017). Synthesis of novel muramic acid derivatives and their interaction with lysozyme. Carbohydrate Research, 448, 126–134. [Link]
-
Save My Exams. (2024). Chromatography: Monosaccharides (AQA A Level Biology): Revision Note. [Link]
-
Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]
-
Shadrick, W. R., DeMeester, K. E., Liang, J., & Grimes, C. L. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1954–1961. [Link]
-
MDPI. (2023). Obtaining Muramic Acid from Staphylococcus aureus: A Simple Strategy for Axenic Isolation of Tannerella forsythia. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2020). Chapter 1 Chromatographic Techniques of Mono- and Disaccharides Analysis. [Link]
-
Choi, S., Kim, M., Kim, H., & Cho, N. (2023). Development of analytical methods for the determination of 3-hydroxy fatty acids and muramic acid as bacterial markers in airborne particles and settled dust. Journal of Chromatography A, 1689, 463708. [Link]
-
Hadzija, O. (1974). A simple method for the quantitative determination of muramic acid. Analytical Biochemistry, 60(2), 512–517. [Link]
-
ResearchGate. (1977). Improved method of determining muramic acid from environmental samples. [Link]
-
Liu, C., & He, Z. (2008). Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin. Microbial Ecology, 56(4), 776–783. [Link]
-
ACS Publications. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of analytical methods for the determination of 3-hydroxy fatty acids and muramic acid as bacterial markers in airborne particles and settled dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel muramic acid derivatives and their interaction with lysozyme: Action of lysozyme revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Complete NMR Structural Elucidation of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic Acid
Introduction: The Significance of Protected Muramic Acid Derivatives
N-acetylmuramic acid (NAM) is a cornerstone of microbiology and medicinal chemistry, serving as a fundamental building block of peptidoglycan, the essential polymer that constitutes the bacterial cell wall.[1] The structural integrity of this barrier is a primary target for many widely-used antibiotics.[1] Consequently, synthetic derivatives of NAM, such as α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid, are invaluable tools. They function as advanced intermediates in the synthesis of complex bacterial cell wall fragments, metabolic probes for studying peptidoglycan biosynthesis, and scaffolds for the development of novel antibacterial agents.[2]
The introduction of benzyl and benzylidene protecting groups imparts lipophilicity and allows for regioselective modifications at other positions. However, these additions, along with the inherent stereochemical complexity of the sugar and the lactic acid moiety, create a significant structural elucidation challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for unambiguously confirming the identity, purity, and three-dimensional structure of such molecules.
This application note provides a comprehensive, experience-driven guide to the complete 1D and 2D NMR analysis of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid. It moves beyond a simple listing of steps to explain the causality behind experimental choices, empowering researchers to not only replicate the analysis but also to adapt these principles to other complex carbohydrate derivatives.
Foundational Principles: A Strategic Approach to NMR Analysis
The structural complexity of the target molecule, with its multiple chiral centers and numerous overlapping proton signals, necessitates a multi-dimensional NMR strategy. A simple ¹H NMR spectrum is insufficient for a complete assignment. Our approach is hierarchical, using a series of experiments to build a complete, self-validating structural picture.
-
¹H NMR (Proton NMR): Provides the initial overview. Key information includes the chemical shift and coupling constants (J-values) of the anomeric proton (H-1), which indicates the α-configuration, and the distinct signals for the benzylidene acetal proton and the benzyl group's methylene protons.
-
¹³C NMR (Carbon NMR): Reveals the carbon skeleton. The number of signals confirms the total number of unique carbons, and their chemical shifts provide crucial information about their chemical environment (e.g., carbonyls, aromatic carbons, acetals, and aliphatic carbons).[3]
-
2D COSY (Correlation Spectroscopy): This is the workhorse for mapping proton-proton (¹H-¹H) coupling networks. Starting from a well-resolved signal, like the anomeric H-1, one can "walk" along the pyranose ring, sequentially identifying H-2, H-3, H-4, and so on.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is the definitive tool for assigning the carbon signals based on the already-assigned proton spectrum.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). It is indispensable for connecting different structural fragments, such as linking the benzyl group to the anomeric carbon (C-1) and the benzylidene group to C-4 and C-6.
The logical workflow of this analytical strategy is depicted below.
Figure 1: A logical workflow for the comprehensive NMR analysis of complex synthetic intermediates.
Experimental Protocols
These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.[5] All chemical shifts should be referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is ideal for this molecule as the protecting groups render it soluble in non-polar organic solvents. It also provides a wide spectral window with minimal overlapping signals. The carboxylic acid proton may be broad or exchangeable; using DMSO-d₆ would make this proton more clearly visible, but can complicate other regions of the spectrum. For routine characterization, CDCl₃ is the superior choice.
Protocol:
-
Weigh 5-10 mg of α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Insert the sample into the spectrometer spinner turbine and place it in the magnet.
NMR Data Acquisition
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Spectral Width: 0-10 ppmAcquisition Time: ~3-4 sRelaxation Delay: 2 sNumber of Scans: 16-32 | To obtain a high-resolution survey spectrum. A longer acquisition time ensures good resolution of coupling constants, which are vital for stereochemical assignments. |
| ¹³C{¹H} NMR | Spectral Width: 0-200 ppmAcquisition Time: ~1-2 sRelaxation Delay: 2 sNumber of Scans: 1024+ | To observe all carbon signals. Proton decoupling simplifies the spectrum to singlets. A large number of scans is required due to the low natural abundance of ¹³C. |
| gCOSY | Spectral Width: 0-10 ppm (F1 & F2)Data Points: 2048 (F2), 512 (F1)Number of Scans: 8-16 | To map scalar-coupled proton networks. The gradient-selected (gCOSY) version provides cleaner spectra with fewer artifacts. |
| gHSQC | ¹H (F2) SW: 0-10 ppm¹³C (F1) SW: 0-160 ppm¹J_CH Coupling: 145 HzNumber of Scans: 4-8 | To correlate protons to their directly attached carbons. The spectral width in the carbon dimension is focused on the aliphatic and aromatic regions, excluding carbonyls, for better resolution. The ¹J_CH value is optimized for one-bond C-H couplings in sp² and sp³ systems. |
| gHMBC | ¹H (F2) SW: 0-10 ppm¹³C (F1) SW: 0-200 ppmⁿJ_CH Coupling: 8 HzNumber of Scans: 16-32 | To identify long-range (2- and 3-bond) C-H correlations. The long-range coupling delay is optimized for an average value of 8 Hz, which captures the most structurally significant correlations without significant signal loss. |
Data Interpretation and Structural Assignment
The complete assignment is a systematic process of integrating data from all experiments. Below is a summary of expected chemical shifts and a guide to interpretation.
Expected Chemical Shift Data
| Atom Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations & Notes |
| Pyranose Ring | |||
| H-1 / C-1 | ~4.9-5.1 (d, J ≈ 3.5 Hz) | ~98-100 | The small J-value for H-1 confirms the α-anomeric configuration (axial-equatorial coupling). |
| H-2 / C-2 | ~4.0-4.2 | ~53-55 | Correlates to H-1 and H-3 in COSY. Shows HMBC to the N-acetyl carbonyl. |
| H-3 / C-3 | ~3.8-4.0 | ~78-80 | Correlates to H-2 and H-4 in COSY. Shows HMBC to the lactyl C-α. |
| H-4 / C-4 | ~3.6-3.8 | ~79-81 | Correlates to H-3 and H-5 in COSY. Shows HMBC to the benzylidene acetal carbon. |
| H-5 / C-5 | ~4.2-4.4 | ~62-64 | Correlates to H-4 and H-6 protons in COSY. |
| H-6a, H-6b / C-6 | ~3.7-3.9, ~4.2-4.4 | ~68-70 | Correlates to H-5 in COSY. Shows HMBC to the benzylidene acetal carbon. |
| Protecting Groups | |||
| Benzyl -CH₂- | ~4.5-4.8 (2H, AB q) | ~70-72 | Diastereotopic protons often appear as an AB quartet. Shows a key HMBC to C-1. |
| Benzyl -Ar-H | ~7.2-7.4 (5H, m) | ~127-138 | Overlapping multiplet. |
| Benzylidene -CH- | ~5.5-5.6 (s) | ~101-103 | Sharp singlet. Shows HMBC to C-4 and C-6. |
| Benzylidene -Ar-H | ~7.3-7.5 (5H, m) | ~126-138 | Overlapping multiplet with benzyl aromatic signals. |
| Muramic Acid Moieties | |||
| N-Acetyl -NH- | ~6.0-6.5 (d) | - | Amide proton, coupling to H-2. May be broad. |
| N-Acetyl -CH₃ | ~1.9-2.1 (s) | ~23-24 | Sharp singlet. Shows HMBC to the N-acetyl carbonyl. |
| N-Acetyl -C=O | - | ~170-172 | Quaternary carbon. |
| Lactyl -CH- | ~4.3-4.5 (q) | ~75-77 | Quartet due to coupling with the lactyl methyl. Shows HMBC to C-3. |
| Lactyl -CH₃ | ~1.4-1.5 (d) | ~18-20 | Doublet due to coupling with the lactyl methine. |
| Carboxyl -COOH | ~10-12 (br s) | ~174-176 | Often a very broad signal or not observed in CDCl₃. Quaternary carbon. |
Note: These are estimated chemical shift ranges based on analogous structures. Actual values may vary slightly.[3][6][7]
Step-by-Step Assignment Strategy
-
Identify Anchors: Locate the most distinct signals in the ¹H spectrum: the anomeric doublet (H-1, ~5.0 ppm), the benzylidene singlet (-CH-, ~5.5 ppm), the N-acetyl singlet (-CH₃, ~2.0 ppm), and the lactyl methyl doublet (~1.4 ppm).
-
Trace the Pyranose Ring: Starting from the H-1 signal in the COSY spectrum, identify the cross-peak to H-2. From H-2, find the correlation to H-3. Continue this process to trace the H-1 → H-2 → H-3 → H-4 → H-5 → H-6a/b spin system.
-
Assign the Carbon Skeleton: Use the HSQC spectrum to find the one-bond correlation for each assigned proton, thereby assigning C-1 through C-6, the lactyl carbons, and the N-acetyl methyl carbon.
-
Connect the Fragments: This is the most critical step, performed using the HMBC spectrum. It validates the entire structure. The diagram below illustrates the essential correlations.
Figure 2: Key HMBC correlations for confirming the connectivity of substituent groups to the muramic acid core.
Conclusion
The structural verification of complex molecules like α-Benzyl-4,6-O-benzylidene-N-acetylmuramic acid is a non-trivial task that demands a systematic and multi-faceted analytical approach. By logically combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of every proton and carbon signal can be achieved. This application note provides the detailed protocols and interpretation strategy necessary to perform this analysis with confidence. The causality-driven approach presented here not only ensures the structural integrity of this specific valuable synthetic intermediate but also serves as a robust template for researchers and drug development professionals working with other elaborate carbohydrate-based molecules.
References
-
2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. (2022). PubMed.[Link]
-
Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. (n.d.). UDSpace - University of Delaware.[Link]
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. (2020). NIH.[Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. (n.d.). SciSpace.[Link]
-
Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers. (2023). PMC - NIH.[Link]
-
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (2024). MDPI.[Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS.[Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.[Link]
-
Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2023). ResearchGate.[Link]
-
NMR of carbohydrates. (n.d.). Royal Society of Chemistry.[Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). PMC - NIH.[Link]
-
NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. (n.d.). ResearchGate.[Link]
-
Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). IISTE.[Link]
-
NMR-Based Approaches in the Study of Foods. (n.d.). PMC - NIH.[Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University.[Link]
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. scispace.com [scispace.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR spectrum [chemicalbook.com]
Application Note: Mass Spectrometric Analysis of α-Benzyl-4,6-O-benzylidene-muramic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Benzyl-4,6-O-benzylidene-muramic acid is a key synthetic intermediate in the development of novel immunomodulators, adjuvants, and probes for studying bacterial cell wall biosynthesis and degradation. As a protected derivative of muramic acid, a unique component of bacterial peptidoglycan, its precise structural characterization is paramount for ensuring the quality and efficacy of downstream applications.[1] Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), offers a powerful analytical tool for the structural elucidation and purity assessment of this important molecule.[2][3]
This application note provides a comprehensive guide to the mass spectrometric analysis of α-Benzyl-4,6-O-benzylidene-muramic acid. It details a robust protocol for sample preparation and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and provides insights into the expected fragmentation patterns based on the principles of mass spectrometry of protected monosaccharides.
Scientific Principles
The mass spectrometric analysis of α-Benzyl-4,6-O-benzylidene-muramic acid by ESI-MS typically involves the formation of a protonated molecule, [M+H]⁺, in the positive ion mode. The protecting groups, a benzyl ether at the anomeric position and a benzylidene acetal at the 4- and 6-positions, significantly influence the molecule's ionization and subsequent fragmentation.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. Collision-induced dissociation (CID) is a common activation method where the precursor ion collides with an inert gas, leading to the cleavage of specific bonds. The resulting product ions are characteristic of the molecule's structure, allowing for unambiguous identification. For protected monosaccharides, fragmentation often involves the cleavage of glycosidic bonds and the loss of protecting groups.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Caption: Experimental workflow for the LC-MS/MS analysis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to obtain a clean, particulate-free solution of the analyte at an appropriate concentration for LC-MS analysis.
-
Materials:
-
α-Benzyl-4,6-O-benzylidene-muramic acid (Molecular Weight: 471.5 g/mol )[][6]
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
0.22 µm syringe filters
-
2 mL autosampler vials
-
-
Protocol:
-
Prepare a stock solution of α-Benzyl-4,6-O-benzylidene-muramic acid at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Prepare a blank sample consisting of the same solvent mixture used for the working solution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method utilizes a reversed-phase C18 column for separation, coupled with ESI-MS for detection.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Orbitrap instrument).[1]
-
-
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
-
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS1) | m/z 100-1000 |
| Collision Energy (MS/MS) | 10-40 eV (optimized for the precursor ion) |
Data Interpretation: Expected Fragmentation Pattern
The fragmentation of α-Benzyl-4,6-O-benzylidene-muramic acid ([M+H]⁺, m/z 472.2) is expected to proceed through several characteristic pathways, primarily involving the loss of protecting groups and cleavage of the sugar ring.
Caption: Predicted major fragmentation pathways for protonated α-Benzyl-4,6-O-benzylidene-muramic acid.
Key Fragmentation Pathways:
-
Loss of the Benzyl Group: A prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion (C₇H₇⁺, m/z 91.1) or the loss of a benzyl radical.[3] The loss of the benzyl group from the precursor ion would result in a fragment at m/z 381.1.
-
Loss of Benzyl Alcohol: The loss of benzyl alcohol (C₇H₈O, 108.1 Da) is another common fragmentation pathway for benzyl glycosides, resulting in a fragment ion at m/z 364.1.
-
Cleavage of the Benzylidene Acetal: The benzylidene acetal is susceptible to cleavage. The loss of benzaldehyde (C₇H₆O, 106.1 Da) from the precursor ion would yield a fragment at m/z 366.1. The formation of a benzoyl cation (m/z 105.0) is also a characteristic fragmentation of benzylidene acetals.[7]
-
Cross-Ring Cleavage: Fragmentation of the pyranose ring can also occur, although these fragments are often less intense than those resulting from the loss of protecting groups.
Table of Expected Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |
| 472.2 | 381.1 | C₇H₇ (Benzyl radical) |
| 472.2 | 366.1 | C₇H₆O (Benzaldehyde) |
| 472.2 | 364.1 | C₇H₈O (Benzyl alcohol) |
| 472.2 | 105.0 | C₁₈H₂₁NO₇ (Benzoyl cation formation) |
| 472.2 | 91.1 | C₁₈H₂₂NO₈ (Tropylium ion formation) |
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating.
-
Chromatographic Peak Shape and Retention Time: A sharp, symmetrical chromatographic peak with a consistent retention time is the first indicator of a successful analysis.
-
Mass Accuracy: For high-resolution mass spectrometers, the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical pattern for the elemental composition C₂₅H₂₉NO₈.
-
Consistent Fragmentation: The observed MS/MS fragmentation pattern should be reproducible across multiple injections and should align with the predicted pathways. The presence of the characteristic fragment ions detailed above provides strong evidence for the identity of the compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of α-Benzyl-4,6-O-benzylidene-muramic acid. By following the outlined procedures for sample preparation, LC-MS analysis, and data interpretation, researchers can confidently characterize this important molecule. The provided fragmentation information serves as a valuable reference for structural confirmation and purity assessment in various research and development settings.
References
- Harvey, D. J. (2011). Mass Spectrometry of Carbohydrates.
- Hofmeister, G. E., & Glish, G. L. (1993). Tandem mass spectrometry of protected monosaccharides. Journal of the American Society for Mass Spectrometry, 4(8), 633-642.
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
- De Jongh, D. C., & Hanessian, S. (1965). CHARACTERIZATION OF AMINO SUGARS BY MASS SPECTROMETRY. Journal of the American Chemical Society, 87(16), 3744-3751.
- Pagel, K., & Seeberger, P. H. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8107.
-
LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]
-
Der Pharma Chemica. Description and Synthesis of Benzylidene Compound. [Link]
Sources
- 1. Neutral and Amino Sugar Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. derpharmachemica.com [derpharmachemica.com]
The Linchpin of Peptidoglycan Probing: A Guide to α-Benzyl-4,6-O-benzylidene-muramic Acid in Bacterial Cell Wall Studies
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of α-Benzyl-4,6-O-benzylidene-muramic acid. This pivotal, protected derivative of N-acetylmuramic acid (NAM) is a cornerstone in the chemical biology toolkit for interrogating the intricate processes of bacterial cell wall biosynthesis and turnover. Its unique protecting group strategy allows for precise chemical manipulations, enabling the synthesis of sophisticated molecular probes to visualize, track, and ultimately interfere with peptidoglycan metabolism. Understanding its synthesis and application is paramount for advancing our knowledge of bacterial physiology and for the development of novel antibacterial agents.
Section 1: The Rationale for a Protected Muramic Acid Synthon
The bacterial cell wall, a formidable structure composed primarily of peptidoglycan (PG), is essential for bacterial survival, rendering its biosynthetic pathways prime targets for antibiotics.[1] At the heart of PG is N-acetylmuramic acid (NAM), a sugar derivative unique to bacteria.[2][3] To study the dynamic processes of PG synthesis and remodeling, chemical biologists introduce modified NAM analogs into bacterial cells. These "probes," often equipped with bioorthogonal handles like azides or alkynes, are metabolically incorporated into the cell wall, allowing for subsequent visualization and analysis.[2][4]
However, the chemical complexity of NAM, with its multiple hydroxyl groups and a carboxylic acid, necessitates a strategic approach to its chemical synthesis. This is where α-Benzyl-4,6-O-benzylidene-muramic acid proves invaluable.
Causality Behind the Protecting Groups:
-
4,6-O-Benzylidene Acetal: This group serves to protect the primary hydroxyl group at the C6 position and the secondary hydroxyl at the C4 position. This is crucial for preventing unwanted side reactions during the chemical modification of other parts of the molecule, particularly the lactyl ether side chain at C3.[5] The benzylidene group is stable under a variety of reaction conditions but can be removed under specific acidic or hydrogenolytic conditions.[6][7][8]
-
α-Benzyl Glycoside: The benzyl group at the anomeric carbon (C1) protects this position from participating in unwanted glycosylation reactions. It also imparts increased hydrophobicity to the molecule, which can aid in purification by facilitating extraction and crystallization.[5] Like the benzylidene group, it is readily removed by hydrogenolysis.[7][9]
By employing this dual-protection strategy, chemists can selectively perform reactions on the C2 amine and the C3 carboxylic acid of the lactyl moiety, which are the key handles for introducing bioorthogonal functionalities.
Section 2: Synthesis of α-Benzyl-4,6-O-benzylidene-muramic Acid
The synthesis of the title compound is a multi-step process that begins with a commercially available starting material, D-(+)-glucosamine hydrochloride. The following protocol is a synthesized methodology based on established literature procedures.[5]
Workflow for the Synthesis of a Protected Muramic Acid Intermediate
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycane.com [glycane.com]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple approach to the synthesis of muramic ... - Pergamos [pergamos.lib.uoa.gr]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
The Strategic Application of α-Benzyl-4,6-O-benzylidene-muramic Acid in Antibiotic Research: A Guide for Researchers
The escalating crisis of antibiotic resistance necessitates innovative approaches to understand bacterial physiology and identify novel therapeutic targets. The bacterial cell wall, a unique and essential structure, remains a cornerstone of antibiotic research. Within this intricate meshwork, muramic acid is a pivotal component, exclusive to bacterial peptidoglycan. This guide provides an in-depth exploration of a key synthetic intermediate, α-Benzyl-4,6-O-benzylidene-muramic acid, and its strategic applications in the synthesis of bacterial cell wall fragments and immunomodulatory molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools in the fight against infectious diseases.
Introduction: The Significance of α-Benzyl-4,6-O-benzylidene-muramic Acid
N-acetylmuramic acid (MurNAc) is a unique amino sugar acid that, along with N-acetylglucosamine (GlcNAc), forms the glycan backbone of bacterial peptidoglycan. The lactyl ether at the C3 position of MurNAc serves as the attachment point for the peptide side chains that are cross-linked to provide the cell wall with its structural integrity. The chemical synthesis of MurNAc and its derivatives is fundamental to several areas of antibiotic research, including:
-
Elucidation of Peptidoglycan Biosynthesis: Synthetic fragments of peptidoglycan are indispensable tools for studying the enzymes involved in its biosynthesis and remodeling.
-
Discovery of Novel Enzyme Inhibitors: Access to well-defined substrates and their analogs allows for the development of high-throughput screening assays to identify inhibitors of key bacterial enzymes.
-
Immunomodulation and Vaccine Adjuvants: Muramyl dipeptide (MDP), the smallest immunologically active fragment of peptidoglycan, and its analogs are potent modulators of the innate immune system and have been investigated as vaccine adjuvants.
α-Benzyl-4,6-O-benzylidene-muramic acid is a strategically protected derivative of muramic acid that serves as a versatile building block in these synthetic endeavors. The protecting groups are chosen with specific purposes:
-
Benzylidene Acetal (4,6-O-benzylidene): This group protects the hydroxyl groups at the C4 and C6 positions, preventing unwanted side reactions during the modification of other parts of the molecule. Its stability under various conditions and susceptibility to specific deprotection methods make it an ideal choice.
-
Benzyl Ether (α-Benzyl): The benzyl group at the anomeric position (C1) serves as a stable protecting group that can be removed under specific hydrogenolysis conditions. This allows for the late-stage introduction of other functionalities or the formation of glycosidic bonds.
This guide will provide detailed protocols for the utilization of α-Benzyl-4,6-O-benzylidene-muramic acid in the synthesis of key research compounds and discuss its broader applications.
Synthesis of Muramyl Dipeptide (MDP) Analogs: A Step-by-Step Protocol
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent activator of the innate immune system through its interaction with the cytosolic receptor NOD2.[1] The synthesis of MDP and its analogs is a critical area of research for the development of novel immunomodulators and vaccine adjuvants.[2] The following protocol outlines the synthesis of a protected MDP derivative using α-Benzyl-4,6-O-benzylidene-muramic acid as the starting material.
Peptide Coupling Reaction
This step involves the formation of an amide bond between the carboxylic acid of the muramic acid derivative and the N-terminus of the dipeptide (L-Ala-D-isoGln).
Protocol:
-
Dissolution: Dissolve α-Benzyl-4,6-O-benzylidene-muramic acid (1 equivalent) and the dipeptide benzyl ester (e.g., L-alanyl-D-isoglutamine benzyl ester, 1.1 equivalents) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agents: Add a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS, 1.1 equivalents) to the solution.
-
Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize any acidic byproducts.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected muramyl dipeptide.
Deprotection of Benzyl and Benzylidene Groups
The final step is the removal of the protecting groups to yield the free muramyl dipeptide. This is typically achieved through catalytic transfer hydrogenation.[3]
Protocol:
-
Dissolution: Dissolve the protected muramyl dipeptide in a suitable solvent, such as methanol or a mixture of tetrahydrofuran, water, and acetic acid.
-
Catalyst: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C).
-
Hydrogen Source: Introduce a source of hydrogen. This can be hydrogen gas from a balloon or an in-situ source like triethylsilane or ammonium formate.[3][4]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (if using H2 gas) for 16-48 hours.
-
Monitoring: Monitor the deprotection by TLC or mass spectrometry.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The final product can be purified by lyophilization or chromatography on a size-exclusion column like Sephadex LH-20.[5]
Table 1: Summary of Reaction Conditions for MDP Synthesis
| Step | Key Reagents | Solvent | Temperature | Duration |
| Peptide Coupling | DCC, NHS, DIPEA | DMF | Room Temp. | 12-24 h |
| Deprotection | Pd/C or Pd(OH)2/C, H2 (or other H source) | MeOH or THF/H2O/AcOH | Room Temp. | 16-48 h |
Application in the Synthesis of Probes for Peptidoglycan Biosynthesis
Modified muramic acid derivatives are powerful tools for studying the intricate process of bacterial cell wall biosynthesis and recycling.[6][7] These probes can be metabolically incorporated into the peptidoglycan, allowing for its visualization and the study of the enzymes involved. α-Benzyl-4,6-O-benzylidene-muramic acid serves as a crucial precursor for the synthesis of these molecular probes.
Synthesis of a 3-Azido Muramic Acid Derivative
The introduction of a bioorthogonal handle, such as an azide group, allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore) via click chemistry.[6]
Protocol for the synthesis of a 4,6-benzylidene protected 3-azido NAM methyl ester: [6]
-
Starting Material: Begin with a suitable precursor derived from α-Benzyl-4,6-O-benzylidene-muramic acid.
-
Azide Introduction: In a round-bottom flask, dissolve the intermediate in anhydrous DMF. Add sodium azide (NaN3) in excess (e.g., 10 equivalents).
-
Reaction: Heat the reaction mixture in an oil bath at 70°C for several hours (e.g., 5 hours).
-
Monitoring: Monitor the reaction by TLC and mass spectrometry.
-
Work-up: After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. This protected azido-muramic acid derivative can then be further modified or deprotected for use in metabolic labeling experiments.
Workflow for Metabolic Labeling and Visualization
The synthesized muramic acid probes can be used to label the peptidoglycan of live bacteria.
Caption: Workflow for peptidoglycan labeling using a muramic acid probe.
Rationale for Experimental Choices
The selection of protecting groups and reaction conditions is critical for the successful synthesis of complex molecules like muramyl peptides and peptidoglycan probes.
-
Why Benzylidene Acetal? The 4,6-O-benzylidene group is a robust protecting group that is stable to a wide range of reaction conditions used for modifying other parts of the muramic acid molecule, such as peptide coupling. Its removal under neutral hydrogenolysis conditions is advantageous as it avoids the harsh acidic or basic conditions that could cleave other sensitive functional groups.[3]
-
Why Benzyl Ether? The anomeric benzyl ether provides stable protection for the C1 hydroxyl group. Similar to the benzylidene acetal, it is readily cleaved by catalytic hydrogenation, often simultaneously with the benzylidene group, which simplifies the deprotection step.[3]
-
Choice of Coupling Reagents: DCC and NHS are a classic combination for peptide synthesis. DCC facilitates the formation of an active ester with NHS, which then reacts efficiently with the amine component of the dipeptide to form the amide bond, minimizing side reactions and racemization.
Conclusion and Future Perspectives
α-Benzyl-4,6-O-benzylidene-muramic acid is a cornerstone intermediate in the chemical synthesis of sophisticated tools for antibiotic research. Its strategic use enables the efficient construction of immunomodulatory glycopeptides and molecular probes to dissect the complexities of bacterial cell wall biology. The protocols and rationale presented in this guide are intended to empower researchers to leverage these powerful chemical tools in their quest for novel antibacterial strategies.
Future research will likely focus on the development of even more refined protecting group strategies to allow for the synthesis of increasingly complex peptidoglycan fragments and their analogs. Furthermore, the application of these synthetic molecules in advanced biological assays, including high-throughput screening and in vivo imaging, will continue to provide invaluable insights into bacterial pathogenesis and host-pathogen interactions, ultimately paving the way for the next generation of antibiotics.
References
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. (2020). National Institutes of Health. [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022). PubMed Central. [Link]
-
Synthesis of peptidoglycan fragments and evaluation of their biological activity. (2006). PubMed. [Link]
-
Development of solid-supported methodology for the preparation of peptidoglycan fragments containing (2S,6R)-diaminopimelic acid. (n.d.). ResearchGate. [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2021). ACS Chemical Biology. [Link]
-
Liposomal preparations of muramyl glycopeptides as immunomodulators and adjuvants. (n.d.). PubMed. [Link]
-
A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of novel muramic acid derivatives and their interaction with lysozyme. (2017). PubMed. [Link]
-
Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. (n.d.). PubMed Central. [Link]
-
Synthesis of Novel Muramic Acid Derivatives and Their Interaction with Lysozyme: Action of Lysozyme Revisited. (n.d.). ResearchGate. [Link]
- Muramyl dipeptides and process for preparation thereof. (n.d.).
-
Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice. (n.d.). STAR Protocols. [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of a biologically active fluorescent muramyl dipeptide congener. (n.d.). PubMed. [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. (n.d.). SciSpace. [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). PubMed Central. [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid. (n.d.). Glycane - Fine Organics. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. (2021). National Institutes of Health. [Link]
-
Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group in the synthesis of novel β-lactam derivatives. (n.d.). ResearchGate. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar. [Link]
-
Benzyl N-Acetyl-4,6-O-benzylidene-α-Muramyl-L-Alanyl-D-Isoglutamine. (n.d.). Glycane. [Link]
-
[Synthesis and immunomodulating activity of new glycopeptides of glycyrrhizic acid containing residues of L-glutamic acid]. (n.d.). PubMed. [Link]
-
What is an easy method for the deprotection of Benzoyl group? (2017). ResearchGate. [Link]
Sources
- 1. Synthesis of peptidoglycan fragments and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal preparations of muramyl glycopeptides as immunomodulators and adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2023161962A1 - Muramyl dipeptides and process for preparation thereof - Google Patents [patents.google.com]
- 6. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Benzyl-4,6-O-benzylidene-muramic Acid as a Foundational Tool for Bacterial Enzyme Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antibiotic resistance necessitates innovative strategies for the discovery of novel antibacterial agents. The bacterial peptidoglycan (PG) biosynthesis pathway presents a rich source of validated and underexploited enzymatic targets. Muramic acid and its derivatives are central to this pathway, making them invaluable tools for research and development. This document provides an in-depth guide to the strategic application of α-Benzyl-4,6-O-benzylidene-muramic acid, a key protected derivative of N-acetylmuramic acid (NAM). While not an enzyme inhibitor in its own right, this compound serves as a critical and versatile synthetic intermediate. Its protected structure facilitates the chemical elaboration required to generate sophisticated molecular probes for studying PG biosynthesis and to construct libraries of potential inhibitors against essential bacterial enzymes like the Mur ligases.
Introduction: The Imperative for Targeting Peptidoglycan Biosynthesis
The structural integrity of most bacteria is maintained by a unique and essential polymer, peptidoglycan (PG), which forms the cell wall.[1][2] The multi-enzyme pathway responsible for the cytoplasmic synthesis of PG precursors is an attractive target for antibacterial drug development, as these enzymes are highly conserved across bacterial species and absent in eukaryotes.[3] The Mur series of enzymes (MurA-MurF) are cytoplasmic enzymes that catalyze the initial steps of PG biosynthesis, culminating in the formation of UDP-N-acetylmuramyl-pentapeptide.[4] Inhibition of any of these enzymes disrupts cell wall formation, leading to cell lysis and bacterial death. Consequently, the development of molecules that can interfere with this pathway is a cornerstone of antibiotic research.[3]
N-acetylmuramic acid (NAM) is a central monosaccharide component of PG. However, its hydrophilic nature and multiple reactive functional groups (hydroxyls, carboxylic acid, amine) complicate its direct use in synthetic chemistry. This is where protected derivatives like α-Benzyl-4,6-O-benzylidene-muramic acid become indispensable.
α-Benzyl-4,6-O-benzylidene-muramic Acid: A Strategic Synthetic Intermediate
α-Benzyl-4,6-O-benzylidene-muramic acid is a commercially available derivative of NAM where specific functional groups are masked to allow for regioselective chemical modifications.
-
Benzylidene Acetal (4,6-O-benzylidene): This group protects the hydroxyls at the C4 and C6 positions of the pyranose ring. This prevents unwanted side reactions at these positions and also imparts rigidity to the ring, which can be beneficial in certain synthetic steps.
-
Benzyl Ether (α-Benzyl): The anomeric hydroxyl group is protected as a benzyl ether. This group is stable to a wide range of reaction conditions but can be removed under specific deprotection conditions (e.g., hydrogenolysis).
-
Free Carboxylic Acid: The carboxylic acid of the lactyl ether moiety at the C3 position remains free. This is a key feature, as it provides a reactive handle for coupling with amino acids or other moieties, mimicking the natural substrate of Mur ligases.
-
Acetamido Group: The N-acetyl group at C2 is native to muramic acid and is crucial for recognition by many of the enzymes in the PG pathway.
This specific arrangement of protecting groups makes α-Benzyl-4,6-O-benzylidene-muramic acid an ideal starting material for the synthesis of a variety of complex molecules aimed at interrogating or inhibiting the PG biosynthesis pathway.
Applications in Drug Discovery and Chemical Biology
The primary utility of α-Benzyl-4,6-O-benzylidene-muramic acid is as a scaffold for the synthesis of more complex molecules. Its protected nature allows for precise chemical manipulations that would be challenging with unprotected NAM.
Synthesis of Probes for Peptidoglycan Biosynthesis
Understanding the dynamics of PG synthesis and remodeling is crucial for identifying new antibiotic targets and mechanisms of resistance. α-Benzyl-4,6-O-benzylidene-muramic acid can be elaborated into chemical probes that can be metabolically incorporated into bacterial PG, allowing for its visualization and study.[1] This typically involves coupling a reporter molecule (e.g., a fluorophore, a biotin tag, or a bioorthogonal handle like an azide or alkyne) to the muramic acid scaffold. These probes can then be used in advanced microscopy and mass spectrometry-based assays to study PG biogenesis in live bacteria.[5][6]
Precursor for Muramyl Dipeptide (MDP) Analogues
This compound is also a precursor for the synthesis of Muramyl Dipeptide (MDP) and its analogues. MDP (N-Acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal essential structure responsible for the immunoadjuvant activity of peptidoglycan. By using α-Benzyl-4,6-O-benzylidene-muramic acid, researchers can synthesize a wide variety of MDP derivatives to study their interaction with the innate immune receptor NOD2 and to develop new vaccine adjuvants or immunomodulatory drugs.
A Scaffold for Inhibitor Libraries
The most direct application in the context of enzyme inhibition is its use as a starting point for the synthesis of libraries of potential inhibitors of the Mur ligases (MurC, MurD, MurE, and MurF). These enzymes are responsible for the sequential addition of amino acids to the UDP-NAM precursor. By coupling various amino acids and peptide fragments to the carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid, researchers can create a diverse set of substrate analogues. These compounds can then be screened for their ability to inhibit the Mur ligases.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 19229-57-3 | [7][] |
| Molecular Formula | C₂₅H₂₉NO₈ | [] |
| Molecular Weight | 471.5 g/mol | [] |
| Appearance | White Solid | [2] |
| Storage | 2°C - 8°C | [7] |
Experimental Protocols
Protocol for Peptide Coupling to α-Benzyl-4,6-O-benzylidene-muramic Acid
This protocol describes a general procedure for the coupling of an amino acid methyl ester to the carboxylic acid of α-Benzyl-4,6-O-benzylidene-muramic acid, a foundational step in synthesizing substrate analogues for Mur ligase inhibition studies.
Materials:
-
α-Benzyl-4,6-O-benzylidene-muramic acid
-
L-Alanine methyl ester hydrochloride (or other desired amino acid ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve α-Benzyl-4,6-O-benzylidene-muramic acid (1 equivalent) in anhydrous DCM.
-
Amino Acid Preparation: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Activation: To the solution of α-Benzyl-4,6-O-benzylidene-muramic acid, add HOBt (1.2 equivalents) and DCC or EDC (1.2 equivalents). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Coupling: Add the neutralized amino acid ester solution from step 2 to the activated muramic acid solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dipeptide.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid and the coupling reagents.
-
Coupling Reagents: DCC/EDC and HOBt are standard peptide coupling reagents that activate the carboxylic acid to form a reactive intermediate, facilitating amide bond formation while minimizing side reactions and racemization.
-
Base: DIPEA is a non-nucleophilic base used to deprotonate the amino acid salt without interfering with the coupling reaction.
-
Aqueous Work-up: The washing steps are designed to remove unreacted starting materials, coupling reagents, and by-products.
Visualization of Synthetic Workflow
The following diagram illustrates the central role of α-Benzyl-4,6-O-benzylidene-muramic acid as a precursor for various research tools.
Caption: Synthetic pathways from α-Benzyl-4,6-O-benzylidene-muramic acid.
Conclusion
α-Benzyl-4,6-O-benzylidene-muramic acid is a cornerstone molecule for the chemical synthesis of tools to investigate and inhibit bacterial peptidoglycan biosynthesis. Its strategically protected structure provides a robust platform for the creation of molecular probes, immunomodulators, and libraries of potential enzyme inhibitors. The protocols and applications detailed herein are intended to empower researchers in their efforts to develop the next generation of antibacterial agents.
References
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. glycane.com [glycane.com]
- 3. Inhibitors of the peptidoglycan biosynthesis enzymes MurA-F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feglymycin is an Inhibitor of the Enzymes MurA and MurC of the Peptidoglycan Biosynthesis Pathway | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Introduction: The Significance of Muramic Acid and its Derivatives
An Application Guide to the Chemoenzymatic Synthesis of Muramic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-acetylmuramic acid (NAM) is a cornerstone of bacterial physiology. As an essential component of peptidoglycan (PG), the macromolecule that forms the bacterial cell wall, it provides structural integrity and protection from environmental stress.[1][2] The biosynthesis of peptidoglycan is a primary target for many widely used antibiotics, including penicillin and vancomycin.[1] Furthermore, fragments of peptidoglycan containing NAM derivatives are potent modulators of the human innate immune system.[3]
The ability to synthesize modified muramic acid derivatives is therefore of paramount importance. These custom-built molecules serve as powerful probes to investigate the intricate processes of cell wall biogenesis, remodeling, and bacterial division.[1][4] They are also invaluable tools in drug discovery, enabling the development of novel antibacterial agents that target the enzymes of the PG biosynthesis pathway, such as the Mur ligases.[5][6]
This guide details a robust chemoenzymatic strategy for the synthesis of functionalized muramic acid derivatives. This approach synergistically combines the precision of chemical synthesis with the high specificity and efficiency of enzymatic catalysis, offering significant advantages over purely chemical or biological methods.[4][7] We will provide a conceptual overview, detailed step-by-step protocols, and the rationale behind key experimental choices.
The Chemoenzymatic Advantage
A purely chemical synthesis of complex nucleotide sugars like UDP-NAM can be arduous, often involving numerous protection and deprotection steps with challenging stereocontrol.[8] Conversely, a purely biological approach may lack the flexibility to incorporate non-natural modifications. The chemoenzymatic route elegantly circumvents these issues.
-
Chemical Synthesis: A modified NAM precursor, often featuring a bioorthogonal handle (e.g., an azide or alkyne), is first synthesized chemically. This step allows for the precise installation of functional groups that are not found in nature but are invaluable for downstream applications like "click chemistry" for fluorescent labeling.[3]
-
Enzymatic Conversion: The chemically synthesized NAM derivative is then fed into a cascade of enzymatic reactions that mimic the cell's natural salvage or recycling pathways. Key enzymes, often selected for their substrate promiscuity, efficiently convert the NAM derivative into its activated uridine diphosphate (UDP) form, the direct precursor for peptidoglycan synthesis.[4][9]
This combination provides rapid and scalable access to a diverse library of functionalized NAM and UDP-NAM derivatives, which are otherwise challenging to produce.[4]
Overall Synthesis Workflow
The chemoenzymatic process can be visualized as a two-stage workflow. The first stage involves multi-step organic synthesis to create the desired NAM derivative. The second stage utilizes purified enzymes to convert this precursor into the biologically active UDP-sugar.
Figure 1: General workflow for the chemoenzymatic synthesis of a bioorthogonal UDP-NAM derivative.
Part 1: Chemical Synthesis of a Bioorthogonal NAM Precursor
This section provides a protocol for the synthesis of 2-azido N-acetylmuramic acid (2-azido-NAM), a versatile precursor for enzymatic conversion. The azide group serves as a bioorthogonal handle for subsequent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[3] The protocol is adapted from established methodologies.[3][4]
Protocol 1: Synthesis of 2-Azido-NAM
This protocol begins with 2-amino muramic acid, which can be synthesized from glucosamine derivatives through established multi-step procedures involving protection, installation of the lactyl moiety, and deprotection.[3][10]
Materials:
-
2-amino muramic acid
-
2,5-dioxopyrrolidin-1-yl 2-azidoacetate (NHS-azidoacetate)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Nitrogen (N₂) gas
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add sodium carbonate (0.250 g, 2.36 mmol). Add 8 mL of anhydrous MeOH and place the flask under a nitrogen atmosphere.
-
Addition of Starting Material: Add 2-amino muramic acid (0.089 g, 0.35 mmol) to the reaction flask.
-
NHS-Ester Addition: The NHS-activated azidoacetate (0.186 g, 0.94 mmol) should be added in five equal portions. Add one portion to the reaction flask every 15 minutes.
-
Rationale: Staggered addition of the activated ester minimizes side reactions and ensures that it reacts primarily with the desired amine group on the muramic acid precursor.[3]
-
-
Reaction Monitoring: Stir the reaction for a total of 2 hours under N₂. Monitor the reaction progress by TLC using a mobile phase of 25% MeOH in Ethyl Acetate. The product can also be monitored by LC/MS, looking for the expected mass of the product ([M-H]⁻ = 333.1 g/mol ).
-
Workup: Once the reaction is complete, filter the mixture to remove solids and evaporate the solvent under reduced pressure without applying heat.
-
Purification: Purify the resulting off-white solid using a preparative HPLC/MS system to yield the final product, 2-azido-NAM.
Part 2: Enzymatic Synthesis of UDP-NAM Derivatives
With the chemically synthesized NAM derivative in hand, the next stage is its enzymatic conversion to the corresponding UDP-sugar. This process leverages two key enzymes from bacterial peptidoglycan recycling pathways, which have demonstrated a permissive substrate scope.[1][4]
| Enzyme | Full Name | Source Organism (example) | Function | Cofactors |
| AmgK | MurNAc/GlcNAc anomeric kinase | Tannerella forsythia | Phosphorylates the anomeric carbon of NAM to produce NAM-α-1-phosphate. | ATP, Mg²⁺ |
| MurU | NAM α-1 phosphate uridylyl transferase | Tannerella forsythia | Transfers a UMP moiety from UTP to NAM-α-1-phosphate, yielding UDP-NAM. | UTP, Mg²⁺ |
Table 1: Key enzymes for the enzymatic conversion of NAM derivatives to UDP-NAM derivatives.[1][4]
Protocol 2: One-Pot Enzymatic Synthesis of UDP-2-azido-NAM
This protocol describes a one-pot reaction where the product of the first enzyme (AmgK) becomes the substrate for the second (MurU).
Materials:
-
Purified AmgK and MurU enzymes (recombinantly expressed and purified)
-
2-azido-NAM (from Protocol 1)
-
Adenosine triphosphate (ATP)
-
Uridine triphosphate (UTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for analysis and purification
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
2 mM DTT
-
5 mM 2-azido-NAM
-
10 mM ATP
-
10 mM UTP
-
5 µM AmgK
-
5 µM MurU
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Rationale: This temperature is optimal for the activity of many mesophilic bacterial enzymes. The one-pot setup increases efficiency by channeling the intermediate product directly to the next enzyme, minimizing handling losses and potential degradation.
-
-
Reaction Monitoring & Quenching: Monitor the formation of the UDP-2-azido-NAM product by analytical HPLC. Once the reaction reaches completion (or a plateau), quench the reaction by adding an equal volume of cold methanol or by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to pellet the precipitated enzymes.
-
Purification: Purify the UDP-2-azido-NAM from the reaction mixture using a suitable HPLC method, such as reversed-phase or anion-exchange chromatography.
-
Verification: Confirm the identity of the purified product by high-resolution mass spectrometry.
| Compound | Formula | Expected [M-H]⁻ (m/z) |
| 2-azido-NAM | C₁₁H₁₈N₄O₈ | 333.10 |
| UDP-2-azido-NAM | C₂₀H₂₈N₆O₁₇P₂ | 697.09 |
Table 2: Expected mass spectrometry values for negative ion mode ESI-MS analysis.
Context: Downstream Applications & The Mur Ligase Pathway
The synthesized UDP-NAM derivative is the entry point into the cytoplasmic steps of peptidoglycan biosynthesis. A series of four ATP-dependent Mur ligases (MurC, MurD, MurE, MurF) sequentially add amino acids to the lactyl moiety of UDP-NAM, culminating in the formation of UDP-NAM-pentapeptide, also known as Park's nucleotide.[6][11][12] This molecule is the final cytoplasmic precursor before translocation across the cell membrane.[13][14]
The functionalized UDP-NAM derivatives produced via the chemoenzymatic method can be used as substrates for in vitro reconstructions of this pathway or as metabolic probes in whole cells to study peptidoglycan synthesis and dynamics.[3][4]
Figure 2: The Mur ligase cascade for the synthesis of Park's nucleotide from a UDP-NAM derivative.
Troubleshooting and Considerations
-
Low Chemical Yield: Ensure all reagents for the chemical synthesis step, particularly the solvent, are anhydrous. The NHS-ester is moisture-sensitive. Stepwise addition is critical.
-
Low Enzymatic Conversion: Enzyme activity is crucial. Ensure enzymes have been properly purified and stored. Verify the concentrations of ATP, UTP, and Mg²⁺, as they are essential cofactors. Consider running individual reactions with AmgK and MurU to troubleshoot which step is failing.
-
Purification Challenges: Nucleotide sugars can be difficult to purify. Use of specialized HPLC columns (e.g., porous graphitic carbon or anion-exchange) may be necessary. Lyophilize fractions immediately after collection to prevent degradation.
-
Substrate Specificity: While AmgK and MurU are known to be permissive, highly bulky or charged modifications on the NAM precursor may not be tolerated.[4][9] It may be necessary to test novel derivatives on a small scale first.
References
-
Liang, J., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society. [Link]
-
Proteopedia. Mur ligase. Proteopedia, life in 3D. [Link]
-
Kouidmi, I., et al. (2014). The biology of Mur ligases as an antibacterial target. Molecular Microbiology. [Link]
-
Fiuza, M., et al. (2008). The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum. Journal of Biological Chemistry. [Link]
-
Fay, A. D., et al. (2021). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Molecules. [Link]
-
Skovpeng, K., et al. (2015). Optimization of UDP-N-acetylmuramic acid synthesis. Carbohydrate Research. [Link]
-
ResearchGate. The biology of Mur ligases as an antibacterial target. ResearchGate. [Link]
-
Tanner, M. E., et al. (2001). A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid. Analytical Biochemistry. [Link]
-
Quora. (2020). How does UDP become UMP during peptidoglycan wall synthesis in gram + bacteria?. Quora. [Link]
-
Prescott, L. M., et al. Peptidoglycan Synthesis. Textbook of Microbiology. [Link]
-
Liang, J., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society. [Link]
-
ResearchGate. The synthesis of muramic acid analogs via an oxazoline intermediate. ResearchGate. [Link]
-
Liang, J., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]
-
Liang, J. (2019). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware Institutional Repository. [Link]
-
Hadzija, O. (1974). A simple method for the quantitative determination of muramic acid. Analytical Biochemistry. [Link]
-
ResearchGate. (1979). Improved method of determining muramic acid from environmental samples. ResearchGate. [Link]
- U.S. Patent No. US6008333A. (1999). Preparation of glucosaminyl muramic acid derivatives.
-
Gao, C., et al. (2011). Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase. Applied and Environmental Microbiology. [Link]
-
Wikipedia. Muramic acid. Wikipedia. [Link]
-
Misra, A. K., et al. (2017). Synthesis of novel muramic acid derivatives and their interaction with lysozyme. Journal of Colloid and Interface Science. [Link]
-
Liang, J., et al. (2020). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. ACS Chemical Biology. [Link]
-
Gao, C., et al. (2011). Chemoenzymatic synthesis of N-acetyl-D-neuraminic acid from N-acetyl-D-glucosamine by using the spore surface-displayed N-acetyl-D-neuraminic acid aldolase. Applied and Environmental Microbiology. [Link]
-
Strange, R. E., & Kent, L. H. (1959). The biosynthesis of muramic acid by intact staphylococci. Biochemical Journal. [Link]
-
Docta Complutense. (2018). Efficient Synthesis of Muramic and Glucuronic Acid Glycodendrimers as Dengue Virus Antagonists. Docta Complutense. [Link]
-
ResearchGate. (2007). Synthesis of a Fragment of Bacterial Cell Wall. ResearchGate. [Link]
-
Liang, C., & Balser, T. C. (2008). Reliability of muramic acid as a bacterial biomarker is influenced by methodological artifacts from streptomycin. Microbial Ecology. [Link]
-
Uehara, T., et al. (2007). Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. Journal of Visualized Experiments. [Link]
-
Molecules. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. [Link]
-
MDPI. (2022). Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach. MDPI. [Link]
-
Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]
-
Biology LibreTexts. (2023). 2.3: The Peptidoglycan Cell Wall. Biology LibreTexts. [Link]
-
van der Ploeg, R., et al. (2008). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and Molecular Biology Reviews. [Link]
Sources
- 1. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 2. Muramic acid - Wikipedia [en.wikipedia.org]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of UDP-N-acetylmuramic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. proteopedia.org [proteopedia.org]
- 12. The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sbs.utexas.edu [sbs.utexas.edu]
- 14. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Illuminating the Bacterial Cell Wall Through Metabolic Labeling with Muramic Acid Analogs
Introduction: The Dynamic Bacterial Cell Wall
The bacterial cell wall is a remarkable and essential macromolecular structure, primarily composed of peptidoglycan (PG). This mesh-like polymer provides structural integrity, dictates cell shape, and protects the bacterium from osmotic lysis and environmental insults[1][2]. The fundamental unit of peptidoglycan consists of a disaccharide backbone of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), cross-linked by short peptide stems[3]. The biosynthesis of peptidoglycan is a complex, multi-step process that is unique to bacteria, making it an excellent target for antibiotics[4][5][6]. Understanding the dynamics of peptidoglycan synthesis, remodeling, and degradation is crucial for deciphering bacterial growth, division, and pathogenesis, and for the development of novel antimicrobial strategies.
Metabolic labeling has emerged as a powerful technique to study these dynamic processes in living bacteria[7][8]. This approach involves introducing synthetic, modified precursors—analogs of natural metabolic building blocks—that are incorporated into cellular macromolecules by the organism's own biosynthetic machinery. When these analogs are equipped with a unique chemical handle, they allow for the subsequent visualization and analysis of the labeled structures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the metabolic labeling of bacterial peptidoglycan using muramic acid analogs, a strategy that offers high specificity for the glycan backbone of this essential polymer.
The Rationale for Muramic Acid Analogs
While fluorescent D-amino acids (FDAAs) have been widely and successfully used to label the peptide portion of peptidoglycan, muramic acid analogs offer a distinct advantage by targeting the glycan core[9][10][11]. N-acetylmuramic acid (NAM) is a cornerstone of the peptidoglycan backbone and a key element for recognition by the innate immune system[12][13]. By using NAM analogs functionalized with bioorthogonal chemical reporters, such as azides or alkynes, researchers can specifically tag the glycan strands of newly synthesized peptidoglycan[12][14][15]. This specificity is paramount for dissecting the contribution of glycan strand synthesis to the overall architecture and dynamics of the cell wall.
The incorporation of these analogs can be achieved through the cell's natural peptidoglycan recycling pathways or by engineering bacteria to express the necessary enzymes, such as AmgK (a MurNAc/GlcNAc anomeric kinase) and MurU (a NAM α-1 phosphate uridylyltransferase)[16][17]. Once incorporated, the bioorthogonal handle allows for a two-step labeling procedure. The first step is the metabolic incorporation of the analog, and the second is the highly specific chemical ligation of a probe (e.g., a fluorophore or biotin) to the handle via "click chemistry"[14][15][18]. This modularity provides exceptional flexibility in experimental design.
Workflow for Peptidoglycan Labeling with Muramic Acid Analogs
The overall process of labeling peptidoglycan with muramic acid analogs can be broken down into three key stages: probe selection and synthesis, metabolic incorporation into bacteria, and detection and analysis.
Figure 1: A generalized workflow for the metabolic labeling of peptidoglycan using muramic acid analogs.
Detailed Protocols
Protocol 1: Metabolic Labeling of E. coli with Azido-N-acetylmuramic acid (AzNAM)
This protocol is adapted from methodologies described for the bioorthogonal labeling of bacterial cell walls[14][15]. It is designed for E. coli strains that have been engineered to express the peptidoglycan recycling enzymes AmgK and MurU, which facilitate the incorporation of exogenous NAM analogs.
Materials:
-
E. coli strain expressing AmgK and MurU
-
Luria-Bertani (LB) broth
-
Azido-N-acetylmuramic acid (AzNAM) probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reagents (e.g., a fluorescently-labeled alkyne, copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
-
Metabolic Labeling:
-
Grow the diluted culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of approximately 0.4-0.6).
-
Add the AzNAM probe to the culture to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically[15].
-
Continue to incubate the culture for a desired period. For labeling of newly synthesized peptidoglycan, a short incubation of 15-30 minutes is often sufficient. For general labeling, incubation for one to two generations may be appropriate.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 5 minutes.
-
Carefully discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.
-
Resuspend the cell pellet in the fixative solution and incubate for 20 minutes at room temperature.
-
Wash the fixed cells three times with PBS to remove the fixative.
-
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Prepare the click chemistry reaction cocktail. A typical cocktail includes the fluorescent alkyne (e.g., Alexa Fluor 488 DIBO alkyne), copper(II) sulfate, a reducing agent, and a copper chelator in PBS.
-
Resuspend the fixed and washed cells in the click chemistry cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
-
Imaging and Analysis:
Protocol 2: Analysis of Labeled Peptidoglycan by Mass Spectrometry
To confirm the incorporation of the muramic acid analog into the peptidoglycan structure, mass spectrometry analysis of isolated sacculi can be performed.
Materials:
-
Labeled bacterial cells from Protocol 1
-
Lysis buffer (e.g., containing SDS and boiling water)
-
Enzymes for peptidoglycan digestion (e.g., lysozyme, mutanolysin)
-
Ultra-performance liquid chromatography (UPLC) system
-
Mass spectrometer
Procedure:
-
Sacculi Isolation:
-
Harvest a larger volume of labeled bacterial culture by centrifugation.
-
Resuspend the pellet in lysis buffer and boil to lyse the cells and denature proteins.
-
Collect the insoluble peptidoglycan sacculi by ultracentrifugation.
-
Wash the sacculi extensively with water to remove detergents and other contaminants.
-
-
Enzymatic Digestion:
-
Resuspend the purified sacculi in a suitable buffer.
-
Add peptidoglycan-digesting enzymes to break down the glycan backbone into muropeptide fragments.
-
Incubate until digestion is complete.
-
-
UPLC-MS Analysis:
Quantitative Data and Considerations
| Parameter | Recommended Range | Rationale & Considerations |
| Muramic Acid Analog Concentration | 100 µM - 2 mM | The optimal concentration depends on the bacterial species, the specific analog, and the efficiency of uptake and incorporation. Higher concentrations may be needed for some strains, but can also lead to toxicity. It's recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup. Masking the carboxylic acid of the NAM probe with a methyl ester has been shown to improve uptake and allow for lower concentrations to be used[21][22]. |
| Labeling Time | 5 minutes - 2 generations | Short incubation times (5-30 minutes) are ideal for pulse-labeling experiments to visualize sites of active peptidoglycan synthesis. Longer incubation times (1-2 cell generations) will result in more uniform labeling of the cell wall. |
| Bacterial Growth Phase | Mid-logarithmic phase | Bacteria in the mid-logarithmic phase are actively growing and dividing, leading to higher rates of peptidoglycan synthesis and more efficient incorporation of the metabolic label. |
Visualizing the Pathway: Peptidoglycan Biosynthesis and Labeling
The metabolic labeling of peptidoglycan with muramic acid analogs hijacks the natural biosynthetic pathway. The following diagram illustrates the key stages of peptidoglycan synthesis and the point of incorporation for the analog.
Figure 2: Simplified schematic of peptidoglycan biosynthesis and the incorporation of an azido-muramic acid analog.
Conclusion and Future Perspectives
Metabolic labeling of peptidoglycan with muramic acid analogs is a robust and versatile technique for investigating the intricacies of the bacterial cell wall. This approach provides high specificity for the glycan backbone and, when coupled with bioorthogonal chemistry, offers a flexible platform for a wide range of applications, from high-resolution imaging to biochemical analysis. As new bioorthogonal reactions and smaller, more efficient probes are developed, the potential for this technology to unravel the complexities of bacterial cell wall biology, host-pathogen interactions, and to aid in the discovery of new antibiotics will only continue to grow. For instance, the development of tetrazine-functionalized NAM probes allows for rapid and efficient labeling in living bacteria[23]. Furthermore, the use of radiolabeled NAM derivatives is paving the way for noninvasive imaging of bacterial infections using Positron Emission Tomography (PET)[24][25][26].
References
-
Lin, H., Yang, C., & Wang, W. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Organic & Biomolecular Chemistry, 20(32), 6335-6347. [Link]
-
Lin, H., Yang, C., & Wang, W. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. RSC Publishing. [Link]
-
Moura, J., et al. (2020). Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. In Methods in Molecular Biology (Vol. 2135, pp. 131-143). Humana, New York, NY. [Link]
-
Kuru, E., et al. (2019). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 10(4), 1049-1057. [Link]
-
Kuru, E., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6305-6313. [Link]
-
Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33-52. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(11), 2745-2756. [Link]
-
Egan, A. J., Errington, J., & Vollmer, W. (2020). Structural Perspective of Peptidoglycan Biosynthesis and Assembly. Annual Review of Biochemistry, 89, 41-69. [Link]
-
Kuru, E., et al. (2017). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6305–6313. [Link]
-
Moura, J., et al. (2020). Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall. Methods in Molecular Biology, 2135, 131-143. [Link]
-
Alanizi, A. A. (2020). Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. eScholarship, University of California. [Link]
-
Parker, M. F., et al. (2020). Use of bio-orthogonal chemistry to detect peptidoglycan incorporation of N-acetyl muramic acid. ResearchGate. [Link]
-
Slideshare. (2018). Biosynthesis of peptidoglycan. Slideshare. [Link]
-
Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). [Link]
-
Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2), 10.1128/ecosalplus.ESP-0002-2019. [Link]
-
Liang, J., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e84. [Link]
-
Siegrist, M. S., et al. (2013). D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500-505. [Link]
-
Liang, J., et al. (2017). Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications. Nature Communications, 8, 15334. [Link]
-
Wodzanowski, K. A., et al. (2020). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. ACS Chemical Biology, 15(7), 1795-1802. [Link]
-
Hillman, A. S., et al. (2021). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. ACS Chemical Biology, 16(11), 2321-2330. [Link]
-
Parker, M. F., et al. (2023). Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers. ACS Infectious Diseases, 9(11), 2243-2252. [Link]
-
Parker, M. F., et al. (2023). Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers. Semantic Scholar. [Link]
-
Wodzanowski, K. A., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 2003-2010. [Link]
-
Wodzanowski, K. A., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 2003–2010. [Link]
-
Klancher, M., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(9), 963. [Link]
-
Liang, J., et al. (2017). Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications. Semantic Scholar. [Link]
-
Semantic Scholar. Specific Labeling of Peptidoglycan Precursors as a Tool for Bacterial Cell Wall Studies. Semantic Scholar. [Link]
-
Wodzanowski, K. A., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
-
Egan, A. J. F., et al. (2015). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular Microbiology, 96(5), 908-917. [Link]
-
Siegrist, M. S., et al. (2015). Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface. FEMS Microbiology Reviews, 39(2), 194-211. [Link]
-
van der Veen, S., & den Blaauwen, T. (2021). Using click chemistry to study microbial ecology and evolution. Essays in Biochemistry, 65(1), 125-135. [Link]
-
Bourdage, S., et al. (2017). Towards an automated analysis of bacterial peptidoglycan structure. Analytical and Bioanalytical Chemistry, 409(1), 277-286. [Link]
-
Liechti, G. W., et al. (2014). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. Nature, 506(7489), 507-510. [Link]
-
Adams, S. R., et al. (2002). New Biarsenical Ligands and Tetracysteine Motifs for Protein Labeling in Vitro and in Vivo: Synthesis and Biological Applications. Journal of the American Chemical Society, 124(21), 6063-6076. [Link]
-
Wodzanowski, K. A., et al. (2023). Noninvasive Analysis of Peptidoglycan from Living Animals. Bioconjugate Chemistry, 34(7), 1279-1286. [Link]
-
Otten, C., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience, 25(8), 104753. [Link]
-
Otten, C., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience, 25(8), 104753. [Link]
- US20090117609A1 - Use of tetracysteine tags in fluorescence-activated cell sorting analysis of prokaryotic cells producing peptides or proteins - Google P
-
Otten, C., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience, 25(8), 104753. [Link]
-
Hoffmann, C., et al. (2010). Fluorescent labeling of tetracysteine-tagged proteins in intact cells. Nature Protocols, 5(10), 1666-1677. [Link]
-
Hoffmann, C., et al. (2010). Fluorescent labeling of tetracysteine-tagged proteins in intact cells. Nature Protocols, 5(10), 1666–1677. [Link]
-
Martin, B. R., et al. (2008). Biarsenical-tetracysteine motif as a fluorescent tag for detection in capillary electrophoresis. Analytical Chemistry, 80(14), 5431-5438. [Link]
Sources
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 7. Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications | Semantic Scholar [semanticscholar.org]
- 14. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. bachem.com [bachem.com]
- 19. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 25. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers | Semantic Scholar [semanticscholar.org]
Synthesis of N-Acetylmuramyl-Peptides Using Protected Muramic Acid: An Application Note and Protocol Guide
Introduction: The Immunological Significance and Synthetic Challenge of Muramyl Peptides
N-acetylmuramyl-peptides (MPs) are integral components of bacterial peptidoglycan, the structural meshwork that encases bacteria.[1][2] These glycopeptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs), triggering a cascade of immune responses.[2] The smallest immunologically active fragment of peptidoglycan is N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP).[1][3] MDP and its synthetic analogues are potent immunomodulators, capable of activating monocytes and macrophages, and stimulating the production of various cytokines.[1][2][4] This has led to their investigation and use as vaccine adjuvants, anti-cancer agents, and immunomodulatory drugs.[1][2] Notable synthetic MPs include Mifamurtide (MTP-PE), a lipophilic derivative of muramyl tripeptide used in the treatment of osteosarcoma, and Romurtide, used to restore white blood cell counts after chemotherapy.[2][4][5]
The chemical synthesis of MPs presents a significant challenge due to the complex and stereochemically rich structure of N-acetylmuramic acid (MurNAc). MurNAc is a sugar amino acid with multiple reactive functional groups: a carboxylic acid, a secondary hydroxyl group at C-4, a primary hydroxyl group at C-6, and an N-acetyl group at C-2. To achieve regioselective peptide bond formation at the carboxyl group of the lactyl moiety, a carefully orchestrated protecting group strategy is paramount. This guide provides a detailed overview of the synthetic strategies for N-acetylmuramyl-peptides, focusing on the critical role of protected muramic acid, and offers detailed protocols for researchers in immunology and drug development.
The Cornerstone of Synthesis: Protecting Group Strategies for Muramic Acid
The successful synthesis of muramyl peptides hinges on the judicious selection and application of protecting groups for the MurNAc core. The primary objective is to mask the hydroxyl and carboxyl functionalities to prevent unwanted side reactions during peptide coupling.
Protection of Hydroxyl Groups (C4-OH and C6-OH)
The C-4 and C-6 hydroxyl groups of the muramic acid pyranose ring are typically protected together as a benzylidene acetal. This is achieved by reacting the muramic acid derivative with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA).
-
Rationale: The benzylidene acetal is a robust protecting group, stable to a wide range of reaction conditions, including those used for peptide coupling and deprotection of other protecting groups.[6] Its formation is regioselective for the cis-diol system, which is not present here, but it reliably protects the 4,6-diols of glucosamine derivatives.[6]
Protection of the Carboxyl Group
The carboxylic acid of the lactyl side chain must be protected to prevent it from reacting with the coupling agents intended to activate the amino acid carboxyl groups. A common strategy is to use a benzyl ester.
-
Rationale: The benzyl ester is readily introduced and can be removed under mild conditions by catalytic hydrogenation (e.g., H₂/Pd-C), which is often compatible with other protecting groups used in the synthesis.[7] This orthogonality is a key consideration in complex multi-step syntheses.
Protection of the Anomeric Position
The anomeric hydroxyl group is often protected as a methyl glycoside during the initial stages of MurNAc synthesis.
-
Rationale: This protection prevents anomerization and provides a stable, non-reducing sugar derivative, simplifying handling and purification.
A schematic overview of a protected muramic acid derivative is presented below:
Figure 1. Key protecting groups on the N-acetylmuramic acid core.
Forging the Peptide Bond: Coupling Methodologies
With a suitably protected MurNAc core in hand, the next critical step is the coupling of the amino acid or peptide chain. The choice of coupling reagent is crucial for achieving high yields and minimizing racemization.
Carbodiimide-Based Coupling
Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[8][9][10] They activate the carboxyl group of the incoming amino acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the peptide chain.
-
Mechanism Insight: To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is almost always used in conjunction with carbodiimides.[10] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
Phosphonium and Aminium/Uronium Salt-Based Reagents
Modern peptide synthesis often employs more efficient and reliable phosphonium and aminium/uronium salt-based coupling reagents.[8][9][11]
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective phosphonium salt reagents.[9][11]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) , O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) , and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are widely used aminium/uronium salt reagents.[8][9][11]
-
Expert Rationale: These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into its corresponding HOBt or HOAt active ester in situ.[11] HATU is particularly effective for sterically hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[10][11]
The general workflow for the synthesis of an N-acetylmuramyl-peptide is depicted in the following diagram:
Figure 2. General workflow for N-acetylmuramyl-peptide synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of Muramyl Dipeptide (MDP).
Protocol 1: Synthesis of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(D-1-(benzyl ester)carbonylethyl)-α-D-glucopyranoside (Protected MurNAc-Peptide Precursor)
Materials:
-
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
-
Sodium hydride (60% dispersion in mineral oil)
-
(S)-2-Chloropropionic acid benzyl ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of (S)-2-chloropropionic acid benzyl ester in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected MurNAc derivative.
Protocol 2: Synthesis of Protected Muramyl Dipeptide
Materials:
-
Protected MurNAc-Peptide Precursor (from Protocol 1)
-
L-Alanine methyl ester hydrochloride
-
D-Isoglutamine benzyl ester hydrochloride
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Synthesis:
-
To a solution of L-alanine methyl ester hydrochloride and D-isoglutamine benzyl ester hydrochloride in anhydrous DMF, add DIPEA at 0 °C.
-
Add HATU and stir the reaction mixture at room temperature for 4 hours.
-
Dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the dipeptide by silica gel chromatography.
-
Saponify the methyl ester of the dipeptide using LiOH in a THF/water mixture.
-
Acidify the reaction mixture to obtain the dipeptide with a free carboxylic acid.
-
-
Coupling of Protected MurNAc to the Dipeptide:
-
To a solution of the protected MurNAc-Peptide Precursor with a deprotected carboxyl group (saponified benzyl ester) and the synthesized dipeptide in anhydrous DMF, add DIPEA at 0 °C.
-
Add HATU and stir the reaction mixture at room temperature for 12 hours.
-
Work-up the reaction as described in step 1c.
-
Purify the crude product by silica gel column chromatography to afford the protected muramyl dipeptide.
-
Protocol 3: Global Deprotection to Yield Muramyl Dipeptide (MDP)
Materials:
-
Protected Muramyl Dipeptide (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the protected muramyl dipeptide in methanol.
-
Add 10% Pd/C to the solution under an inert atmosphere.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, Muramyl Dipeptide (MDP).
-
Further purification can be achieved by reversed-phase HPLC if necessary.
Data Summary and Characterization
The successful synthesis of N-acetylmuramyl-peptides requires rigorous characterization at each step to confirm the identity and purity of the intermediates and the final product.
| Compound | Expected Molecular Weight ( g/mol ) | Typical Yield (%) | Characterization Techniques |
| Protected MurNAc Derivative | Varies based on protecting groups | 60-80% | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), TLC |
| Protected Dipeptide | Varies based on protecting groups | 70-90% | ¹H NMR, ¹³C NMR, MS, TLC |
| Protected Muramyl Dipeptide | Varies based on protecting groups | 50-70% | ¹H NMR, ¹³C NMR, MS, TLC |
| Muramyl Dipeptide (MDP) | 492.48 | 85-95% (deprotection step) | ¹H NMR, ¹³C NMR, High-Resolution MS (HRMS), HPLC |
Conclusion and Future Perspectives
The synthesis of N-acetylmuramyl-peptides, while challenging, is a well-established field that has provided invaluable tools for immunology and medicine. The key to a successful synthesis lies in a robust protecting group strategy for the muramic acid core and the use of modern, efficient peptide coupling reagents. The protocols outlined in this guide provide a solid foundation for the laboratory synthesis of MDP and can be adapted for the synthesis of more complex analogues. Future advancements in this area may focus on the development of more efficient, scalable, and environmentally friendly synthetic routes, as well as the design of novel muramyl peptide derivatives with enhanced therapeutic properties.
References
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]
- 4. Mifamurtide for the treatment of nonmetastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifamurtide - Wikipedia [en.wikipedia.org]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Biologically Active Biotinylated Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a biologically active fluorescent muramyl dipeptide congener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of isotopically labeled versions of L-MTP-PE (mifamurtide) and MDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of fluorescent muramyl dipeptide congeners. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. bachem.com [bachem.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 26. researchgate.net [researchgate.net]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Lakehead University Knowledge Commons: Synthesis of muramyl dipeptide analogues as immunomodulatory agents [knowledgecommons.lakeheadu.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid
Welcome to the technical support center for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to explain the underlying chemical principles to empower your research.
Experimental Workflow Overview
The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic strategy involves three key transformations:
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Fischer Glycosylation: Introduction of the α-benzyl glycoside at the anomeric center of N-acetylglucosamine.
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Benzylidene Acetal Protection: Regioselective protection of the 4- and 6-hydroxyl groups.
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Williamson Ether Synthesis: Alkylation of the 3-hydroxyl group with a lactate derivative to form the muramic acid structure.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in detail.
Caption: Synthetic pathway for α-Benzyl-4,6-O-benzylidene-muramic acid.
Troubleshooting Guide
Step 1: Fischer Glycosylation
Question: My Fischer glycosylation of N-acetylglucosamine with benzyl alcohol is giving a low yield of the desired α-anomer and a significant amount of the β-anomer. How can I improve the α-selectivity?
Answer:
Achieving high α-selectivity in Fischer glycosylations can be challenging due to the formation of a thermodynamic mixture of anomers. Here’s a breakdown of the causes and solutions:
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Causality: The Fischer glycosylation proceeds through an oxocarbenium ion intermediate, which can be attacked by the alcohol from either the α or β face. The anomeric ratio is often influenced by thermodynamic and kinetic factors. The α-anomer is often the kinetic product, while the β-anomer can be the more thermodynamically stable product.
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Troubleshooting Steps:
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Reaction Time and Temperature: Monitor the reaction closely by TLC. Shorter reaction times may favor the kinetic α-product. Prolonged reaction times or higher temperatures can lead to equilibration and an increased proportion of the thermodynamic β-anomer. A typical procedure involves heating N-acetylglucosamine in benzyl alcohol with concentrated HCl at 90°C for 3 hours[1].
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Catalyst Choice: While HCl is commonly used, other acidic catalysts can be employed. The choice of catalyst can influence the anomeric ratio.
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Purification: The α and β anomers can often be separated by silica gel column chromatography. The anomeric protons of the α- and β-glycosides have distinct chemical shifts in the ¹H NMR spectrum, typically with the α-anomeric proton appearing further downfield (around 4.8-5.2 ppm) compared to the β-anomeric proton (around 4.3-4.6 ppm).
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Question: After the Fischer glycosylation, I'm having difficulty removing all the benzyl alcohol from my product. What is the best work-up procedure?
Answer:
Residual benzyl alcohol can be persistent. Here is a robust work-up procedure:
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Causality: Benzyl alcohol has a high boiling point and some solubility in water, making its complete removal by simple evaporation or aqueous extraction challenging.
-
Troubleshooting Steps:
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Precipitation: After cooling the reaction mixture, pour it into a large volume of a non-polar solvent like diethyl ether or hexanes. The glycoside product is often insoluble and will precipitate, leaving the majority of the benzyl alcohol in solution. Storing the mixture at a low temperature (e.g., -20°C) overnight can enhance precipitation[1].
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Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with the non-polar solvent to remove residual benzyl alcohol.
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Chromatography: If benzyl alcohol persists, it can be effectively removed during silica gel chromatography purification of the glycoside.
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Step 2: Benzylidene Acetal Protection
Question: The formation of the 4,6-O-benzylidene acetal is slow and does not go to completion. How can I drive the reaction forward?
Answer:
Incomplete acetal formation is a common issue. Here’s how to address it:
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Causality: Acetal formation is an equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. The catalyst may also be insufficient or deactivated.
-
Troubleshooting Steps:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF or acetonitrile). The use of benzaldehyde dimethyl acetal instead of benzaldehyde is highly recommended as it does not produce water as a byproduct[1][2].
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Catalyst: Use a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH)[1][2]. Ensure the p-TsOH is fresh and dry.
-
Reaction Monitoring: Follow the reaction's progress by TLC. The product, being more non-polar, will have a higher Rf value than the starting diol.
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Work-up: Once the reaction is complete, quench the catalyst with a base like triethylamine before removing the solvent. The crude product can then be suspended in a saturated sodium bicarbonate solution and filtered to remove any remaining acidic impurities[1].
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Question: My ¹H NMR spectrum shows a complex mixture of products after the benzylidene acetal formation. What are the likely side products?
Answer:
Side reactions can occur if the reaction conditions are not optimized.
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Causality: Besides the desired 4,6-O-benzylidene acetal, other cyclic acetals (e.g., 2,3-O-benzylidene) or di-benzylidene products can form, especially with mannoside substrates[2]. In some cases, if the reaction is run under harsh acidic conditions for a prolonged period, hydrolysis of the benzyl glycoside may occur[3][4][5].
-
Troubleshooting Steps:
-
NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. The benzylidene acetal proton typically appears as a singlet around 5.5 ppm. The presence of multiple signals in this region could indicate the formation of different acetal isomers. The anomeric proton signal should remain intact, confirming the stability of the benzyl glycoside.
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Reaction Conditions: Use milder conditions (e.g., room temperature) and monitor the reaction closely to stop it once the desired product is formed. Using a catalyst like Cu(OTf)₂ has been reported to be highly efficient and selective for 4,6-O-benzylidene acetal formation[2].
-
Purification: Careful column chromatography can often separate the desired 4,6-O-benzylidene acetal from other isomers and side products.
-
Step 3: Williamson Ether Synthesis
Question: The Williamson ether synthesis to introduce the lactyl group is giving a low yield. What are the critical parameters for this reaction?
Answer:
The Williamson ether synthesis is an S(_N)2 reaction and is sensitive to several factors.
-
Causality: Incomplete deprotonation of the 3-hydroxyl group, steric hindrance, or competing elimination reactions can lead to low yields.
-
Troubleshooting Steps:
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Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol at the 3-position. Sodium hydride (NaH) is a common choice[6][7]. Ensure the NaH is fresh and handled under an inert atmosphere.
-
Solvent: Use a polar aprotic solvent like DMF or THF to dissolve the reactants and facilitate the S(N)2 reaction[6].
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can favor the competing E2 elimination side reaction[6][7]. Monitor the reaction temperature carefully.
-
Alkylating Agent: Use a good electrophile, such as an ester of (S)-2-chloropropionic acid or (S)-2-bromopropionic acid.
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Question: I am observing the formation of an alkene byproduct and epimerization at C-2. How can I prevent these side reactions?
Answer:
Alkene formation and epimerization are known side reactions in Williamson ether synthesis under basic conditions.
-
Causality:
-
Elimination: The alkoxide formed is a strong base and can promote the E2 elimination of the alkyl halide, especially if the alkyl halide is secondary or tertiary[6][7][8]. However, in this case, the elimination would be of the hydroxyl group to form a double bond in the sugar ring, which is less common but possible under harsh conditions.
-
Epimerization: The proton at C-2 is acidic due to the adjacent N-acetyl group. In the presence of a strong base, deprotonation can occur, leading to the formation of an enolate intermediate. Reprotonation can occur from either face, leading to epimerization at C-2 (formation of the mannosamine derivative)[9][10][11][12].
-
-
Troubleshooting Steps:
-
Control of Basicity and Temperature: Use the minimum amount of strong base required for deprotonation. Running the reaction at lower temperatures can disfavor both elimination and epimerization.
-
Monitoring: Closely monitor the reaction by TLC to avoid prolonged exposure to strong basic conditions.
-
Purification: The desired product and the diastereomeric side product will have different physical properties and can be separated by column chromatography[13][14][15].
-
Key Reaction Parameters Summary
| Step | Reaction | Key Reagents | Critical Parameters | Potential Issues |
| 1 | Fischer Glycosylation | Benzyl alcohol, HCl | Temperature, Reaction time | Anomeric mixture (α/β), Incomplete reaction |
| 2 | Benzylidene Acetal Protection | Benzaldehyde dimethyl acetal, p-TsOH | Anhydrous conditions, Catalyst activity | Incomplete reaction, Formation of other acetals |
| 3 | Williamson Ether Synthesis | NaH, (S)-2-chloropropionic acid derivative | Anhydrous conditions, Temperature, Base stoichiometry | Low yield, E2 elimination, Epimerization at C-2 |
Frequently Asked Questions (FAQs)
Q1: Why is the α-anomer of the benzyl glycoside specifically targeted in this synthesis?
The stereochemistry at the anomeric carbon can influence the biological activity of the final muramic acid derivative. In many biologically relevant contexts, the α-anomer is the desired stereoisomer.
Q2: Can I use benzaldehyde directly for the acetal protection step instead of benzaldehyde dimethyl acetal?
Yes, but it is less efficient. The reaction of a diol with benzaldehyde produces water as a byproduct, which can inhibit the forward reaction. Using benzaldehyde dimethyl acetal avoids water formation and generally leads to higher yields[1][2].
Q3: How do I confirm the stereochemistry of the newly formed chiral center on the lactyl group?
The Williamson ether synthesis with (S)-2-chloropropionic acid should proceed with inversion of configuration, resulting in an (R)-configuration at the new stereocenter. This can be confirmed by advanced NMR techniques (like NOESY) or by comparing the spectral data to known standards. The product is a diastereomer, and the two diastereomers (from reaction with racemic 2-chloropropionic acid) would be separable by chromatography and have distinct NMR spectra.
Q4: What is the best way to purify the final product, which is a carboxylic acid?
Purification is typically achieved by silica gel column chromatography. A solvent system containing a small amount of acetic or formic acid is often used to keep the carboxylic acid protonated and prevent streaking on the column. Alternatively, the crude product can be purified by reversed-phase chromatography[13].
Caption: Troubleshooting decision tree for key synthetic steps.
References
-
Isomerization of Carbohydrates. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Base-promoted Sugar Isomerization via Enolates. (2011, November 10). YouTube. Retrieved January 16, 2026, from [Link]
-
Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved January 16, 2026, from [Link]
-
General acid catalysis of acetal hydrolysis. The hydrolysis of 2-aryloxytetrahydropyrans. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). Beilstein Journals. Retrieved January 16, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
22.5: The Reactions of Monosaccharides in Basic Solutions. (2014, August 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis. (n.d.). ElectronicsAndBooks. Retrieved January 16, 2026, from [Link]
-
Glycoscience : Epimerisation, Isomerisation and Rearrangement Reactions of Carbohydrates. (n.d.). SUNY Empire State College - OneSearch. Retrieved January 16, 2026, from [Link]
-
Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. (2019, September 15). DergiPark. Retrieved January 16, 2026, from [Link]
-
Benzylidene protection of diol. (2021, September 30). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Retrieved January 16, 2026, from [Link]
-
Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. (n.d.). University of Glasgow. Retrieved January 16, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]
-
methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Reductive opening of benzylidene group. (2021, October 6). Glycoscience Protocols (GlycoPODv2) - NCBI. Retrieved January 16, 2026, from [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of α- and β-C-glycosides of N-acetylglucosamine. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. (n.d.). arkat usa. Retrieved January 16, 2026, from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved January 16, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 16, 2026, from [Link]
-
Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. (2018, May 22). PubMed. Retrieved January 16, 2026, from [Link]
-
Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
N-Acetyl-D-glucosamine at BMRB. (n.d.). Retrieved January 16, 2026, from [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022, October 15). PubMed Central. Retrieved January 16, 2026, from [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved January 16, 2026, from [Link]
- Preparation of glucosaminyl muramic acid derivatives. (n.d.). Google Patents.
-
Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. (n.d.). UDSpace - University of Delaware. Retrieved January 16, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Fig. 1 1 H NMR spectra of compounds 1-4 (a-d) together with annotation... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
(A) The chemical structures of α-and β-d -glucosamine. (B) 1 H NMR... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Isomerization of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdn.mysagestore.com [cdn.mysagestore.com]
- 14. asianpubs.org [asianpubs.org]
- 15. santaisci.com [santaisci.com]
alpha-Benzyl-4,6-O-benzylidene-muramic acid stability and storage issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for α-Benzyl-4,6-O-benzylidene-muramic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and storage of this important synthetic intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of α-Benzyl-4,6-O-benzylidene-muramic acid.
Q1: What are the recommended short-term storage conditions for this compound?
For short-term storage, α-Benzyl-4,6-O-benzylidene-muramic acid should be kept in a tightly sealed container at 2°C to 8°C.[1][2] It is crucial to prevent exposure to moisture and atmospheric acids.
Q2: How should I store the compound for long-term use?
For long-term stability, particularly to minimize slow degradation, storing the solid compound at or below -20°C is advisable.[3] Ensure the container is well-sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to further protect it from moisture and oxidation.
Q3: Is α-Benzyl-4,6-O-benzylidene-muramic acid stable in solution?
The stability of the compound in solution is highly dependent on the solvent and the pH. It is most vulnerable to degradation in acidic conditions, which can hydrolyze the benzylidene acetal protecting group.[4][5][6] Dissolving the compound immediately before use is the best practice. If a stock solution must be prepared, use anhydrous, neutral, or slightly basic aprotic solvents and store at low temperatures (-20°C or -80°C).
Q4: What solvents are recommended for dissolving this compound?
Based on its structure, solvents like chloroform, methanol, and dimethylformamide (DMF) are often used.[2][7] Always use anhydrous grade solvents to minimize the risk of hydrolysis. For reactions, ensure the chosen solvent is compatible with downstream applications and does not promote degradation.
Troubleshooting Guide: Stability and Experimental Issues
This guide addresses specific problems you may encounter during your experiments, providing in-depth explanations and actionable protocols.
Core Stability Considerations
The structure of α-Benzyl-4,6-O-benzylidene-muramic acid contains two primary moieties susceptible to degradation under common laboratory conditions:
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The 4,6-O-Benzylidene Acetal: This is the most sensitive part of the molecule. Benzylidene acetals are protecting groups used for diols and are notoriously labile to acid.[6][8] Even trace amounts of acid in solvents, on glassware, or from the atmosphere can catalyze its hydrolysis, leading to the unprotected diol and benzaldehyde.
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The α-Benzyl Glycoside: The anomeric benzyl group is a benzyl ether. While more stable than the acetal, it can be cleaved under reductive conditions, particularly catalytic hydrogenation (e.g., H₂, Pd/C).[4][6]
Understanding these vulnerabilities is key to preventing compound degradation.
Issue 1: Analysis (TLC, NMR, LC-MS) shows multiple spots or peaks, suggesting impurity or degradation.
-
Possible Cause: The most likely cause is the hydrolysis of the 4,6-O-benzylidene acetal group due to exposure to acidic conditions during your workup, purification, or analysis. Protic solvents (like methanol) or acidic modifiers (like formic or acetic acid in LC-MS) can readily cleave the acetal.[5][9][10]
-
Solution & Scientific Rationale:
-
Neutralize Equipment: Ensure all glassware is washed and rinsed thoroughly, and potentially treated with a mild base (like a dilute ammonia solution) followed by a final rinse with deionized water and drying to remove any acidic residues.
-
Use Anhydrous, Neutral Solvents: When preparing samples for analysis, use high-purity, anhydrous, and neutral solvents. If using methanol, ensure it is fresh and stored over molecular sieves.
-
Modify Analytical Conditions: For LC-MS, consider using a mobile phase with a non-acidic modifier if possible, or minimize the time the sample is exposed to the acidic mobile phase before injection. For NMR, use deuterated solvents that are known to be neutral (e.g., CDCl₃, DMSO-d₆).
-
-
Workflow Diagram: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway of the benzylidene acetal.
Issue 2: Reaction yield is low, and purification is complicated by a polar byproduct.
-
Possible Cause: Your reaction conditions may be inadvertently cleaving the benzylidene group. This often occurs in reactions that generate acidic byproducts or require acidic catalysts. The resulting diol (the byproduct) is significantly more polar than the starting material, complicating purification.
-
Solution & Scientific Rationale:
-
Buffer the Reaction: If compatible with your desired transformation, add a non-nucleophilic base (e.g., proton sponge or diisopropylethylamine) to scavenge any in-situ generated acid.
-
Choose Milder Reagents: Explore alternative reagents for your reaction that operate under neutral or basic conditions.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction for the appearance of the polar byproduct. Aim to stop the reaction before significant degradation occurs.
-
-
Data Summary: Benzylidene Acetal Stability
| Condition | Stability of Benzylidene Acetal | Rationale & Reference |
| Strongly Acidic (pH < 3) | Highly Labile | Rapid acid-catalyzed hydrolysis.[8] |
| Mildly Acidic (pH 4-6) | Moderately Labile | Hydrolysis occurs, but at a slower rate.[5][9] |
| Neutral (pH 7) | Generally Stable | Hydrolysis is minimal in the absence of acid catalysts. |
| Basic (pH > 8) | Stable | Acetal linkage is stable to basic conditions. |
| Reductive (e.g., H₂/Pd/C) | Stable | The acetal is generally stable, but the benzyl ether is labile.[4][6] |
| Lewis Acids (e.g., FeCl₃, SnCl₄) | Labile | Lewis acids can catalyze the cleavage of the acetal.[11][12] |
Issue 3: How can I quantitatively assess the integrity and stability of my compound sample over time?
-
Possible Cause: Visual inspection is insufficient to detect low levels of degradation. A quantitative method is needed to confirm purity before critical experiments.
-
Solution & Scientific Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent method for assessing the integrity of the benzylidene acetal.[5] The proton on the acetal carbon (the C-H between the two oxygens of the former diol) gives a characteristic singlet in the δ 5.5-6.0 ppm range. Upon hydrolysis, this signal disappears, and a new signal for the aldehyde proton of benzaldehyde appears around δ 10 ppm.
-
Experimental Protocol: NMR Stability Assay
-
Prepare a Standard: Carefully weigh and dissolve a known amount of your α-Benzyl-4,6-O-benzylidene-muramic acid sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Immediately acquire a high-resolution ¹H NMR spectrum. Integrate the characteristic acetal proton signal (singlet, ~δ 5.5 ppm) and a stable, well-resolved proton signal from the muramic acid backbone (e.g., an anomeric proton or N-acetyl methyl protons).
-
Incubate under Test Conditions: Subject the NMR tube (or a parallel sample) to the conditions you wish to test (e.g., room temperature for 24 hours, dissolution in a protic solvent).
-
Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra at set time points.
-
Analyze Data: Compare the integration of the acetal proton signal relative to the stable backbone proton signal over time. A decrease in this ratio indicates hydrolysis. The appearance and integration of the benzaldehyde proton at ~δ 10 ppm can be used to quantify the extent of degradation.
-
-
Troubleshooting Logic Diagram
Caption: Logical workflow for troubleshooting compound degradation.
References
-
Reddy, K. K., & Ghorai, P. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 8, 1843–1848. [Link]
-
Synthetic Communications. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. Synthetic Communications, 26(5), 993-1000. [Link]
-
Imamura, A., et al. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry, 85(10), 6496–6503. [Link]
-
Imamura, A., et al. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. ACS Publications. [Link]
-
Ziegler, T., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3685–3689. [Link]
-
Lönn, H., & Lönngren, J. (1983). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 120, 17-26. [Link]
-
Reddy, K. K., & Ghorai, P. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
-
Wuts, P. G. M. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Bio-protocol, 10(23), e3848. [Link]
-
DeMeester, K. E., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Organic & Biomolecular Chemistry, 16(34), 6208–6212. [Link]
-
Wikipedia. (n.d.). Muramic acid. Retrieved from [Link]
-
Shieh, J. H., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1835–1840. [Link]
-
Kumar, A., et al. (2017). The mechanism behind the selection of two different cleavage sites in NAG-NAM polymers. Acta Crystallographica Section D: Structural Biology, 73(Pt 3), 221–231. [Link]
-
Varki, A., et al. (2001). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. Journal of Biological Chemistry, 276(39), 36312-36319. [Link]
-
Shieh, J. H., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. glycane.com [glycane.com]
- 3. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 7. glycane.com [glycane.com]
- 8. Benzylidene Acetals [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of α-Benzyl-4,6-O-benzylidene-muramic acid
Welcome to the technical support center for the purification of α-Benzyl-4,6-O-benzylidene-muramic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Introduction to Purification Challenges
The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid is a multi-step process involving the protection of various functional groups. The inherent complexity of this molecule, with its multiple stereocenters and reactive sites, presents unique challenges during purification.[1][2][3][4] The presence of benzyl and benzylidene protecting groups adds a layer of hydrophobicity, which can be leveraged but also complicates purification if not managed correctly.[1][2] This guide will address common issues such as co-eluting impurities, unexpected side-products, and difficulties with crystallization and chromatography.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of α-Benzyl-4,6-O-benzylidene-muramic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Flash Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for the compound, leading to poor separation. - Sample Overload: Exceeding the capacity of the column can cause band broadening. - Interactions with Silica Gel: The carboxylic acid moiety can interact with the acidic silica gel, causing tailing. | - Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to find the optimal separation conditions. - Reduce Sample Load: Decrease the amount of crude product loaded onto the column. - Use an Additive: Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| Co-elution of Impurities | - Similar Polarity of Compound and Impurity: A common issue is the presence of unreacted starting materials or diastereomers with similar polarities. - Formation of Side-Products: Unwanted reactions during the synthesis can lead to impurities that are difficult to separate. For example, incomplete benzylation or benzylidenation. | - Change Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). - Recrystallization/Precipitation: If the product is a solid, attempt recrystallization from a suitable solvent system. The increased hydrophobicity from the protecting groups can make this a viable option.[1][2] - Preparative HPLC: For very challenging separations, preparative HPLC can offer higher resolution.[5] |
| Low Yield After Purification | - Product Loss on Column: The compound may be irreversibly adsorbed onto the silica gel. - Decomposition on Silica: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. - Incomplete Elution: The chosen solvent system may not be strong enough to elute the product completely. | - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) if the compound is base-stable. - Use a Different Purification Method: Explore non-chromatographic methods like recrystallization or precipitation. - Step-Gradient Elution: Employ a step-gradient elution to ensure all the product is washed off the column. |
| Unexpected Side-Products Observed in NMR/MS | - Protecting Group Instability: Benzylidene acetals can be labile to acidic conditions, potentially leading to their partial or complete removal.[1][2] - Epimerization: Acidic conditions can potentially cause epimerization at the anomeric carbon or the benzylidenic carbon.[6] - Incomplete Reactions: The presence of starting materials or partially reacted intermediates. | - Careful pH Control: Ensure that all steps of the synthesis and work-up are performed under conditions where the protecting groups are stable. - Thorough Characterization: Use 2D NMR techniques to confirm the structure and stereochemistry of the product and any major impurities. - Optimize Reaction Conditions: Re-evaluate the reaction conditions (time, temperature, stoichiometry) to minimize the formation of side-products. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude α-Benzyl-4,6-O-benzylidene-muramic acid?
A1: Flash column chromatography on silica gel is a standard and effective initial approach. A good starting point for the eluent system is a gradient of ethyl acetate in hexanes.[5] It is crucial to first perform a thorough TLC analysis to determine the optimal solvent composition for separating your target compound from impurities.
Q2: My compound is streaking badly on the silica gel column. What can I do?
A2: Streaking, or tailing, is often due to the interaction of the free carboxylic acid with the acidic silica gel. Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent can suppress the deprotonation of your compound's carboxylic acid, leading to sharper peaks and better separation.
Q3: I am having trouble separating my product from a very similar impurity. What are my options?
A3: If standard flash chromatography is insufficient, consider the following:
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for removing impurities, especially if they have different solubility profiles. The hydrophobic nature of the benzyl and benzylidene groups can aid in finding a suitable solvent system for crystallization.[1][2]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography and can be used to separate closely related compounds.[5] A reverse-phase C18 column is often a good choice for these types of molecules.
Q4: Can I use recrystallization as the primary method of purification?
A4: Yes, in some cases, recrystallization or precipitation can be used to bypass the need for extensive column chromatography.[1][2] This is particularly true when the crude product is relatively clean and the impurities have significantly different solubilities than the desired product.
Q5: How can I confirm the stereochemistry of my purified product?
A5: A combination of NMR techniques, including 1D proton and carbon, as well as 2D experiments like COSY, HSQC, and NOESY, can be used to confirm the stereochemistry. In particular, NOESY can provide information about through-space interactions that are indicative of the relative stereochemistry. For absolute confirmation, X-ray crystallography of a suitable crystal is the gold standard.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude α-Benzyl-4,6-O-benzylidene-muramic acid in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol).
-
Induce Crystallization: Slowly add a "non-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes, water) dropwise until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
Purification Workflow Diagram
Caption: Purification workflow for α-Benzyl-4,6-O-benzylidene-muramic acid.
References
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling | ACS Chemical Biology - ACS Publications. (2021-09-10). Available at: [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PubMed Central. (2022-10-15). Available at: [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - SciSpace. Available at: [Link]
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - NIH. (2020-12-01). Available at: [Link]
-
Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC - NIH. Available at: [Link]
-
Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC - NIH. Available at: [Link]
-
Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response - UDSpace - University of Delaware. Available at: [Link]
-
The challenges and opportunities of developing small molecule inhibitors of MraY - PMC. Available at: [Link]
-
1 C7 Epimerization of Benzylidene-Protected β-D-Idopyranosides Brings Structural Insights into Idose Conformational Flexibility - UQAC Constellation. Available at: [Link]
-
Ac-α-benzyl-4,6-O-benzylidene-muramic acid | Cas# 2862-03-5 - GlpBio. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. constellation.uqac.ca [constellation.uqac.ca]
Technical Support Center: Synthesis of Benzylidene Protected Muramic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of benzylidene-protected muramic acid derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of bacterial cell wall components and related analogues. The 4,6-O-benzylidene acetal is a cornerstone protecting group in carbohydrate chemistry, prized for its ability to selectively shield the primary 6-hydroxyl and the secondary 4-hydroxyl groups of pyranosides, facilitating regioselective modifications at other positions.[1] In the context of N-acetylmuramic acid (NAM), a key component of bacterial peptidoglycan, this protection is crucial for synthetic strategies targeting the development of novel antibiotics, immunomodulators, and molecular probes.[2]
However, like any chemical transformation, the benzylidenation of muramic acid is not without its challenges. The formation of undesired isomers, incomplete reactions, and unexpected side reactions during subsequent synthetic steps can lead to low yields and complex purification issues. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My yield of the desired 4,6-O-benzylidene muramic acid derivative is unexpectedly low. What are the likely causes?
A1: Low yield is a common issue that can stem from several factors, ranging from reaction equilibrium to workup procedures.
-
Incomplete Reaction: The formation of the 4,6-O-benzylidene acetal is a reversible, acid-catalyzed reaction.[1] The reaction may not have reached thermodynamic equilibrium.
-
Causality: The six-membered 1,3-dioxane ring of the 4,6-O-benzylidene acetal is the thermodynamically favored product for glucopyranosides.[3] However, insufficient reaction time or a suboptimal catalyst concentration can result in a mixture containing significant amounts of starting material.
-
Solution: Increase the reaction time and monitor progress carefully using Thin-Layer Chromatography (TLC). Ensure your acid catalyst (e.g., p-toluenesulfonic acid (pTSA) or ZnCl₂) is active and used in appropriate catalytic amounts.[4][5] Using benzaldehyde dimethyl acetal instead of benzaldehyde can be more effective under milder conditions as it drives the equilibrium forward by the removal of methanol.[1]
-
-
Formation of Kinetic Byproducts: While the 4,6-acetal is the most stable, other isomers, such as the five-membered 2,3-O-benzylidene acetal, can form as kinetic products, especially if the reaction is not allowed to equilibrate fully.[6]
-
Hydrolysis During Workup: Benzylidene acetals are stable under neutral and basic conditions but are labile to acid.[7][8]
-
Causality: Failure to completely neutralize the acid catalyst during the aqueous workup can lead to the hydrolysis of the acetal, reverting your product to the starting material.
-
Solution: Quench the reaction by adding a base like triethylamine or pyridine before partitioning with water. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to ensure all acid is removed.
-
Q2: My TLC plate shows multiple product-related spots after the reaction. What are these byproducts?
A2: The presence of multiple spots is a strong indicator of a mixture of isomers or related side products.
-
Diastereomers at the Benzylic Carbon: The formation of the benzylidene acetal creates a new chiral center at the benzylic carbon (the carbon atom bonded to the two oxygen atoms and the phenyl group).
-
Causality: This results in two possible diastereomers (R and S at the acetal carbon), which often have slightly different Rf values on TLC.[9] While one diastereomer is typically favored thermodynamically, it is not uncommon to isolate a mixture.[6][10]
-
Solution: These diastereomers can often be separated by careful column chromatography. In some cases, allowing the reaction mixture to stir for an extended period can enrich the more stable isomer. Often, the major, more stable isomer can be preferentially crystallized from the mixture.[9]
-
-
Acyclic or Partially Formed Acetals: Incomplete reaction can lead to the formation of hemiacetals or unstable acyclic acetals, which may appear as streaks or separate spots on the TLC plate.[11]
-
Regioisomers: As mentioned in Q1, other cyclic acetals (e.g., across the 2,3-diols) can form. These will have distinct Rf values from the desired 4,6-O-protected product.
Below is a troubleshooting workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Q3: During the subsequent alkylation of the 3-O-lactyl ether using sodium hydride (NaH), I'm seeing removal of my N-Cbz protecting group. Why is this happening?
A3: This is a critical and often overlooked side reaction specific to syntheses involving N-Cbz (benzyloxycarbonyl) protected amino sugars like muramic acid.
-
Causality: Sodium hydride is a strong, non-nucleophilic base, but it can also act as a nucleophile (a source of H⁻). At room temperature, the hydride can attack the electrophilic carbonyl carbon of the Cbz group, leading to its cleavage.[4][12] This side reaction consumes your starting material and generates a deprotected amine, which can complicate subsequent steps.
-
Evidence: A study by Kieser, et al., specifically noted that when the lactic acid coupling step onto a Cbz-protected glucosamine derivative was conducted at room temperature with NaH, partial removal of the Cbz group was observed.[4]
-
Solution: The key is to control the reaction temperature. By reducing the temperature to -20°C before and during the addition of NaH and the alkylating agent, the undesired nucleophilic attack on the Cbz group is significantly suppressed, allowing the desired O-alkylation to proceed cleanly.[12]
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for controlling the regioselectivity of the benzylidenation reaction on muramic acid?
A1: Achieving high regioselectivity for the 4,6-position hinges on establishing thermodynamic control.
-
Thermodynamic vs. Kinetic Control: The 4,6-O-benzylidene acetal forms a six-membered ring fused in a trans fashion to the pyranose ring, which is the most thermodynamically stable arrangement.[1] Kinetically, other acetals might form faster, but given enough time and energy (e.g., heating), the equilibrium will shift to favor the most stable product.
-
Choice of Reagent and Catalyst:
-
Benzaldehyde vs. Benzaldehyde Dimethyl Acetal (BDA): Using BDA is often preferred. The reaction is a transacetalation that produces methanol, which can be removed (e.g., with molecular sieves or distillation) to drive the reaction to completion.[1]
-
Acid Catalyst: Protic acids like pTSA or Lewis acids like anhydrous zinc chloride (ZnCl₂) are commonly used.[4][5] The choice can depend on the solubility and stability of your substrate.
-
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are excellent for this reaction as they effectively dissolve the carbohydrate starting material.
| Parameter | Recommendation | Rationale |
| Reagent | Benzaldehyde dimethyl acetal | Drives equilibrium forward; milder conditions.[1] |
| Catalyst | p-Toluenesulfonic acid (pTSA) | Effective and commonly used acid catalyst.[4] |
| Solvent | Anhydrous DMF | Good solubility for muramic acid derivatives. |
| Temperature | Room temp to moderate heat (e.g., 50-60°C) | Allows the reaction to reach thermodynamic equilibrium. |
| Control | Run under anhydrous conditions | Prevents hydrolysis of the acetal and reagent. |
Table 1: Recommended Conditions for Regioselective 4,6-O-Benzylidenation
Q2: I need to remove the benzylidene group later in my synthesis. What are common side reactions during this deprotection step?
A2: Deprotection of benzylidene acetals is straightforward, but potential side reactions depend on the chosen method and the other functional groups present in your molecule.
-
Acidic Hydrolysis (e.g., 80% Acetic Acid): This is a common method.
-
Side Reaction: If conditions are too harsh (stronger acid, high temperature), you risk hydrolyzing other acid-sensitive groups, such as the glycosidic bond of the muramic acid methyl ester.[1]
-
Prevention: Use mild acidic conditions (e.g., aqueous acetic acid) and monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
-
Hydrogenolysis (e.g., H₂, Pd/C): This method cleaves the acetal to give the free diol.
-
Side Reaction: This is a reductive method and will also cleave other common protecting groups like benzyl (Bn) ethers and Cbz groups.[7][13] This can be an advantage if simultaneous deprotection is desired, but it is a side reaction if those groups need to be retained.
-
Prevention: If you need to retain benzyl or Cbz groups, avoid hydrogenolysis. Choose acidic hydrolysis instead.
-
-
Regioselective Reductive Opening: This is a class of reactions that opens the acetal to give a 4-O-benzyl ether and a free 6-OH, or vice versa.[14]
-
Side Reaction: If you intend to fully remove the protecting group to get the diol, accidentally using reagents for regioselective opening (e.g., DIBAL-H, Et₃SiH/TfOH) will result in an undesired, partially benzylated product.[3][15]
-
Prevention: Be precise in your choice of reagents. For full deprotection to the diol via reduction, catalytic transfer hydrogenation (e.g., triethylsilane and Pd/C) is a very clean and effective method that avoids flammable H₂ gas.[7]
-
The diagram below illustrates the mechanistic pathways leading to the desired thermodynamic product versus a potential kinetic side product.
Caption: Kinetic vs. Thermodynamic control in benzylidenation.
Experimental Protocols
Protocol 1: Synthesis of a 4,6-O-Benzylidene Protected Muramic Acid Derivative
This protocol is adapted from established procedures for the protection of similar glucosamine derivatives.[4][12]
-
Preparation: Dissolve the N-protected muramic acid derivative (1.0 equiv) in anhydrous DMF. Add benzaldehyde dimethyl acetal (1.5 equiv).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Reaction: Stir the mixture at 50-60°C under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH solvent system). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and quench the catalyst by adding triethylamine (0.5 equiv) until the solution is slightly basic.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or crystallization to yield the desired 4,6-O-benzylidene derivative.
Protocol 2: Troubleshooting Alkylation of Cbz-Protected Benzylidene Muramic Acid
This protocol highlights the critical temperature control needed to prevent a common side reaction.[4][12]
-
Setup: Dissolve the 4,6-O-benzylidene-N-Cbz-muramic acid derivative (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling (Critical Step): Cool the solution to -20°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise, ensuring the internal temperature does not rise above -15°C. Stir for 30 minutes at -20°C.
-
Alkylation: Add the alkylating agent (e.g., (S)-(-)-2-bromopropionic acid derivative, 1.2 equiv) dropwise at -20°C.
-
Reaction: Allow the reaction to stir at -20°C for 1-2 hours, then let it slowly warm to 0°C over another 2 hours. Monitor by TLC.
-
Quenching and Workup: Once the reaction is complete, quench carefully at 0°C by the slow addition of saturated aqueous NH₄Cl. Proceed with a standard aqueous workup and purification.
References
- Yoshimura, J., Funabashi, M., & Simon, H. (1969). Branched-chain sugars. V. The synthesis of branched-chain sugars from 4,6-O-benzylidene-α-D-hexopyranosides. Carbohydrate Research, 11(2), 276-281.
-
Tanaka, N., Ogawa, I., Yoshigase, S., & Nokami, J. (2008). Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675-9. [Link]
-
Request PDF. (n.d.). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate. [Link]
-
Bozu, V. G. A., & Robina, I. (2020). Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry – A European Journal, 22(12), 4049-4053. [Link]
-
Hénault, J., Quellier, P., Mock-Joubert, M., Le Narvor, C., Alix, A., & Bonnaffé, D. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 87(15), 9878–9887. [Link]
-
Chakraborty, T. K., & Das, S. (2010). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 6, 83. [Link]
-
Chakraborty, T. K., & Das, S. (2010). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 6, 757. [Link]
-
Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-70. [Link]
-
Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996. [Link]
-
Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Pure and Applied Chemistry, 91(4), 595-606. [Link]
-
Jayaprakash, V., & Jayaraman, N. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. Carbohydrate Research, 462, 25-34. [Link]
-
Kieser, J. M., Kwong, S. M., & Grimes, C. L. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1908–1916. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]
-
Shiao, T.-C., & Roy, R. (2021). Reductive opening of benzylidene group. In Glycoscience Protocols (GlycoPODv2). NCBI. [Link]
-
Kieser, J. M., Kwong, S. M., & Grimes, C. L. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1908–1916. [Link]
-
Seeberger, P. H. (Ed.). (2009). Carbohydrate cyclic acetal formation and migration. Chemical Reviews, 109(1), 1-1. [Link]
- Fife, T. H., & De, N. C. (1974). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis- and trans-2-Hydroxycyclohexanecarbaldehyde. Journal of the American Chemical Society, 96(19), 6158–6165.
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Butta, B., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483. [Link]
-
Butta, B., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483. [Link]
-
van der Pijl, F., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8883–8891. [Link]
-
University of Delaware. (n.d.). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. UDSpace. [Link]
-
Butta, B., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483. [Link]
-
Hanessian, S., & Plessas, N. R. (1969). The reaction of O-benzylidene sugars with N-bromosuccinimide. V. Application to the synthesis of 6-deoxy-D-allose, 6-deoxy-D-gulose, and 6-deoxy-D-idose. The Journal of Organic Chemistry, 34(4), 1035–1044. [Link]
-
Request PDF. (n.d.). A facile synthesis of 4,6-O-benzylidene glucal. ResearchGate. [Link]
-
Kwong, S. M., et al. (2023). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. bioRxiv. [Link]
-
Castillon, S., et al. (2020). C7 Epimerization of Benzylidene-Protected β-D-Idopyranosides Brings Structural Insights into Idose Conformational Flexibility. The Journal of Organic Chemistry, 85(15), 9695–9706. [Link]
-
Kiso, M., & Anderson, L. (1985). Muramic acid derivatives as glycosyl donors for the synthesis of muramyl-containing glycosphingolipids and fatty acids. Carbohydrate Research, 136, 309-323. [Link]
-
Kirschning, A., et al. (2011). Rapid, simple, and efficient deprotection of benzyl/benzylidene protected carbohydrates by utilization of flow chemistry. Tetrahedron Letters, 52(24), 3145-3148. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response [udspace.udel.edu]
- 3. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylidene Acetals [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. air.unimi.it [air.unimi.it]
- 11. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 14. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who use this critical intermediate in the synthesis of bacterial peptidoglycan fragments, immunomodulators, and novel antibiotics.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis. Our goal is to help you diagnose issues, optimize your reaction conditions, and improve the yield and purity of your target compound.
Reaction Overview
The synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid involves the simultaneous protection of two functional groups on N-acetylmuramic acid: the formation of a 4,6-O-benzylidene acetal and the esterification of the carboxylic acid to a benzyl ester. This is typically achieved in a one-pot reaction using benzyl alcohol, a benzaldehyde source (like benzaldehyde dimethyl acetal), and an acid catalyst.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final yield is consistently low. What are the most common causes and how can I fix this?
A1: Low yield is a frequent issue in multi-step, one-pot carbohydrate reactions. The causes can range from reaction conditions to workup procedures.
Possible Causes & Solutions:
-
Presence of Water: Water is detrimental to both acetal formation and esterification. It hydrolyzes the benzaldehyde dimethyl acetal reagent and can reverse the formation of the product under acidic conditions.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., DMF, toluene) and fresh, high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Inefficient Water Removal: The Fischer esterification process produces water as a byproduct, which can shift the equilibrium back towards the starting materials.[1]
-
Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion. For solvents like DMF, adding molecular sieves (3Å or 4Å) can help sequester water, but they must be activated (dried in a vacuum oven) immediately before use.
-
-
Suboptimal Catalyst Concentration: Too little acid catalyst (like p-TsOH) will result in a sluggish and incomplete reaction. Too much can lead to the degradation of the carbohydrate scaffold or the formation of polymeric side products.
-
Solution: Start with a catalytic amount (e.g., 0.1 eq) of p-toluenesulfonic acid. If the reaction stalls (monitored by TLC), a small additional charge of the catalyst can be added. The optimal amount may require empirical testing for your specific setup.
-
-
Product Loss During Workup: The product, while more hydrophobic than the starting material, can be lost during aqueous extractions if emulsions form or if the pH is not controlled.
-
Solution: After quenching the reaction (e.g., with a mild base like triethylamine or saturated NaHCO₃ solution), ensure thorough extraction with a suitable organic solvent (like ethyl acetate). If emulsions form, adding brine can help break them.[2] Back-extract the aqueous layers to recover any dissolved product.
-
| Parameter | Standard Condition | Optimization Strategy |
| Solvent | Anhydrous DMF or Toluene | Ensure solvent is <50 ppm water. |
| Catalyst (p-TsOH) | 0.1 - 0.2 equivalents | Titrate catalyst amount; start low and add more if needed. |
| Temperature | 50-80 °C (Toluene with Dean-Stark) or RT (DMF) | Increase temperature cautiously to improve rate. |
| Water Removal | Dean-Stark or Molecular Sieves | Use a Dean-Stark apparatus for reactions in toluene. |
Q2: My TLC plate shows multiple spots close to the desired product. What are these byproducts?
A2: A complex Thin Layer Chromatography (TLC) profile is indicative of side reactions or an incomplete reaction. Identifying these spots is key to optimizing the purification process.
Common Byproducts and Their TLC Characteristics:
-
Starting Material (N-acetylmuramic acid): Being a polar diol with a free carboxylic acid, it will have a very low Rf value and will likely remain at the baseline in typical solvent systems (e.g., 1:1 Hexanes:Ethyl Acetate).
-
β-Anomer: The β-anomer of the final product is a common diastereomeric byproduct. It often has a slightly different Rf value from the desired α-anomer, but may co-elute in some solvent systems.
-
Partially Reacted Intermediates: These include the benzyl ester of N-acetylmuramic acid (without the benzylidene acetal) or the 4,6-O-benzylidene acetal with a free carboxylic acid. These compounds will have intermediate polarity between the starting material and the final product.
-
Dibenzylidene Byproducts: Although less common, under forcing conditions, the formation of other benzylidene acetals (e.g., bridging two different molecules) can occur, typically resulting in less polar spots (higher Rf).[3]
Diagnostic Steps & Solutions:
-
TLC Analysis: Run TLCs in multiple solvent systems (e.g., increasing the polarity with more ethyl acetate or adding a small amount of methanol) to achieve better separation between spots. Staining with a carbohydrate-active stain (like ceric ammonium molybdate or p-anisaldehyde) can help visualize all sugar-containing compounds.
-
Purification: Flash column chromatography is the most effective method for separation. A shallow gradient of ethyl acetate in hexanes is typically effective. Careful fraction collection and analysis by TLC are crucial to separate the α and β anomers. Recrystallization or precipitation techniques can also be used to purify the desired product from less soluble impurities.[4][5]
Q3: My NMR spectrum is complex. How do I confirm the structure and identify the key signals for the α-anomer?
A3: ¹H NMR spectroscopy is the definitive tool for confirming the structure and stereochemistry of your product. A complex spectrum often arises from a mixture of anomers or the presence of other byproducts.
Key Diagnostic Signals for the α-Anomer:
| Proton Signal | Typical Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Rationale |
| Anomeric Proton (H-1) | ~5.0 - 5.2 | Doublet, J ≈ 3-4 Hz | This is the most important signal. The small coupling constant (J1,2) is characteristic of a trans-diaxial relationship between H-1 and H-2 in the α-anomer. The β-anomer would show a much larger coupling constant (J ≈ 8-9 Hz). |
| Acetal Proton (Ph-CH) | ~5.5 - 5.6 | Singlet | The singlet confirms the formation of the benzylidene acetal. Its integration should correspond to one proton. |
| Benzyl Ester (CH₂-Ph) | ~5.1 - 5.3 | Two Doublets (AB quartet) | The two protons of the benzyl CH₂ group are diastereotopic and appear as an AB quartet, confirming benzyl ester formation. |
| Aromatic Protons | ~7.2 - 7.5 | Multiplets | Signals corresponding to the 10 protons from the two phenyl rings (benzylidene and benzyl ester). |
| N-Acetyl (CH₃) | ~1.9 - 2.1 | Singlet | A sharp singlet integrating to three protons. |
Troubleshooting with NMR:
-
Presence of β-Anomer: Look for a second anomeric doublet around δ 4.7-4.9 ppm with a large coupling constant (J ≈ 8-9 Hz).
-
Unreacted Carboxylic Acid: If the benzyl esterification is incomplete, the spectrum will be broadened, and the signals for the benzyl CH₂ group will be absent or diminished.
-
Incomplete Acetal Formation: The absence of the characteristic acetal proton singlet at ~5.5 ppm indicates the benzylidene group has not been installed. The spectrum will also show more complex signals for the C4-C6 protons.
-
Reference Spectra: Compare your spectrum to literature data or reference spectra from commercial suppliers to confirm your assignment.[6][7]
Detailed Experimental Protocols
Protocol A: Synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid
This protocol is a representative procedure and may require optimization.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-acetylmuramic acid (1.0 eq).
-
Reagents: Add anhydrous toluene (~10 mL per gram of starting material), benzyl alcohol (3.0 eq), and benzaldehyde dimethyl acetal (1.5 eq).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (0.15 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate:Hexanes), observing the disappearance of the baseline starting material and the appearance of a new major product spot (Rf ≈ 0.4-0.5). The reaction is typically complete in 4-8 hours.
-
Quenching: Once complete, cool the reaction to room temperature. Quench the catalyst by adding triethylamine (0.2 eq) and stir for 15 minutes.
-
Workup: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil. The crude material can then be purified.
Protocol B: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable diameter based on the amount of crude product. Equilibrate the column with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 60% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product (typically the major, higher Rf anomer of the two main product spots).
-
Final Product: Concentrate the pure fractions under reduced pressure to obtain the α-Benzyl-4,6-O-benzylidene-muramic acid, typically as a white solid.
Troubleshooting Workflow
References
-
Nifant'ev, E. E., et al. (2007). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Russian Chemical Bulletin, 56(1), 139-145. [Link]
-
DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1827-1834. [Link]
-
Liang, J., et al. (2022). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. PubMed Central. [Link]
-
DeMeester, K. E., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e83. [Link]
-
Ferreira, V. F., et al. (2020). Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis. In Organic Chemistry: A Series of Monographs (Vol. 1, pp. 249-256). Elsevier. [Link]
-
James, M. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. glycane.com [glycane.com]
Technical Support Center: Scaling Up α-Benzyl-4,6-O-benzylidene-muramic Acid Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of α-Benzyl-4,6-O-benzylidene-muramic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the synthetic pathway, offering solutions to common challenges encountered during lab-scale and pilot-scale production.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Q1: What is the general synthetic strategy for this molecule?
A1: The synthesis is a multi-step process starting from commercially available D-(+)-glucosamine hydrochloride. A scalable route involves the strategic application of protecting groups to enable regioselective modifications. The key transformations include:
-
Protection of the C-2 amine, typically with an acetyl or a carboxybenzyl (Cbz) group.[1]
-
Fischer glycosylation to install the α-benzyl group at the anomeric (C-1) position.[1]
-
Formation of a benzylidene acetal to protect the 4- and 6-hydroxyl groups simultaneously.[2]
-
Alkylation of the C-3 hydroxyl group with a lactate derivative to form the muramic acid structure.
Q2: Why are the benzyl and benzylidene protecting groups essential for this synthesis?
A2: These protecting groups are crucial for directing the reaction's regioselectivity.
-
Benzyl Group (at C-1): The α-benzyl glycoside is robust and serves two purposes. First, it protects the anomeric position from unwanted reactions. Second, its stereochemistry (α) influences the reactivity and conformation of the entire sugar ring.[3]
-
Benzylidene Acetal (at C-4, C-6): This cyclic acetal protects the primary (C-6) and secondary (C-4) hydroxyl groups, leaving the C-3 hydroxyl as the sole nucleophile for the subsequent etherification step. This is critical for installing the D-lactyl ether moiety at the correct position.[2] The benzylidene group can be removed under neutral conditions like hydrogenolysis, which is advantageous for sensitive molecules.[4]
Q3: What are the most critical parameters when scaling up the benzylidene acetal formation step?
A3: The formation of the benzylidene acetal is an equilibrium reaction. On a larger scale, the most critical parameter is the efficient removal of water, which is a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using chemical dehydrating agents.[5] Catalyst choice (e.g., p-toluenesulfonic acid (pTSA), camphorsulfonic acid (CSA), or Cu(OTf)₂) and reaction temperature are also vital for achieving high conversion and minimizing side reactions.[2]
Q4: How can I effectively monitor the progress of the key reaction steps?
A4: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): TLC is the primary method for routine, qualitative monitoring of the consumption of starting materials and the formation of the product. A well-chosen solvent system (e.g., Ethyl Acetate/Hexanes) will show clear separation between the more polar starting material and the less polar product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, especially during process development, LC-MS can confirm the mass of the desired product and identify potential byproducts, giving a clearer picture of the reaction's progress and cleanliness.[6]
Section 2: Recommended Synthesis Workflow
The following diagram outlines a validated workflow for the production of α-Benzyl-4,6-O-benzylidene-muramic acid. Each major stage presents unique challenges that are addressed in the Troubleshooting Guide (Section 3).
Caption: High-level workflow for the synthesis of α-Benzyl-4,6-O-benzylidene-muramic acid.
Experimental Protocol: Step 3 - Benzylidene Acetal Formation
This protocol details the formation of the 4,6-O-benzylidene acetal from α-Benzyl-N-Acetyl-Glucosaminide.
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with α-Benzyl-N-Acetyl-Glucosaminide (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile to dissolve the starting material. The choice of solvent can impact reaction kinetics and solubility.[1][2]
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2-1.5 equiv). This is often preferred over benzaldehyde on scale as it does not produce water as a direct byproduct of its initial reaction.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) (0.05-0.1 equiv).[2]
-
Reaction Execution: Heat the mixture to 60-80°C under reduced pressure to facilitate the removal of methanol via the Dean-Stark trap. The reaction is driven by the removal of this byproduct.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 10% Methanol/Dichloromethane), looking for the disappearance of the starting diol.[6]
-
Quenching: Once complete, cool the reaction mixture to room temperature and quench the acid catalyst by adding triethylamine (Et₃N) or a mild aqueous base like sodium bicarbonate solution until the pH is neutral.
-
Workup & Isolation: If the product precipitates, it can be isolated by filtration and washed. Alternatively, an extractive workup can be performed, followed by concentration under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Problem Area: Benzylidene Acetal Formation
Q: My benzylidene acetal formation is incomplete, even after prolonged reaction times. What factors should I investigate?
A: Incomplete conversion is a common scale-up challenge and typically points to issues with the reaction equilibrium. Here is a decision tree to diagnose the problem:
Caption: Troubleshooting decision tree for incomplete benzylidene acetal formation.
-
Causality: The formation of an acetal is a reversible reaction. According to Le Chatelier's principle, the removal of a product (in this case, water or methanol) is essential to drive the reaction to completion. On a large scale, inefficient stirring or improper condenser setup can lead to poor azeotropic removal, causing the reaction to stall. The catalyst, a proton source, can also degrade over time, especially if moisture is present.[7]
Q: I am observing an unexpected, highly polar byproduct on my TLC plate during the acetal formation. What could it be?
A: A common byproduct is the partially reacted intermediate or, more problematically, the product from the cleavage of the anomeric benzyl group.
-
Mechanism of Side Reaction: Under harsh acidic conditions (e.g., excess catalyst, high temperature) or in the presence of nucleophilic impurities, the benzyl ether at the C-1 position can be cleaved. This results in a free anomeric hydroxyl group, which is highly polar.
-
Solution:
-
Reduce Catalyst Loading: Use the minimum effective amount of acid catalyst (typically 0.05 eq).
-
Control Temperature: Avoid excessive heating. The reaction should proceed efficiently at moderate temperatures (60-80°C) if byproduct removal is efficient.
-
Alternative Catalysts: Consider using milder catalysts like erbium triflate (Er(OTf)₃), which has been shown to be effective for acetal formation and cleavage under gentle conditions.[8]
-
Problem Area: Etherification (Lactyl Group Installation)
Q: The yield of my etherification step is low, and I recover a significant amount of starting material (α-Benzyl-4,6-O-benzylidene-NAG). How can I improve this?
A: Low yield in this Williamson ether synthesis step often points to incomplete deprotonation of the C-3 hydroxyl or issues with the alkylating agent.
-
Deprotonation Issues: Sodium hydride (NaH) is a strong base, but its effectiveness depends on its quality and the absence of moisture. On a large scale, ensuring a uniform slurry and sufficient reaction time for complete deprotonation before adding the electrophile is critical.
-
Actionable Insight: Use fresh, high-quality NaH from a sealed container. Allow the deprotonation step (evolution of H₂ gas) to proceed to completion at a controlled temperature (e.g., 0°C to RT) before adding the lactate derivative.[1]
-
-
Electrophile Quality: The (S)-2-chloropropionic acid derivative used as the electrophile can degrade. Ensure its purity before use.
-
Temperature Control: The subsequent alkylation step can be sensitive to temperature. Running the reaction at a reduced temperature (e.g., -20°C) can sometimes prevent side reactions, such as the elimination of the Cbz protecting group if one is used.[1][9]
Problem Area: Purification and Scale-Up
Q: Column chromatography is not feasible for purifying my multi-kilogram batch. What are the best strategies for large-scale purification of the final product?
A: For large-scale purification, crystallization is the most economical and efficient method.
-
Developing a Crystallization Protocol:
-
Solvent Screening: Screen various solvent/anti-solvent systems. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Seeding: Use a small amount of pure, crystalline material as a seed to induce crystallization. This can significantly improve crystal quality and yield.
-
Controlled Cooling: Implement a slow cooling profile. Rapid cooling often leads to the formation of small, impure crystals or oils.
-
-
Alternative: Trituration: If the product is a solid but difficult to crystallize, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent in which the impurities are soluble but the product is not. This effectively "washes" the solid product.
Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?
A: A drop in yield upon scale-up is a classic process chemistry problem, often related to physical and engineering factors rather than a change in the underlying chemistry.
-
Mass and Heat Transfer Limitations: In large reactors, mixing may not be as efficient, leading to localized "hot spots" or areas of high reagent concentration, which can promote side reactions. Slower heat transfer also means that exothermic or endothermic events are harder to control.
-
Solution: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Re-evaluate heating and cooling ramp rates to ensure they are appropriate for the larger volume.
-
-
Reagent Addition: The rate of reagent addition becomes much more critical on a large scale. A slow, controlled addition of key reagents (like NaH or the acid catalyst) can prevent temperature spikes and unwanted side reactions.
Section 4: Data Summary Tables
Table 1: Recommended Conditions for Key Synthetic Steps
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Ref. |
| Fischer Glycosylation | Benzyl Alcohol, AcCl (in situ HCl) | Benzyl Alcohol (reagent & solvent) | 80-100°C | ~80% | [1] |
| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal, pTSA | DMF or Acetonitrile | 60-80°C | >90% | [2] |
| Etherification | NaH, (S)-2-chloropropionate deriv. | Anhydrous THF/DMF | -20°C to RT | 60-70% | [1][9] |
| Purification | Ethanol / Water | N/A | Controlled Cooling | >85% recovery | [1] |
Section 5: References
-
Vo, C. J., & Boons, G. J. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
-
Jahn, M., & H-J, Y. (2015). Synthesis of Glycosides by Glycosynthases. Molecules. [Link]
-
Liang, J., DeMeester, K. E., & Grimes, C. L. (2018). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology. [Link]
-
DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology. [Link]
-
DeMeester, K. E. (2020). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. University of Delaware Institutional Repository. [Link]
-
DeMeester, K. E., et al. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Publications. [Link]
-
Vo, C. J., & Boons, G. J. (2023). Advances in glycoside and oligosaccharide synthesis. ResearchGate. [Link]
-
Gorin, S., et al. (2024). Synthesis and anticancer potential of glycosides. RSC Publishing. [Link]
-
Halcomb, R. L., & Woerpel, K. A. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]
-
Buskas, T., & Boons, G. J. (2008). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Glycobiology. [Link]
-
GlpBio. (n.d.). Ac-α-benzyl-4,6-O-benzylidene-muramic acid. GlpBio. [Link]
-
DeMeester, K. E., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society. [Link]
-
Ghorai, P. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Organic Chemistry Portal. [Link]
-
Procopio, A., et al. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. Organic & Biomolecular Chemistry. [Link]
-
Tanaka, H. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). [Link]
-
Grimes, C. L., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. SciSpace. [Link]
-
Scribd. (n.d.). Benzylidene Acetal. Scribd. [Link]
-
Chegg. (2019). Question: Is the mecanisme for a benzylidene acetal formation... Chegg. [Link]
-
Gensch, T., et al. (2025). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society. [Link]
-
Poplawski, J., et al. (1989). Synthesis and conformational analysis of muramic acid delta-lactam structures... Carbohydrate Research. [Link]
-
Strange, R. E., & Kent, L. H. (1959). The isolation, characterization and chemical synthesis of muramic acid. Biochemical Journal. [Link]
-
Reddit. (2022). Trying to make an acetal in the lab and it isn't working... Reddit. [Link]
-
DeMeester, K. E., et al. (2021). Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling... ACS Central Science. [Link]
-
Nashed, M. A., & Anderson, L. (1986). Muramic Acid Derivatives as Glycosyl Donors... Carbohydrate Research. [Link]
Sources
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of α-Benzyl-4,6-O-benzylidene-muramic Acid
For researchers, scientists, and drug development professionals engaged in the intricate field of bacterial cell wall synthesis and antibiotic discovery, the purity of synthetic precursors is paramount. α-Benzyl-4,6-O-benzylidene-muramic acid, a key building block in the chemical synthesis of peptidoglycan fragments, serves as a cornerstone in these endeavors. Its structural integrity directly impacts the reliability of experimental outcomes, from enzymatic assays to the development of novel therapeutics.
This guide provides an in-depth technical comparison of analytical methodologies for the validation of α-Benzyl-4,6-O-benzylidene-muramic acid purity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to quality control. We will also explore how this protected muramic acid derivative compares to other key intermediates in peptidoglycan research, providing a comprehensive perspective for the discerning scientist.
The Critical Role of Purity in Peptidoglycan Research
The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a complex, multi-step process that is the target of many highly successful antibiotics, including penicillin and vancomycin.
α-Benzyl-4,6-O-benzylidene-muramic acid is a synthetic derivative of N-acetylmuramic acid, strategically protected to allow for specific chemical modifications at other positions. The benzyl ether at the anomeric position (α-anomer) and the benzylidene acetal protecting the 4- and 6-hydroxyl groups are crucial for directing subsequent synthetic steps. The presence of impurities, such as diastereomers, anomers (the β-anomer), or byproducts from the synthetic process, can lead to a cascade of undesirable outcomes:
-
Aberrant biological activity: Impurities can lead to misleading results in biological assays, potentially masking or exaggerating the effects of the intended compound.
-
Reduced synthetic yields: The presence of closely related impurities can complicate purification steps and reduce the overall yield of the desired product.
-
Inaccurate kinetic data: In enzymatic studies, impurities can act as inhibitors or alternative substrates, leading to erroneous kinetic parameters.
-
Compromised structural integrity of final products: When used as a building block, impurities in the starting material will be incorporated into the final, more complex molecule, compromising its structural integrity and function.
Therefore, a rigorous and multi-faceted approach to purity validation is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reproducible and reliable scientific data.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to fully characterize the purity of a complex molecule like α-Benzyl-4,6-O-benzylidene-muramic acid. A self-validating system relies on the orthogonal application of multiple analytical methods, each providing a unique piece of the purity puzzle. The three pillars of our validation strategy are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Comprehensive Purity Validation
Caption: A multi-pronged workflow for the validation of α-Benzyl-4,6-O-benzylidene-muramic acid purity.
Comparison of Analytical Techniques for Purity Validation
| Technique | Information Provided | Strengths | Limitations | Typical Acceptance Criteria |
| HPLC | Quantitative purity, impurity profile | High sensitivity for detecting minor impurities, excellent for separating closely related compounds. | Requires a suitable chromophore for UV detection, may not distinguish between some isomers without specific columns. | Purity ≥ 98% by peak area normalization. |
| ¹H & ¹³C NMR | Structural confirmation, identification of impurities, determination of anomeric and diastereomeric purity. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC for trace impurities, complex spectra can be difficult to interpret. | Spectrum consistent with the proposed structure, no significant signals from impurities. |
| Mass Spectrometry | Molecular weight confirmation. | High sensitivity and accuracy in determining molecular weight. | Provides limited structural information on its own, may not differentiate between isomers. | Observed molecular ion consistent with the calculated molecular weight (± 0.1 Da for high-resolution MS). |
| Elemental Analysis | Elemental composition (C, H, N). | Provides fundamental information about the elemental composition. | Does not provide information about structure or isomeric purity, less precise than other methods. | Experimental values within ±0.4% of the calculated values. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse for assessing the purity of protected carbohydrates. The hydrophobicity of the benzyl and benzylidene protecting groups allows for excellent retention and separation on C18 or phenyl-based stationary phases. The choice of a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity, particularly for resolving anomeric or diastereomeric impurities, due to π-π interactions with the aromatic protecting groups.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the relative peak area of the main component. Any additional peaks are considered impurities. It is crucial to identify and, if possible, characterize these impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is indispensable for the unambiguous structural confirmation of the target molecule and for identifying and quantifying impurities, particularly isomers. ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the carbon skeleton. The anomeric proton (H-1) signal in the ¹H NMR spectrum is particularly diagnostic for determining the α- or β-configuration.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Key Diagnostic Signals in ¹H NMR (in CDCl₃):
-
Anomeric proton (H-1): The α-anomer typically exhibits a doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz). The β-anomer would appear at a different chemical shift, usually upfield, with a larger coupling constant (J ≈ 8-9 Hz).
-
Benzylidene acetal proton: A singlet around 5.5 ppm.
-
Aromatic protons: Multiplets in the range of 7.2-7.5 ppm.
-
N-acetyl protons: A singlet around 1.9-2.1 ppm.
-
Carboxylic acid proton: A broad singlet, which may be exchangeable with deuterium and thus not always observed.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a rapid and accurate determination of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Instrumentation and Conditions:
-
Mass Spectrometer: An ESI-TOF or ESI-QTOF mass spectrometer for high-resolution mass data.
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.
Expected Molecular Ions:
-
Calculated Molecular Weight for C₂₅H₂₉NO₈: 471.1893 g/mol
-
Positive Ion Mode: [M+H]⁺ at m/z 472.1966, [M+Na]⁺ at m/z 494.1785
-
Negative Ion Mode: [M-H]⁻ at m/z 470.1820
Comparison with Alternative Peptidoglycan Precursors
While α-Benzyl-4,6-O-benzylidene-muramic acid is a valuable building block, other precursors are also employed in peptidoglycan research. The choice of precursor often depends on the specific research goal.
| Precursor | Key Features | Primary Application | Purity Validation Challenges |
| α-Benzyl-4,6-O-benzylidene-muramic acid | Versatile protected monosaccharide. | Chemical synthesis of complex peptidoglycan fragments. | Potential for anomeric and diastereomeric impurities; residual protecting group-related byproducts. |
| UDP-N-acetylmuramic acid-pentapeptide (Park's Nucleotide) | The final cytoplasmic precursor in peptidoglycan biosynthesis. | In vitro enzymatic assays of transglycosylases and transpeptidases. | Often isolated from bacterial cultures, leading to potential contamination with other cellular components; requires specialized purification techniques like HPLC.[1] |
| Lipid I and Lipid II | Membrane-anchored precursors. | Studying membrane-associated steps of peptidoglycan synthesis and the mechanism of action of antibiotics that target these precursors. | Highly lipophilic and unstable, making purification and characterization challenging; often synthesized in situ or chemoenzymatically.[2] |
| Bio-orthogonal Muramic Acid Derivatives (e.g., with azide or alkyne moieties) | Contain chemical handles for "click" chemistry. | Metabolic labeling and visualization of peptidoglycan synthesis in living cells.[3] | Similar to the target compound, with the added complexity of the bio-orthogonal tag. |
Performance Comparison
| Parameter | α-Benzyl-4,6-O-benzylidene-muramic acid | UDP-MurNAc-pentapeptide | Lipid II |
| Synthetic Accessibility | High | Moderate (chemoenzymatic synthesis) | Low (complex multi-step synthesis) |
| Stability | High | Moderate (prone to hydrolysis) | Low (unstable) |
| Purity (Typical) | >98% | >95% | Variable, often used in crude or semi-purified form |
| Cost | Moderate | High | Very High |
Trustworthiness: A Self-Validating System Grounded in Authoritative Standards
To ensure the trustworthiness of our purity validation, all analytical methods must themselves be validated according to established guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for analytical procedure validation in its Q2(R1) guideline.[4][5][6]
Key Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By validating our analytical methods against these internationally recognized standards, we establish a self-validating system that ensures the reliability and reproducibility of our purity assessments.
Workflow for Analytical Method Validation
Caption: A systematic workflow for the validation of analytical methods according to ICH guidelines.
Conclusion
The validation of α-Benzyl-4,6-O-benzylidene-muramic acid purity is a critical, multi-step process that underpins the integrity of research in peptidoglycan biosynthesis and antibiotic development. A comprehensive approach that leverages the orthogonal strengths of HPLC, NMR, and Mass Spectrometry, all within a framework of validated analytical methods, is essential for ensuring the quality of this key synthetic precursor. By understanding the nuances of each technique and the potential impurities that may arise, researchers can confidently generate reliable and reproducible data, accelerating the path to new scientific discoveries and therapeutic innovations.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Flouret, B., et al. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus. FEMS Microbiology Letters, 1985. [Link]
-
Bouhss, A., et al. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan. Microbiology and Molecular Biology Reviews, 2008. [Link]
-
Flouret, B., et al. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors. FEMS Microbiology Letters, 1985. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]
-
ResearchGate. UDP-MurNAc-pentapeptide synthesis. [Link]
-
Hutter, C., et al. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 2016. [Link]
-
ResearchGate. Generic chemical structure of lipid I and lipid II, precursors for the biosynthesis of the peptidoglycan cell wall. [Link]
-
Brown, E. D., et al. A method for the enzymatic synthesis and HPLC puri¢cation of the peptidoglycan precursor UDP-N-acetylmuramic acid. FEMS Microbiology Letters, 2003. [Link]
-
Arbeloa, A., et al. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis. Journal of Bacteriology, 2004. [Link]
-
van Heijenoort, J. The biosynthesis of peptidoglycan lipid-linked intermediates. FEMS Microbiology Reviews, 2008. [Link]
-
Pazos, M., et al. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa. Nature Microbiology, 2017. [Link]
-
Wikipedia. Lipid II. [Link]
-
ResearchGate. Protocol for the purification of protected carbohydrates: Toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]
-
Hutter, C., et al. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Chemical Communications, 2016. [Link]
-
Hutter, C., et al. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Separations, 2017. [Link]
-
Beilstein Journals. Muramic acid synthesis paper supporting information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). [Link]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
-
Hofstadler, S. A., et al. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 2021. [Link]
-
Klajn, R., et al. Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. Journal of the American Society for Mass Spectrometry, 2007. [Link]
-
Zeiger, A. R., et al. Use of a synthetic peptidoglycan-precursor immunogen and its antibodies as a probe of infectious diseases in man. Developments in biological standardization, 1986. [Link]
-
University of Delaware. Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. [Link]
-
LibreTexts Chemistry. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. 2022. [Link]
-
Hillman, A. S., et al. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion. ACS Chemical Biology, 2021. [Link]
-
Waters Corporation. Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Islam, M. S., et al. Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. International Journal of Carbohydrate Chemistry, 2018. [Link]
-
DeMeester, K. E., et al. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 2021. [Link]
-
Hofstadler, S. A., et al. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 2021. [Link]
-
Taguchi, A., et al. Chemical tools to characterize peptidoglycan synthases. Current Opinion in Chemical Biology, 2019. [Link]
-
MDPI. Assembly of Peptidoglycan Fragments—A Synthetic Challenge. [Link]
-
RSC Blogs. November 2025 – RSC Advances Blog. 2025. [Link]
Sources
- 1. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
A Comparative Guide to α-Benzyl-4,6-O-benzylidene-muramic acid and Other Muramic Acid Derivatives for Peptidoglycan Research
For researchers, synthetic chemists, and drug development professionals navigating the complexities of peptidoglycan synthesis and immunology, the choice of muramic acid precursor is a critical determinant of experimental success. This guide provides an in-depth comparison of α-Benzyl-4,6-O-benzylidene-muramic acid with other commonly employed muramic acid derivatives. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to empower you with the knowledge to select the optimal building block for your research endeavors.
The Central Role of Muramic Acid in Peptidoglycan Science
N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the backbone of peptidoglycan (PGN) along with N-acetylglucosamine (NAG). The lactyl ether at the C3 position of NAM serves as the attachment point for the peptide chains that are cross-linked to provide structural integrity to the bacterial cell wall. Consequently, synthetic muramic acid derivatives are indispensable tools for a myriad of applications, including the synthesis of PGN fragments for immunological studies, the development of novel antibiotics, and the investigation of bacterial cell wall biosynthesis and recycling.
The poly-functional nature of muramic acid necessitates a robust protecting group strategy during multi-step syntheses. The choice of these protecting groups significantly impacts solubility, reactivity, stereochemical outcomes of glycosylation reactions, and ultimately, the overall yield and purity of the final product.
α-Benzyl-4,6-O-benzylidene-muramic acid: A Strategic Choice for Complex Syntheses
α-Benzyl-4,6-O-benzylidene-muramic acid stands out as a versatile and strategic intermediate in the synthesis of complex PGN fragments. The selection of the benzyl ether at the anomeric position (C1) and the benzylidene acetal protecting the 4- and 6-hydroxyl groups is a deliberate choice rooted in the principles of carbohydrate chemistry.
Key Advantages:
-
Stability: Benzyl and benzylidene groups are stable across a wide range of reaction conditions, including acidic and basic environments, making them ideal for multi-step syntheses.[1]
-
Stereocontrol: The rigid 4,6-O-benzylidene acetal locks the pyranose ring in a defined conformation, which can influence the stereochemical outcome of subsequent glycosylation reactions, often favoring the formation of the desired β-glycosidic linkage with NAG.
-
Orthogonal Deprotection: Both the benzyl ether and the benzylidene acetal can be removed simultaneously under mild catalytic hydrogenation conditions, simplifying the final deprotection step.
-
Enhanced Solubility: The aromatic nature of the benzyl and benzylidene groups generally imparts good solubility in common organic solvents like chloroform and ethyl acetate, facilitating purification by chromatography.[2]
The following sections will provide a detailed comparison of this derivative with other common strategies, supported by experimental data and protocols.
Comparative Analysis of Muramic Acid Derivatives
The selection of a muramic acid derivative is often a trade-off between ease of synthesis, stability, and compatibility with downstream applications. Here, we compare α-Benzyl-4,6-O-benzylidene-muramic acid with other prevalent derivatives.
| Derivative/Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Applications |
| α-Benzyl-4,6-O-benzylidene-muramic acid | Excellent stability, good solubility in organic solvents, stereodirecting influence, and amenable to one-pot deprotection. | Requires a dedicated deprotection step (catalytic hydrogenation). | Synthesis of complex PGN fragments and muramyl peptides. |
| Muramic acid Methyl Ester | Masks the carboxylate for improved cell permeability in metabolic labeling studies.[1] | The methyl ester is labile under basic conditions. | Metabolic labeling of bacterial peptidoglycan.[1] |
| Peracetylated Muramic Acid Derivatives | Can improve solubility and ease of handling. | Often not tolerated by bacterial enzymes for metabolic incorporation.[1] | Primarily used as synthetic intermediates. |
| Silyl-protected Muramic Acid Derivatives | Tunable lability allows for selective deprotection. | Can be sensitive to acidic conditions and steric hindrance can be an issue. | Used in syntheses requiring staged deprotection. |
Experimental Data and Protocols
To provide a practical context for this comparison, we present a detailed, multi-step synthesis of a key precursor to α-Benzyl-4,6-O-benzylidene-muramic acid, followed by a robust deprotection protocol.
Synthesis of a Protected 2-Amino Muramic Acid Derivative
The following protocol is adapted from a scalable synthesis that utilizes a carboxybenzyl (Cbz) protecting group at the 2-amino position in conjunction with benzyl and benzylidene protection.[1][3] This route provides a stable intermediate that can be readily converted to the N-acetylated target compound.
Workflow Diagram:
A scalable synthetic route to a key 2-amino muramic acid precursor.
Step-by-Step Protocol:
-
Cbz Protection of D-(+)-Glucosamine:
-
To a solution of D-(+)-glucosamine hydrochloride in a 1:1 mixture of THF and water, add sodium bicarbonate followed by N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
The Cbz-protected glucosamine is obtained in approximately 80% yield after workup and purification.[1]
-
-
Fischer Glycosylation with Benzyl Alcohol:
-
Suspend the Cbz-protected glucosamine in benzyl alcohol and add acetyl chloride dropwise at 0 °C.
-
Heat the reaction to 80 °C and stir until completion.
-
This step introduces the benzyl group at the anomeric position.
-
-
Benzylidene Acetal Formation:
-
Dissolve the crude benzyl glycoside in DMF and add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Stir the reaction at room temperature under reduced pressure to remove methanol.
-
The 4,6-O-benzylidene protected derivative is obtained in approximately 57% yield over the two steps.[1]
-
-
Lactic Acid Ether Formation:
-
To a solution of the benzylidene acetal in THF at -20 °C, add sodium hydride (60% dispersion in mineral oil) portionwise.
-
Add (S)-(-)-2-bromopropionic acid and allow the reaction to proceed at -20 °C. Note: Maintaining a low temperature is crucial to prevent the removal of the Cbz group.[1][3]
-
The desired lactic acid adduct is obtained in approximately 69% yield.[1]
-
-
Hydrogenolysis to 2-Amino Muramic Acid:
-
Dissolve the lactic acid adduct in a mixture of THF, water, and acetic acid.
-
Add Pearlman's catalyst (Pd(OH)₂/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
The reaction is typically complete within 16 hours.
-
The final 2-amino muramic acid precursor is obtained in approximately 77% yield after filtration and purification.[1]
-
This 2-amino muramic acid derivative can then be N-acetylated using standard procedures to yield α-Benzyl-4,6-O-benzylidene-N-acetyl-muramic acid. The overall yield for this scalable synthesis is approximately 25%.[1][3]
Deprotection via Catalytic Transfer Hydrogenation
A significant advantage of the benzyl and benzylidene protecting groups is their facile removal via catalytic hydrogenation. Catalytic transfer hydrogenation offers a safer and more convenient alternative to using high-pressure hydrogen gas.
Workflow Diagram:
A convenient catalytic transfer hydrogenation for deprotection.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the protected muramic acid derivative in methanol.
-
To the solution, add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents per protecting group).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected muramic acid.
-
This method is highly efficient and avoids the need for specialized high-pressure hydrogenation equipment.[4]
Conclusion: Making an Informed Decision
The choice of a muramic acid derivative is a critical decision in the design of a synthetic strategy for PGN-related research. α-Benzyl-4,6-O-benzylidene-muramic acid offers a robust and versatile platform for the synthesis of complex peptidoglycan fragments due to the stability of its protecting groups, their favorable influence on stereoselectivity, and the convenience of a one-pot deprotection.
While other derivatives, such as methyl esters, have demonstrated utility in specific applications like metabolic labeling by enhancing cellular uptake, the benzyl and benzylidene protected versions provide a more stable and reliable starting point for challenging multi-step syntheses. By understanding the chemical properties and the rationale behind the use of these different protecting group strategies, researchers can make an informed decision that best suits their experimental goals.
References
-
Brown, A. R., Wodzanowski, K. A., Santiago, C. C., Hyland, S. N., Follmar, J. L., Asare-Okai, P., & Grimes, C. L. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(9), 1665–1674. [Link]
-
DeMeester, K. E., Liang, J., Kulkarni, C., & Grimes, C. L. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 12(4), e85. [Link]
-
DeMeester, K. E., Shadrick, W. R., Liang, J., Kulkarni, C., & Grimes, C. L. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. Journal of the American Chemical Society, 140(30), 9676–9680. [Link]
-
Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1239-1241. [Link]
-
Codée, J. D. C., van den Bos, L. J., Litjens, R. E. J. N., Overkleeft, H. S., & van der Marel, G. A. (2009). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of organic chemistry, 74(1), 36-47. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Grimes, C. L., Brown, A. R., Wodzanowski, K. A., & Santiago, C. C. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS chemical biology, 16(9), 1665–1674. [Link]
Sources
The Pivotal Precursor: A Comparative Analysis of α-Benzyl-4,6-O-benzylidene-muramic Acid's Role in Crafting Immunologically Active Molecules
In the landscape of immunology and drug development, the quest for potent and specific modulators of the innate immune system is a paramount endeavor. Among the most studied classes of immunomodulators are derivatives of muramic acid, a key component of bacterial peptidoglycan. This guide provides a comprehensive comparative analysis of the activity of molecules derived from a crucial synthetic intermediate: α-Benzyl-4,6-O-benzylidene-muramic acid. While this protected muramic acid derivative is not typically evaluated for its own biological activity, its role as a cornerstone for the synthesis of potent immunomodulators, such as Muramyl Dipeptide (MDP), is indispensable.
This guide will delve into the synthesis of these active molecules, compare their biological activities with supporting experimental data, and provide detailed protocols for their evaluation. We will explore how subtle molecular modifications, enabled by the use of versatile precursors like α-Benzyl-4,6-O-benzylidene-muramic acid, can profoundly impact immunomodulatory and antibacterial properties.
From Protected Precursor to Potent Immunomodulator: The Synthesis of Muramyl Dipeptide (MDP)
The journey from the protected α-Benzyl-4,6-O-benzylidene-muramic acid to the biologically active Muramyl Dipeptide (MDP) involves a series of well-defined chemical transformations. The benzyl and benzylidene protecting groups are strategically employed to mask the reactive hydroxyl and carboxylic acid functionalities of muramic acid, allowing for selective peptide coupling.
The synthesis of MDP from this precursor is a cornerstone of medicinal chemistry in this field. It allows for the creation of a pure, well-defined immunomodulator, free from the contaminants of bacterial-derived products. This synthetic control is crucial for elucidating structure-activity relationships and for the development of safer and more effective vaccine adjuvants and immunotherapies.[1][2]
Experimental Protocol: Synthesis of Muramyl Dipeptide (MDP)
The following is a representative protocol for the synthesis of MDP, starting from α-Benzyl-4,6-O-benzylidene-muramic acid and the dipeptide L-Alanyl-D-isoglutamine benzyl ester.
Step 1: Peptide Coupling
-
Dissolve α-Benzyl-4,6-O-benzylidene-muramic acid and L-Alanyl-D-isoglutamine benzyl ester trifluoroacetate in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS), or alternatively, a carbodiimide in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purify the resulting protected MDP derivative by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the purified, protected MDP derivative in a suitable solvent system, such as a mixture of methanol, water, and acetic acid.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the reaction mixture to hydrogenolysis by stirring under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours. This step removes the benzyl and benzylidene protecting groups.
-
Monitor the deprotection by TLC or mass spectrometry.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, Muramyl Dipeptide (MDP).
-
The final product can be further purified by recrystallization or lyophilization.
Caption: Synthetic workflow for Muramyl Dipeptide (MDP).
Comparative Analysis of Immunomodulatory Activity
The primary immunomodulatory activity of MDP and its analogs is mediated through the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3] NOD2 recognizes the muramyl dipeptide structure, triggering a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[4][5]
The NOD2 Signaling Pathway
Upon binding of MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This interaction, mediated by their respective caspase recruitment domains (CARD), is a critical step in the signaling cascade. Activated RIPK2 then polyubiquitinates itself and other downstream effectors, leading to the activation of the IκB kinase (IKK) complex. The IKK complex, in turn, phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the NF-κB transcription factor to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Caption: Simplified NOD2 signaling pathway upon MDP recognition.
Structure-Activity Relationship of MDP Analogs
The synthetic accessibility of MDP, facilitated by precursors like α-Benzyl-4,6-O-benzylidene-muramic acid, has enabled extensive structure-activity relationship (SAR) studies. These studies have revealed that modifications to both the muramic acid and the dipeptide moieties can significantly alter the immunomodulatory profile of the resulting molecule.
| Compound/Modification | Key Structural Feature | Impact on NOD2 Activation | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramic acid-L-Ala-D-isoGln | Potent NOD2 agonist | [3] |
| Desmuramyl Peptides | Lacks the N-acetylmuramic acid moiety | Generally reduced or abolished NOD2 agonistic activity | [6] |
| Lipophilic MDP Analogs | Addition of a lipid moiety | Enhanced immunostimulatory activity, improved bioavailability | [1] |
| N-glycolyl-MDP | N-glycolyl group instead of N-acetyl on muramic acid | Potent NOD2 agonist, found in mycobacteria | [7] |
| MDP with altered peptide | e.g., L-Ala replaced with Gly | Markedly decreased biological activity | [1] |
Experimental Protocol: NOD2 Activation Assay using HEK-Blue™ Cells
HEK-Blue™ hNOD2 cells are a commercially available reporter cell line engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This system provides a robust and high-throughput method to screen for NOD2 agonists.[4][5][8][9]
Materials:
-
HEK-Blue™ hNOD2 cells
-
HEK-Blue™ Detection medium
-
Test compounds (e.g., MDP and its analogs)
-
Positive control (e.g., MDP at a known concentration)
-
Negative control (vehicle)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of approximately 5 x 104 cells per well in their growth medium and incubate overnight.
-
Compound Addition: The next day, remove the growth medium and add fresh HEK-Blue™ Detection medium containing serial dilutions of the test compounds, positive control, and negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: The SEAP produced by the cells will react with a substrate in the HEK-Blue™ Detection medium, resulting in a color change.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: The intensity of the color is proportional to the level of NF-κB activation. Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 for each compound.
Comparative Analysis of Antibacterial Activity
While the primary focus of MDP research has been on its immunomodulatory properties, there is also interest in the antibacterial potential of muramic acid derivatives. Some derivatives have been shown to inhibit bacterial cell wall biosynthesis or to have direct bactericidal or bacteriostatic effects.
| Compound/Derivative Class | Target Organism(s) | Reported Antibacterial Activity (MIC) | Reference |
| Muramic acid derivatives | Gram-positive & Gram-negative bacteria, Candida albicans | Varies, some derivatives show potent activity | [10] |
| Lipophilic muramyl peptides | Various bacteria | Can enhance antibacterial activity | [1] |
| Desmuramyl peptidolipids | Various bacteria | Can exhibit nonspecific resistance to bacterial infections |
MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific compound and bacterial strain tested. The table provides a general overview.
Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]
Materials:
-
Test compounds
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
α-Benzyl-4,6-O-benzylidene-muramic acid stands as a pivotal, yet unsung, hero in the field of immunomodulation research. While its own biological activity is not the focus of study, its role as a key synthetic intermediate is undeniable. The ability to synthetically produce Muramyl Dipeptide and a vast array of its analogs has been instrumental in dissecting the intricate mechanisms of the innate immune system, particularly the NOD2 signaling pathway. The comparative analysis of these derivatives has provided invaluable insights into the structure-activity relationships that govern their immunomodulatory and, in some cases, antibacterial properties. The detailed experimental protocols provided herein serve as a guide for researchers to continue exploring and developing novel muramic acid-based compounds with tailored activities for therapeutic applications, ranging from vaccine adjuvants to novel anti-infective and anti-cancer agents.
References
-
InvivoGen. (n.d.). HEK293 NOD reporter cells | NOD1 and NOD2 cell based assay. Retrieved from [Link]
- Xing, S., & Gleason, J. L. (2015). A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction. Organic & Biomolecular Chemistry, 13(5), 1461–1464.
- Zurek, E., et al. (2022). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Frontiers in Immunology, 13, 969447.
-
Hancock Lab. (n.d.). Muramic Acid Assay. Retrieved from [Link]
-
InvivoGen. (n.d.). Human NOD2 reporter HEK293 cells | HEK-Blue hNOD2. Retrieved from [Link]
-
Biocompare. (2022, April 12). Highly Reliable, Easy to Use NOD2 Reporter Cell Line for the Identification of NOD2 Receptor Activating Ligands. Retrieved from [Link]
-
InvivoGen. (n.d.). Murine NOD2 reporter HEK293 cells | HEK-Blue mNNOD2. Retrieved from [Link]
- Lee, Y. J., & Lee, J. (2018). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Molecules, 23(11), 2974.
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]
- Patel, K. R., et al. (2023). Muramyl dipeptides and process for preparation thereof.
- Wani, M. Y., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research, 12(12), 1069-1083.
- Al-Haddad, A. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07.
-
Wikipedia. (2023, December 19). Muramyl dipeptide. In Wikipedia. Retrieved January 15, 2026, from [Link]
- DeMeester, K. E., et al. (2018). Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis. Journal of the American Chemical Society, 140(34), 10831–10839.
- DeMeester, K. E. (2019).
- Gobec, S., et al. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Molecules, 26(21), 6401.
Sources
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023161962A1 - Muramyl dipeptides and process for preparation thereof - Google Patents [patents.google.com]
- 3. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust synthesis of N-glycolyl muramyl dipeptide via azidonitration/reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biocompare.com [biocompare.com]
- 9. invivogen.com [invivogen.com]
- 10. Muramic Acid Assay - Hancock Lab [cmdr.ubc.ca]
- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. actascientific.com [actascientific.com]
A Researcher's Guide to the Spectroscopic Comparison of Muramic Acid Derivatives
For researchers, scientists, and drug development professionals navigating the complex world of bacterial cell wall analysis, a deep understanding of its unique components is paramount. Muramic acid, and its derivatives, form the backbone of peptidoglycan, the essential structural polymer that encases bacteria.[1][2] The ability to accurately identify and differentiate these derivatives is crucial for understanding bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to analyze muramic acid derivatives, supported by experimental data and protocols.
The Significance of Muramic Acid and Its Derivatives
Muramic acid is the unique 3-O-ether of D-lactic acid and N-acetyl-D-glucosamine (GlcNAc).[2] In most bacteria, it is found as N-acetylmuramic acid (MurNAc), which alternates with GlcNAc to form the glycan strands of peptidoglycan.[2] However, variations in this structure exist and are of significant biological interest. For instance, Mycobacterium species, including the pathogen Mycobacterium tuberculosis, replace the N-acetyl group with an N-glycolyl group, forming N-glycolylmuramic acid (MurNGlyc).[3][4] This modification is believed to contribute to the integrity of the cell wall and resistance to certain antibiotics.[4] Other derivatives can be synthesized for use as probes in studying peptidoglycan biosynthesis and recycling.[5][6]
The subtle yet critical differences between these derivatives necessitate robust analytical techniques for their differentiation. Spectroscopic methods offer a powerful suite of tools for elucidating these structural nuances.
Comparative Spectroscopic Analysis
The choice of spectroscopic technique depends on the specific analytical question being asked—from structural confirmation and identification to quantification in complex biological matrices. Here, we compare the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. While UV-Vis spectroscopy is not typically used for direct structural elucidation of these compounds due to a lack of strong chromophores, it can be employed for quantification through colorimetric assays.[7]
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for identifying muramic acid derivatives, offering exceptional sensitivity and the ability to analyze complex mixtures, often coupled with gas (GC) or liquid (LC) chromatography.[3][8]
The Rationale for Derivatization in GC-MS: Muramic acid and its derivatives are polar, non-volatile molecules.[9][10] To make them amenable to GC analysis, a derivatization step is essential to replace polar -OH and -NH groups with less polar, more volatile substitutes, thereby improving chromatographic separation and detection.[9][10][11] Common derivatization approaches include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers, or acetylation to form alditol acetates.[9][12] The choice of derivatization agent is critical and can influence fragmentation patterns and analytical sensitivity.[13][14][15]
Comparative Fragmentation Patterns: The key to distinguishing derivatives lies in their unique mass spectra. For instance, TMS-derivatized MurNAc and MurNGlyc show distinct diagnostic ions.
-
TMS-derivatized N-acetylmuramic acid (MurNAc) exhibits a characteristic diagnostic fragment ion at an m/z of 187.0.[3]
-
TMS-derivatized N-glycolylmuramic acid (MurNGlyc) , with its additional hydroxyl group on the N-acyl chain, produces a diagnostic fragment ion at an m/z of 275.1.[3][4]
This clear difference in mass allows for the unambiguous identification of the N-acyl substituent.
| Derivative | Derivatization Method | Key Diagnostic Ion (m/z) | Reference |
| N-acetylmuramic acid | Trimethylsilylation (TMS) | 187.0 | [3] |
| N-glycolylmuramic acid | Trimethylsilylation (TMS) | 275.1 | [3][4] |
Table 1: Key diagnostic mass spectrometry ions for TMS-derivatized muramic acid derivatives.
LC-MS/MS provides an alternative that can often analyze these molecules with minimal or no derivatization, simplifying sample preparation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information in a non-destructive manner.[16] Both ¹H and ¹³C NMR are used to elucidate the complete structure and stereochemistry of muramic acid derivatives.
Comparative Chemical Shifts: The substitution at the N-acyl position results in distinct chemical shifts in both proton and carbon spectra. The additional CH₂ group in the N-glycolyl moiety of MurNGlyc compared to the CH₃ group in MurNAc is a key distinguishing feature. While a comprehensive, directly comparative dataset is best obtained under identical experimental conditions, data from literature and databases allow for a general comparison.
| Nucleus | N-acetylmuramic acid (MurNAc) | N-glycolylmuramic acid (MurNGlyc) | Key Differentiating Feature |
| ¹H NMR | Signal for N-acetyl CH₃ protons | Signal for N-glycolyl CH₂ protons | Presence of CH₂ signal in MurNGlyc |
| ¹³C NMR | Signal for N-acetyl CH₃ carbon (~23 ppm) | Signal for N-glycolyl CH₂ carbon (~61 ppm) | Downfield shift and presence of CH₂ signal in MurNGlyc |
Table 2: Generalized comparative NMR features of N-acetylmuramic acid and N-glycolylmuramic acid. Exact chemical shifts are solvent and reference dependent.
Solid-state NMR is particularly powerful for analyzing the composition of intact bacterial cell walls, allowing researchers to observe muramic acid derivatives within their native peptidoglycan structure.[17][18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.[20] It is a rapid and non-destructive technique, particularly useful for analyzing the overall composition of isolated peptidoglycan.[21]
Comparative Vibrational Bands: The FTIR spectra of different peptidoglycan types, and by extension their constituent muramic acid derivatives, are broadly similar but show subtle, informative differences.[21] The key regions of interest include:
-
Amide I Band (~1657 cm⁻¹): Primarily associated with the C=O stretching of the amide group.
-
Amide II Band (~1534 cm⁻¹): Arises from N-H bending and C-N stretching vibrations.
-
Sugar Region (1200-800 cm⁻¹): Characterized by complex vibrations of the sugar rings.[21]
The primary difference between MurNAc and MurNGlyc in an FTIR spectrum would be the influence of the additional hydroxyl group in MurNGlyc, which could subtly alter the hydrogen bonding network and the positions and shapes of the O-H and amide bands. However, these differences can be subtle and are best observed in high-resolution spectra of purified samples.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Derivative-Specific Information | Reference |
| Amide I (C=O stretch) | ~1657 | Largely conserved | [21] |
| Amide II (N-H bend, C-N stretch) | ~1534 | Largely conserved | [21] |
| O-H Stretch | ~3300 | Broader band expected for MurNGlyc due to the extra hydroxyl group and altered H-bonding | |
| C-O Stretch (Sugar backbone) | 1200-1000 | Complex region, subtle shifts may occur | [21] |
Table 3: Key comparative FTIR absorption bands for muramic acid derivatives within peptidoglycan.
Visualizing the Structures and Workflow
Caption: Chemical structures of Muramic Acid, N-Acetylmuramic Acid (MurNAc), and N-Glycolylmuramic Acid (MurNGlyc).
Caption: Generalized workflow for the spectroscopic analysis of muramic acid derivatives from bacterial sources.
Experimental Protocols
These protocols are generalized and should be optimized for specific instrumentation and sample types.
Protocol 1: GC-MS Analysis of Muramic Acid Derivatives (as TMS derivatives)
This protocol is adapted from methods described for the analysis of mycobacterial peptidoglycan.[3]
-
Sample Preparation (Hydrolysis):
-
Lyophilize bacterial cell wall samples (peptidoglycan).
-
Perform acid hydrolysis (e.g., 6 M HCl at 100°C for 4-6 hours) to release individual monosaccharides, including muramic acid derivatives.
-
Remove the acid under a stream of nitrogen or by vacuum centrifugation.
-
-
Derivatization (Silylation):
-
Ensure the hydrolyzed sample is completely dry, as silylation reagents are moisture-sensitive.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form the TMS derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Column: Use a non-polar or medium-polarity column suitable for carbohydrate analysis (e.g., DB-5ms).
-
Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
MS Detection: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-650. For targeted analysis, use single ion monitoring (SIM) for the diagnostic ions (m/z 187.0 for MurNAc, m/z 275.1 for MurNGlyc).
-
-
Data Analysis:
-
Identify peaks based on retention time compared to authentic standards.
-
Confirm identity by analyzing the mass spectrum and the presence of diagnostic fragment ions.
-
Protocol 2: General NMR Analysis of Purified Muramic Acid Derivatives
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified muramic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is common for carbohydrates.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This is a longer experiment and may require several hours depending on the sample concentration.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).
-
Assign peaks to specific protons and carbons in the molecule, comparing the spectra of different derivatives to identify key differences in chemical shifts.
-
Protocol 3: FTIR Analysis of Peptidoglycan
This protocol is based on standard methods for solid-sample FTIR analysis.[22][23]
-
Sample Preparation:
-
Ensure the isolated peptidoglycan sample is thoroughly dried to avoid a large, interfering O-H band from water.
-
Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the dried sample with ~100-200 mg of dry, spectroscopic-grade KBr.
-
Grind the mixture to a very fine powder using an agate mortar and pestle.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
FTIR Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be in absorbance or transmittance.
-
Identify the major characteristic bands (Amide I, Amide II, sugar region).
-
Compare the spectra of peptidoglycan containing different muramic acid derivatives, looking for shifts in band positions or changes in relative intensities.
-
Conclusion
The spectroscopic analysis of muramic acid derivatives is a multifaceted endeavor, with each technique providing unique and complementary information. Mass spectrometry, particularly GC-MS, excels in the sensitive detection and identification of derivatives in complex mixtures, with derivatization being a key step to unlock this capability. NMR spectroscopy offers the most detailed structural information, allowing for unambiguous confirmation of molecular identity. FTIR provides a rapid, holistic view of the functional group composition, ideal for analyzing bulk peptidoglycan. By judiciously applying these powerful analytical tools, researchers can effectively dissect the subtle but significant structural variations in the bacterial cell wall, paving the way for new discoveries in microbiology and medicine.
References
-
Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]
-
Trust, T. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
-
Aldughaish, H. S. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23). [Link]
-
Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2010). Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. [Link]
-
Mahapatra, S., Basu, J., & Chakrabarti, P. (2000). N Glycolylation of the Nucleotide Precursors of Peptidoglycan Biosynthesis of Mycobacterium spp. Is Altered by Drug Treatment. Journal of Bacteriology, 182(22), 6347-6351. [Link]
-
Zhang, T., Wu, C., Zhang, H., Wang, S., & Zhang, Y. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 22(1), 108. [Link]
-
Mahapatra, S., Basu, J., & Chakrabarti, P. (2000). MS analysis of the N-acylmuramic acid residues of mature peptidoglycan isolated from M. tuberculosis. ResearchGate. [Link]
-
DeMeester, K. E., Shieh, P., Liang, J., & Grimes, C. L. (2018). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. Current Protocols in Chemical Biology, 10(4), e53. [Link]
-
Liang, J., DeMeester, K. E., Shieh, P., & Grimes, C. L. (2021). Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers. ACS Infectious Diseases, 7(11), 3126-3135. [Link]
-
Fox, A., & Larsson, L. (2002). Trace analysis of muramic acid in indoor air using an automated derivatization instrument and GC-MS(2) or GC-MS(3). Journal of Microbiological Methods, 51(1), 95-104. [Link]
-
Romaniuk, J. A., & Cegelski, L. (2015). Spectral Snapshots of Bacterial Cell-Wall Composition and the Influence of Antibiotics by Whole-Cell NMR. Biophysical Journal, 108(6), 1347-1355. [Link]
-
Naumann, D., Barnickel, G., Bradaczek, H., Labischinski, H., & Giesbrecht, P. (1982). Infrared spectroscopy, a tool for probing bacterial peptidoglycan. Potentialities of infrared spectroscopy for cell wall analytical studies and rejection of models based on crystalline chitin. European Journal of Biochemistry, 125(3), 505-515. [Link]
-
Romaniuk, J. A., & Cegelski, L. (2015). Spectral snapshots of bacterial cell-wall composition and the influence of antibiotics by whole-cell NMR. PubMed. [Link]
-
Kofink, C., & Mobley, P. W. (2020). Chemical Biology Tools for examining the bacterial cell wall. Current Opinion in Chemical Biology, 55, 1-9. [Link]
-
Beilstein Journals. (n.d.). Muramic acid synthesis paper supporting information. Beilstein Journals. [Link]
-
Gall, M., Schymik, M., Gries, K., & Hayen, H. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(21), 5179-5190. [Link]
-
Romaniuk, J. A., & Cegelski, L. (2015). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20150024. [Link]
-
Unknown. (n.d.). Fourier transform infrared spectroscopy. Missouri University of Science and Technology. [Link]
-
Liang, J., Shieh, P., & Grimes, C. L. (2021). Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. ACS Chemical Biology, 16(10), 1957-1965. [Link]
-
Ghosh, M., Nandi, S., Das, S., & Mukhopadhyay, C. (2017). Synthesis of novel muramic acid derivatives and their interaction with lysozyme. Carbohydrate Research, 448, 10-18. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003254). Human Metabolome Database. [Link]
-
Holst, O. (2002). Mass spectrum and the fragmentation pattern of the peracetylated methyl... ResearchGate. [Link]
-
Cava, F., et al. (2021). An updated toolkit for exploring bacterial cell wall structure and dynamics. Faculty Reviews, 10, 14. [Link]
-
Wikipedia. (n.d.). N-Acetylmuramic acid. Wikipedia. [Link]
-
U.S. Environmental Protection Agency. (2017). Method 320: Measurement of vapor phase organic and inorganic emissions by extractive fourier transform infrared (FTIR) spectroscopy. EPA. [Link]
-
ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. [Link]
-
Kowski, K., & Kalesse, M. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3299. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Ghosh, M., Nandi, S., Das, S., & Mukhopadhyay, C. (2017). Synthesis of Novel Muramic Acid Derivatives and Their Interaction with Lysozyme: Action of Lysozyme Revisited. ResearchGate. [Link]
-
Destaillats, F., et al. (2012). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 4(2), 437-443. [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4110. [Link]
-
Borisova, M., Gisin, J., & Mayer, C. (2017). Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS. Bio-protocol, 7(15), e2478. [Link]
-
ResearchGate. (n.d.). FT-IR spectra (4000–500 cm⁻¹) of peptidoglycan treated with lysozyme... ResearchGate. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Shieh, P. (2020). Synthesis and utilization of N-acetyl muramic acid derivatives as tools for probing information about peptidoglycan structure, biogenesis and immunological response. UDSpace - University of Delaware. [Link]
-
Al-Sabawi, E. H., & Al-Aragi, A. M. (2021). Ultraviolet absorbance spectra for antibiotic derivatives (amino glycosides) used in medical. Iraqi Journal of Market Research and Consumer Protection, 13(2), 43-55. [Link]
-
Rocky Mountain Labs. (n.d.). FTIR Analysis for Biomolecules. Rocky Mountain Labs. [Link]
-
Hancock Lab. (n.d.). Muramic Acid Assay. Hancock Lab. [Link]
-
PubChem. (n.d.). N-Glycolyl-Muramic Acid. PubChem. [Link]
Sources
- 1. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 2. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 3. N Glycolylation of the Nucleotide Precursors of Peptidoglycan Biosynthesis of Mycobacterium spp. Is Altered by Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muramic Acid Assay - Hancock Lab [cmdr.ubc.ca]
- 8. Analysis of N-acetylmuramic acid-6-phosphate (MurNAc-6P) Accumulation by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 10. ajrsp.com [ajrsp.com]
- 11. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace analysis of muramic acid in indoor air using an automated derivatization instrument and GC-MS(2) or GC-MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectral Snapshots of Bacterial Cell-Wall Composition and the Influence of Antibiotics by Whole-Cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectral snapshots of bacterial cell-wall composition and the influence of antibiotics by whole-cell NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. Infrared spectroscopy, a tool for probing bacterial peptidoglycan. Potentialities of infrared spectroscopy for cell wall analytical studies and rejection of models based on crystalline chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mse.washington.edu [mse.washington.edu]
- 23. epa.gov [epa.gov]
A Researcher's Comparative Guide to Assessing the Immunomodulatory Activity of Muramic Acid Compounds
For drug development professionals and researchers in immunology, understanding how to precisely quantify the immunomodulatory effects of novel compounds is paramount. Muramic acid derivatives, core components of bacterial peptidoglycan, represent a significant class of molecules capable of powerfully shaping immune responses. This guide provides an in-depth, technically-grounded comparison of methods to assess these compounds, moving beyond mere procedural lists to explain the causality behind experimental choices.
Introduction: Muramic Acid Derivatives as Keystone Immunomodulators
Muramic acid is a foundational component of peptidoglycan (PGN), the structural polymer forming the cell walls of nearly all bacteria. During bacterial growth, division, or degradation by host enzymes, fragments of PGN are released. The host immune system has evolved to recognize these fragments as potent danger signals.
The most well-characterized of these fragments is Muramyl Dipeptide (MDP) , the minimal bioactive motif of PGN common to all bacteria.[1][2] MDP, or N-Acetylmuramyl-L-Alanyl-D-Isoglutamine, is a powerful adjuvant and a key activator of the innate immune system.[2][3] Its synthetic nature and potent activity make it a critical reference compound in immunomodulatory studies. Other derivatives, such as N-Acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), have also been developed, sometimes exhibiting enhanced adjuvant properties or reduced pyrogenicity compared to MDP.[4][5]
The central role of these molecules lies in their ability to be sensed by intracellular Pattern Recognition Receptors (PRRs) , initiating signaling cascades that shape both innate and adaptive immunity.[3][6]
The Core Mechanism: NOD2-Mediated Signaling
Unlike other bacterial components like lipopolysaccharide (LPS), which is recognized by the cell-surface Toll-like Receptor 4 (TLR4), MDP is primarily sensed within the cell's cytoplasm.[3][7] The key receptor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) , a member of the NOD-like receptor (NLR) family.[2][8][9]
Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK).[2][3] This interaction, mediated by CARD-CARD domains, is a critical step.[3] Activated RIP2 is then poly-ubiquitinated, creating a scaffold that recruits other signaling complexes. This ultimately leads to the activation of two major pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor translocates to the nucleus and drives the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides.[2][6][8]
-
MAPK (Mitogen-Activated Protein Kinase): This pathway further contributes to the production of inflammatory mediators.[2]
Mutations in the NOD2 gene that impair its ability to recognize MDP are strongly associated with Crohn's disease, highlighting the critical role of this pathway in maintaining intestinal immune homeostasis.[1][6][10]
Caption: NOD2 signaling pathway initiated by Muramyl Dipeptide (MDP).
Comparative Analysis: Muramic Acid Derivatives vs. Other Immunomodulators
To properly evaluate a novel muramic acid compound, it must be benchmarked against well-characterized alternatives. The choice of comparator is critical and depends on the intended therapeutic application. A key alternative is Lipopolysaccharide (LPS), a potent activator of TLR4. While both MDP and LPS induce inflammation, the quality and context of the response differ significantly.
| Feature | Muramyl Dipeptide (MDP) | Lipopolysaccharide (LPS) | Glucosaminyl-Muramyl Dipeptide (GMDP) |
| Source | Minimal motif of bacterial peptidoglycan (Gram-positive & negative)[2] | Outer membrane of Gram-negative bacteria[3] | Synthetic derivative of MDP[4] |
| Primary Receptor | Cytosolic NOD2[2][8] | Cell-surface TLR4[7] | Cytosolic NOD2[4] |
| Key Signaling Adaptor | RIP2 Kinase[2] | MyD88 / TRIF | RIP2 Kinase |
| Typical Cytokine Profile | TNF-α, IL-1, IL-6, IL-8, IL-12[11][12] | Strong TNF-α, IL-6, IL-1β; Type I Interferons (via TRIF) | Similar to MDP, may have higher adjuvant activity and lower pyrogenicity[4][5] |
| Key Feature | Activates intracellular surveillance; potent adjuvant activity[2] | Potent inducer of systemic inflammation and septic shock | Potentially improved therapeutic index over MDP[4] |
| Cross-Talk | Can synergize with or regulate TLR signaling pathways[3][7][12] | Can synergize with NLR pathways[12] | Synergizes with TLR agonists |
Essential Experimental Protocols for Assessment
A multi-faceted approach is required to build a comprehensive profile of a compound's immunomodulatory activity. The following protocols represent a self-validating system, where in vitro cellular responses are ultimately correlated with in vivo outcomes.
Experimental Workflow Overview
Caption: General workflow for assessing immunomodulatory compounds.
Protocol 1: In Vitro Cytokine Profiling from Human PBMCs
Rationale: This is the foundational assay to determine a compound's ability to induce an inflammatory response. Using Primary Human Peripheral Blood Mononuclear Cells (PBMCs) provides a physiologically relevant system containing monocytes, lymphocytes, and other key immune cells. A multiplex assay is superior to a traditional ELISA as it provides a broader picture of the cytokine storm from a small sample volume, revealing the specific "flavor" of the immune response (e.g., Th1, Th2, or Th17 polarizing).[13][14][15]
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and count.
-
Plating: Seed 2.5 x 10^5 cells/well in a 96-well flat-bottom plate.[16] Allow cells to rest for 2-4 hours at 37°C, 5% CO2.
-
Compound Stimulation: Prepare serial dilutions of the test compound. Include the following critical controls:
-
Vehicle Control: (e.g., DMSO or PBS) to establish baseline cytokine levels.
-
Positive Control (MDP): 10 µg/mL to assess NOD2-mediated response.
-
Positive Control (LPS): 1 µg/mL to assess TLR4-mediated response.
-
-
Incubation: Add compounds to the cells and incubate for 24 hours at 37°C, 5% CO2. The 24-hour time point is optimal for capturing the peak of most pro-inflammatory cytokine production.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
Multiplex Cytokine Analysis: Analyze supernatants using a bead-based multiplex immunoassay (e.g., Luminex-based) for a key panel of cytokines.[14][17] A recommended "inflammation panel" would include: TNF-α, IL-6, IL-1β, IL-10, IL-12p70, and IFN-γ.[16][18]
-
Data Analysis: Generate standard curves for each cytokine to quantify concentrations in pg/mL or ng/mL. Compare the dose-response of the test compound to MDP and LPS.
Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Model
Rationale: An in vivo model is essential to confirm that the cellular activity observed in vitro translates to a physiological response in a complex organism. The DTH model is a classic, robust method for assessing cell-mediated immunity, which is strongly influenced by adjuvants like muramyl peptides.[19][20]
Methodology:
-
Animal Model: Use BALB/c mice (n=5-8 per group), a standard strain for immunological studies.
-
Sensitization (Day 0): Sensitize mice by subcutaneous injection at the base of the tail with an antigen, such as Keyhole Limpet Hemocyanin (KLH), emulsified in Complete Freund's Adjuvant (CFA) as a positive control, or Incomplete Freund's Adjuvant (IFA) for test groups.
-
Compound Administration: Administer the test muramic acid compound, vehicle, or a reference compound (e.g., MDP) either mixed with the antigen/IFA emulsion or via a separate route (e.g., intraperitoneal) according to the experimental design.
-
Challenge (Day 7): Measure the thickness of the right hind footpad using a digital caliper. Subsequently, inject a sub-lethal dose of the antigen (KLH in saline) into the same footpad.
-
Measurement (Day 8-10): Re-measure the footpad thickness at 24, 48, and 72 hours post-challenge.
-
Data Analysis: The DTH response is quantified as the change in footpad thickness (measurement post-challenge minus measurement pre-challenge). A significant increase in swelling in the test group compared to the IFA/vehicle control indicates an enhancement of the cell-mediated immune response.[19]
-
Ancillary Readouts: At the end of the study, serum can be collected for cytokine analysis, and the draining lymph nodes can be harvested to analyze T-cell populations by flow cytometry, providing deeper mechanistic insight.
Data Interpretation and Trustworthiness
-
In Vitro: A potent immunomodulator will show a clear dose-dependent increase in pro-inflammatory cytokines. The profile should be compared to MDP. If the compound is active but the profile is more similar to LPS, it may indicate off-target effects or contamination. The inclusion of an anti-inflammatory cytokine like IL-10 is crucial; a purely pro-inflammatory compound may be too toxic, while a balanced response might be more therapeutically desirable.
-
In Vivo: A successful result in the DTH model is a statistically significant increase in swelling compared to the control group.[19] This demonstrates the compound's adjuvant activity. It is critical to monitor animal body weight and clinical signs; excessive weight loss or signs of distress can indicate unacceptable toxicity.
By integrating these well-controlled in vitro and in vivo assays, researchers can build a robust, reliable, and publishable dataset to accurately define the immunomodulatory profile of novel muramic acid compounds.
References
-
Girardin, S.E. et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Journal of Biological Chemistry, 278(11), 8869-72. [Link]
-
InvivoGen. (n.d.). Muramyl dipeptide - MDP | NOD2 ligand. InvivoGen. [Link]
-
Girardin, S.E. et al. (2003). Nod2 Is a General Sensor of Peptidoglycan through Muramyl Dipeptide (MDP) Detection. ResearchGate. [Link]
-
Saleh, M. et al. (2017). Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. Clinical and Experimental Immunology, 191(2). [Link]
-
Ogawa, C. et al. (2011). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current Bioactive Compounds, 7(3), 180-97. [Link]
-
Kaur, G. et al. (2022). A Unique Multiplex ELISA to Profile Growth Factors and Cytokines in Cerebrospinal Fluid. Journal of Visualized Experiments, (185). [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. Invitrocue. [Link]
-
Selvita. (n.d.). In Vivo Immunology Models. Selvita. [Link]
-
Maeda, S. et al. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. Journal of Clinical Investigation, 118(2), 545–559. [Link]
-
Patel, M. et al. (2014). Experimental animal models used for evaluation of potential immunomodulators: A mini review. ResearchGate. [Link]
-
Fahad, M. (2015). Screening models for immunomodulator. Slideshare. [Link]
-
Synapse. (2024). What is the mechanism of Romurtide? Synapse. [Link]
-
British Society for Immunology. (n.d.). Multiplex analysis of cytokines. British Society for Immunology. [Link]
-
Grimes, K.D. et al. (2016). The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2. Journal of Biological Chemistry, 291(51). [Link]
-
Leng, S.X. et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. Journal of Gerontology Series A: Biological Sciences and Medical Sciences, 63(8), 879–884. [Link]
-
Pediaa.com. (2022). What is the Difference Between Toll-Like Receptors and Nod-Like Receptors. Pediaa.com. [Link]
-
Biocompare. (n.d.). Multiplex ELISA Kits. Biocompare. [Link]
-
Li, H. et al. (2021). The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection. Experimental and Therapeutic Medicine, 22(6). [Link]
-
Chen, G. et al. (2009). Toll-like receptors (TLRs) and Nod-like receptors (NLRs) in inflammatory disorders. Journal of Autoimmunity, 33(3-4). [Link]
-
Pearson+. (n.d.). How do NOD proteins differ from Toll-like receptors? Pearson+. [Link]
-
Zhang, Y. et al. (2018). Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity. Mediators of Inflammation. [Link]
-
Kafel, D. et al. (2021). Toll-Like Receptors (TLRs), NOD-Like Receptors (NLRs), and RIG-I-Like Receptors (RLRs) in Innate Immunity. International Journal of Molecular Sciences, 22(24). [Link]
-
Guryanova, S.V. et al. (2021). Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin. Molecules, 26(23). [Link]
-
Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. [Link]
-
Altasciences. (n.d.). Immunomodulators & Immunogenicity Testing. Altasciences. [Link]
-
Charles River Laboratories. (n.d.). Immune Function Assay Services. Charles River Laboratories. [Link]
-
Kafel, D. et al. (2021). Toll-Like Receptors (TLRs), NOD-Like Receptors (NLRs), and RIG-I-Like Receptors (RLRs) in Innate Immunity... International Journal of Molecular Sciences, 22(24). [Link]
-
Andronova, T.M. & Ivanov, V.T. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology, 12. [Link]
-
Aprofood. (n.d.). Immunomodulatory Activity Assessment. Aprofood. [Link]
-
Juhl, M. et al. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. Frontiers in Immunology, 13. [Link]
-
The Jackson Laboratory. (2020). Using Autoimmune Disease Models in Pre-clinical Drug Discovery. YouTube. [Link]
-
Galkina, S.I. et al. (1994). Comparative study of immunomodulatory properties of muramyl peptides on immune system cells of young and old mice. Immunopharmacology and Immunotoxicology, 16(2). [Link]
-
Andronova, T.M. & Ivanov, V.T. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. ResearchGate. [Link]
-
Khan, A. et al. (2020). Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity. Journal of Advanced Pharmaceutical Technology & Research, 11(1). [Link]
Sources
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 8. What is the mechanism of Romurtide? [synapse.patsnap.com]
- 9. differencebetween.com [differencebetween.com]
- 10. researchgate.net [researchgate.net]
- 11. The pathways and mechanisms of muramyl dipeptide transcellular transport mediated by PepT1 in enterogenous infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Unique Multiplex ELISA to Profile Growth Factors and Cytokines in Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 14. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 17. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. biocompare.com [biocompare.com]
- 19. selvita.com [selvita.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling α-Benzyl-4,6-O-benzylidene-muramic acid
This document provides essential safety and logistical guidance for the handling and disposal of α-Benzyl-4,6-O-benzylidene-muramic acid. As a Senior Application Scientist, this guide is formulated based on extensive experience in laboratory safety and chemical handling, prioritizing the well-being of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for α-Benzyl-4,6-O-benzylidene-muramic acid was not located; therefore, this guidance is based on the safety data for structurally similar compounds, such as Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid, Methyl Ester, and established principles of chemical safety.[1]
Hazard Assessment and Risk Mitigation
-
Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2]
-
Unknown Long-term Effects: The chronic toxicological properties have not been extensively studied.
Given these potential risks, the primary goal is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Selection: A Multi-layered Defense
The selection of PPE is a critical step in ensuring personal safety. The following recommendations are based on a comprehensive evaluation of potential exposure routes.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this compound.[3]
-
Splash Hazard: When there is a risk of splashing, such as during solution preparation or transfer of large volumes, a face shield must be worn in addition to safety glasses or goggles.[3][4]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[3][5] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned with sleeves of sufficient length to prevent skin exposure is required.[6]
-
Footwear: Closed-toe shoes are mandatory.[3][7] Shoes with a solid top, such as leather, are recommended to provide protection from spills.[4]
Respiratory Protection
-
General Use: Under normal handling conditions in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.
-
Aerosol or Dust Generation: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges for vapors) should be used.[5][7] A proper fit test and training are essential before using any respirator.
Summary of Recommended PPE
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields | ANSI Z87.1 compliant[3] |
| Face shield (when splash hazard exists) | Worn over safety glasses/goggles[3][4] | |
| Hand Protection | Nitrile gloves | For incidental contact[3][5] |
| Butyl rubber or other resistant gloves | For prolonged contact or spills | |
| Body Protection | Flame-resistant laboratory coat | Fully buttoned, long sleeves[6] |
| Long pants and closed-toe shoes | No exposed skin on legs or feet[3][7] | |
| Respiratory Protection | NIOSH-approved respirator | Required if dust or aerosols are generated[5][7] |
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.
Workflow for Handling α-Benzyl-4,6-O-benzylidene-muramic acid
Caption: Step-by-step workflow for the safe handling of the compound.
Disposal Plan
-
Waste Segregation: All disposable materials that come into contact with α-Benzyl-4,6-O-benzylidene-muramic acid, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed containers. The label should include the chemical name and any known hazards.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour chemical waste down the drain.[2]
Emergency Procedures
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess: Evaluate the extent of the spill and the associated hazards.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, clean the spill according to your institution's established procedures.
-
Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Decision Tree for PPE Selection
Caption: Decision-making process for selecting appropriate PPE.
References
-
What are personal protective equipment requirements for handling hazardous chemicals during production? (2022-11-14). Quora. [Link]
-
Personal Protective Equipment - Auburn University Business and Administration. Auburn University. [Link]
-
Personal Protective Equipment Selection Guide. (2015-07-22). University of Arizona. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. ASHP. [Link]
-
Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling. (2022-10-15). PubMed Central. [Link]
-
HEALTH AND SAFETY GUIDELINES REGARDING THE USE OF DANGEROUS SUBSTANCES AT THE WORKPLACE - OHSA. OHSA. [Link]
-
Chemical Safety Guidelines. University of New Mexico. [Link]
-
Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Request PDF. (2025-08-06). ResearchGate. [Link]
-
Recycling of the Anhydro-N-Acetylmuramic Acid Derived from Cell Wall Murein Involves a Two-Step Conversion to N-Acetylglucosamine-Phosphate - PMC - NIH. NIH. [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. OSHA. [Link]
-
(PDF) Recycling of the Anhydro-N-Acetylmuramic Acid Derived from Cell Wall Murein Involves a Two-Step Conversion to N-Acetylglucosamine-Phosphate. (2025-08-10). ResearchGate. [Link]
-
Synthesis of Functionalized N-Acetyl Muramic Acids To Probe Bacterial Cell Wall Recycling and Biosynthesis - SciSpace. SciSpace. [Link]
-
A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - NIH. (2020-12-01). NIH. [Link]
-
Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. OSHA. [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - Beilstein Journals. Beilstein Journals. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. UNC. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]
Sources
- 1. Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid, Methyl Ester - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. quora.com [quora.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. wcu.edu [wcu.edu]
- 7. ba.auburn.edu [ba.auburn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
